4,4-Diphenyl-2,5-cyclohexadien-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167348. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
13304-12-6 |
|---|---|
Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
4,4-diphenylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C18H14O/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H |
InChI Key |
JUOUFRXTZODGAN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C=CC(=O)C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2(C=CC(=O)C=C2)C3=CC=CC=C3 |
Other CAS No. |
13304-12-6 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 4,4-Diphenyl-2,5-cyclohexadien-1-one
Executive Summary
4,4-Diphenyl-2,5-cyclohexadien-1-one (CAS: 13304-12-6) represents a quintessential model of a cross-conjugated dienone system. Unlike linear conjugated systems, its electronic architecture allows for independent reactivity of the
For drug development professionals, this molecule is not merely a mechanistic curiosity but a scaffold precursor for bicyclo[3.1.0]hexenones—privileged structures in neuroactive and antiviral pharmacophores. This guide synthesizes the molecule's crystallographic polymorphism, oxidative synthesis, and photochemical pathways into a self-validating technical resource.
Structural Architecture & Physical Properties
The molecule exhibits
Physicochemical Data Matrix
| Property | Value / Characteristic | Context |
| Molecular Formula | MW: 246.31 g/mol | |
| Appearance | Colorless to pale yellow prisms | Polymorph dependent |
| Melting Point | 126 – 128 °C | Thermodynamic form (Form A) |
| Solubility | Soluble in | Poor solubility in Hexanes |
| UV-Vis ( | ~240 nm ( | Characteristic of cross-conjugated dienones |
| IR (Carbonyl) | 1660 – 1670 | Lower than saturated ketones due to conjugation |
Representative H NMR Data ( , 400 MHz)
Note: The cross-conjugated system creates a distinct AA'BB' pattern for the cyclohexadienone ring protons.
- 7.20 – 7.45 ppm (m, 10H): Phenyl aromatic protons (Steric crowding may cause broadening).
-
7.15 ppm (d,
Hz, 2H): -protons (C3, C5). Deshielded by resonance. -
6.25 ppm (d,
Hz, 2H): -protons (C2, C6). Shielded relative to -position.
Synthetic Pathways: Oxidative Dehydrogenation
While oxidative dearomatization of phenols is a valid route, the most robust protocol for high-purity "drug-grade" synthesis involves the dehydrogenation of the corresponding saturated ketone. This avoids the formation of quinone methide byproducts common in phenol oxidation.
Protocol: DDQ-Mediated Dehydrogenation
Objective: Conversion of 4,4-diphenylcyclohexanone to this compound.
Reagents:
-
Substrate: 4,4-Diphenylcyclohexanone (1.0 equiv)
-
Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.2 equiv)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene
-
Acid Catalyst:
-Toluenesulfonic acid (pTSA) (0.05 equiv) - Optional, accelerates enolization.
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar. Maintain an inert atmosphere (
or Ar). -
Dissolution: Dissolve 4,4-diphenylcyclohexanone (10 mmol) in 1,4-dioxane (50 mL).
-
Addition: Add DDQ (22 mmol) in a single portion. The solution will turn dark immediately due to the formation of the Charge-Transfer (CT) complex.
-
Reflux: Heat the mixture to reflux (101 °C) for 12–18 hours. Monitor via TLC (20% EtOAc/Hexanes). The starting ketone (
) will disappear, replaced by the UV-active dienone ( ). -
Workup (Filtration): Cool the reaction to room temperature. The reduced byproduct (DDHQ) will precipitate as a hydroquinone. Filter the mixture through a pad of Celite to remove DDHQ.
-
Purification: Concentrate the filtrate under reduced pressure. Redissolve the residue in
and wash with saturated (to remove residual DDHQ/acid) and brine. -
Crystallization: Recrystallize the crude solid from Ethanol/Hexane to yield colorless prisms.
Mechanism of Action:
The reaction proceeds via an initial enolization followed by hydride abstraction by DDQ at the
Photochemical Reactivity: The Zimmerman Rearrangement
The defining feature of this compound is its rearrangement upon UV irradiation. This Type A Rearrangement is a concerted, stereospecific transformation that yields a bicyclo[3.1.0]hex-3-en-2-one system (lumiketone).
Mechanistic Pathway
-
Excitation: Irradiation (
nm) promotes the ground state ( ) to the Singlet excited state ( , ). -
Intersystem Crossing (ISC): Rapid ISC generates the Triplet state (
). - -Bonding: The triplet state undergoes C3–C5 bonding to form a bridged diradical intermediate.
-
Intersystem Crossing & Zwitterion Formation: Spin inversion leads to a zwitterionic intermediate.
-
Demotion/Rearrangement: A [1,4]-sigmatropic shift (slither) of the phenyl group stabilizes the electron-deficient center, collapsing to the bicyclic product.
Pathway Visualization
Caption: The photochemical cascade transforming the dienone into the bicyclic "lumiketone" scaffold.
Applications in Drug Discovery
The rearrangement product, 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one , serves as a rigidified scaffold for medicinal chemistry.
-
Glutamate Receptor Modulation: The bicyclo[3.1.0]hexane core mimics the conformation of glutamate, serving as a template for mGluR agonists/antagonists.
-
Viral Polymerase Inhibitors: The rigid hydrophobic pocket created by the geminal diphenyl group is utilized in designing allosteric inhibitors that require a bulky "anchor" region.
-
Stereochemical Probes: Because the rearrangement is stereospecific, the 4,4-diphenyl substrate is used to test the stereochemical fidelity of new photochemical flow reactors.
References
-
Zimmerman, H. E., & Schuster, D. I. (1961). A New Approach to Mechanistic Organic Photochemistry. IV. Photochemical Rearrangements of 4,4-Diphenylcyclohexadienone. Journal of the American Chemical Society.[1] Link
-
Senthil Kumar, V. S., et al. (2002).[2] 4,4-Diphenyl-2,5-cyclohexadienone: four polymorphs and nineteen crystallographically independent molecular conformations.[2][3] Angewandte Chemie International Edition.[1] Link
-
Hilt, G., & Smolko, K. I. (2003).[1] The Cobalt-Catalyzed Diels–Alder Reaction... followed by DDQ Oxidation.[1] Angewandte Chemie.[1] (Protocol reference for DDQ oxidation). Link
-
Quinkert, G., et al. (1982). Synoptical Representations of Type A Rearrangements.[4] Angewandte Chemie International Edition.[1] Link
Sources
- 1. 1,4-Cyclohexadiene synthesis [organic-chemistry.org]
- 2. 4,4-Diphenyl-2,5-cyclohexadienone: four polymorphs and nineteen crystallographically independent molecular conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational, concomitant polymorphs of 4,4-diphenyl-2,5-cyclohexadienone: conformation and lattice energy compensation in the kinetic and thermodynamic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. compoundchem.com [compoundchem.com]
Foreword: The Enduring Relevance of a Classic Photoreaction
An In-depth Technical Guide to the Photochemical Behavior of 4,4-Diphenyl-2,5-Cyclohexadienone
For the modern researcher in organic synthesis and drug development, understanding the intricate dance of molecules under the influence of light is not merely an academic exercise; it is a gateway to novel molecular architectures. The photochemical rearrangement of 4,4-diphenyl-2,5-cyclohexadienone stands as a cornerstone of mechanistic organic photochemistry. Its study has illuminated fundamental principles of excited-state reactivity, spin multiplicity, and reaction control. This guide moves beyond a simple recitation of facts to provide a field-proven perspective on the causality behind its fascinating behavior, offering both foundational knowledge and practical, actionable protocols for the laboratory setting.
Molecular Profile and Spectroscopic Properties
4,4-Diphenyl-2,5-cyclohexadienone is a cross-conjugated ketone that serves as a canonical substrate for the "Type A" photochemical rearrangement.[1] Its commercial availability simplifies its use in research.[2] The molecule's structure is notable for the two phenyl groups at the C4 position, which play a crucial role in directing the rearrangement pathway.
The photochemical journey begins with the absorption of light. The UV-Vis absorption spectrum of 4,4-diphenyl-2,5-cyclohexadienone is characterized by distinct electronic transitions.
| Transition | Approximate λmax | Molar Extinction Coefficient (ε) | Description |
| n → π | ~320-340 nm | Low (~100-300 M⁻¹cm⁻¹) | A weak, spin-allowed transition that promotes a non-bonding electron from the carbonyl oxygen to an anti-bonding π orbital. Crucial for initiating the rearrangement. |
| π → π* | ~240-260 nm | High (>10,000 M⁻¹cm⁻¹) | A strong, spin-allowed transition involving the conjugated π-system. |
Expert Insight: The selective excitation of the n→π* band is key to achieving the desired photorearrangement. This is often accomplished using lamps that emit around 350 nm. While the π→π* transition is more intense, excitation into this state is often less efficient for the Type A pathway, as it may favor alternative decay channels.
The Core Mechanism: The Type A Rearrangement
The hallmark photochemical reaction of 4,4-diphenyl-2,5-cyclohexadienone is a sophisticated rearrangement that converts the six-membered dienone into a bicyclo[3.1.0]hexenone framework. This process is understood to proceed via the triplet excited state.[3]
The Mechanistic Steps:
-
Excitation and Intersystem Crossing (ISC): Upon absorption of a photon (hν), the molecule is promoted from its singlet ground state (S₀) to the first excited singlet state (S₁), corresponding to the n→π* transition. Carbonyl compounds are known for their high efficiency in undergoing intersystem crossing (ISC), a spin-forbidden process where the spin of the excited electron flips. This rapidly populates the lower-energy first excited triplet state (T₁).[1] The triplet state is paramount as its longer lifetime allows the subsequent multi-step rearrangement to occur.
-
β,β-Bonding: The T₁(n→π*) excited state exhibits significant radical character on the carbonyl oxygen and altered electron density in the π-system. Hückel computations have revealed increased bond-order between the β-carbons (C2 and C5).[1] This leads to the formation of a new carbon-carbon bond, creating a cyclopropyl ring and a diradical species.
-
Formation of a Zwitterionic Intermediate: The diradical rapidly reorganizes. A pivotal step involves the migration of one of the phenyl groups. However, the modern consensus points to the formation of a zwitterionic intermediate after the initial β,β-bonding. This intermediate is key to understanding the subsequent bond migrations.[4][5]
-
Rearrangement and Product Formation: The zwitterion then undergoes a rearrangement to form the final, stable photoproduct: 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one, often referred to as a "lumiketone".[1][6]
Sources
Triplet state energy levels of 4,4-Diphenyl-2,5-cyclohexadien-1-one
An In-Depth Technical Guide to the Triplet State Energy Levels of 4,4-Diphenyl-2,5-cyclohexadien-1-one
Abstract
This technical guide provides a comprehensive examination of the triplet excited state of this compound, a canonical molecule in the study of organic photochemistry. A thorough understanding of its triplet state energy and dynamics is paramount for researchers engaged in mechanistic photochemistry, synthetic methodology, and the development of photosensitive materials. This document synthesizes foundational principles with detailed experimental and computational methodologies for the characterization of this crucial transient species. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative literature. The guide is structured to serve as a practical and theoretical resource for scientists and drug development professionals, enabling a deeper understanding and more effective utilization of the unique photochemical properties of cyclohexadienones.
Introduction: The Pivotal Role of the Cyclohexadienone Triplet State
This compound is a cornerstone molecule in organic photochemistry, primarily due to its rich and well-studied excited-state reactivity. Upon absorption of ultraviolet light, it undergoes a series of complex molecular rearrangements.[1][2] These transformations, which include the classic Type A rearrangement, are not products of direct photolysis from the singlet excited state but originate almost exclusively from the lower-energy, longer-lived triplet excited state.
Therefore, the triplet state energy level (ET) is the single most critical parameter governing the photochemistry of this molecule. It dictates:
-
The feasibility of intersystem crossing (ISC) from the initially formed singlet state.
-
The efficiency of energy transfer from photosensitizers.
-
The thermodynamic driving force for subsequent chemical reactions on the triplet potential energy surface.
This guide will provide a multi-faceted approach to determining and understanding the triplet state energy of this compound, combining spectroscopic techniques, photosensitization experiments, and modern computational methods.
Theoretical Framework: Jablonski Diagram and the Nature of the Triplet State
To appreciate the methods for determining triplet energy, one must first understand the photophysical processes involved. The Jablonski diagram provides a conceptual map of these events.
Upon absorbing a photon (hν), the molecule is promoted from its singlet ground state (S0) to an excited singlet state (S1). From S1, the molecule has several decay pathways:
-
Fluorescence: Radiative decay back to S0. This is typically fast (10-9 to 10-6 s).
-
Internal Conversion (IC): Non-radiative decay to S0.
-
Intersystem Crossing (ISC): A spin-forbidden, non-radiative transition to the triplet manifold, specifically the lowest triplet state (T1). For ketones like cyclohexadienones, the presence of the carbonyl group's non-bonding electrons facilitates spin-orbit coupling, often making ISC a highly efficient process.
Once in the T1 state, the molecule is a new chemical species with a significantly longer lifetime (10-6 to several seconds) than the S1 state.[3] This extended lifetime allows for diffusion and bimolecular reactions or complex unimolecular rearrangements. The T1 state can decay back to S0 via:
-
Phosphorescence: A slow, spin-forbidden radiative decay.[3] The energy of this emitted light is directly related to ET.
-
Intersystem Crossing: Non-radiative decay.
Caption: A simplified Jablonski diagram illustrating key photophysical processes.
Experimental Methodologies for Triplet Energy Determination
Directly observing the triplet state requires specialized techniques designed to detect long-lived, non-luminescent (or weakly luminescent) species.
Phosphorescence Spectroscopy
Principle: This is the most direct method for measuring ET. It involves detecting the photons emitted as the molecule relaxes from the lowest vibrational level of the T1 state to the S0 ground state. The energy corresponding to the highest-energy peak in the phosphorescence spectrum (the 0-0 transition) provides a direct value for ET.
Causality of Experimental Design: To observe phosphorescence, competing non-radiative decay pathways must be minimized. This is achieved by immobilizing the molecule in a rigid, glassy matrix at cryogenic temperatures (typically 77 K, liquid nitrogen). The low temperature quenches vibrational and rotational motions that lead to non-radiative decay, while the rigid matrix prevents bimolecular quenching by dissolved oxygen or other impurities.
Experimental Protocol: Low-Temperature Phosphorescence Measurement
-
Sample Preparation: Dissolve a small amount of this compound in a solvent that forms a clear, rigid glass at 77 K (e.g., a 2:1 mixture of diethyl ether and isopentane, or EPA: ether, isopentane, ethanol). The concentration should be low (~10-4 to 10-5 M) to prevent aggregation.
-
Degassing: Thoroughly degas the solution using several freeze-pump-thaw cycles to remove dissolved oxygen, a highly efficient triplet quencher.
-
Cryogenic Setup: Place the sealed sample tube into a quartz Dewar flask.
-
Cooling: Slowly immerse the Dewar in liquid nitrogen (77 K) to form the rigid glass.
-
Excitation: Irradiate the sample with a UV light source (e.g., a xenon lamp with a monochromator) at a wavelength where the dienone absorbs strongly but the solvent does not.
-
Detection: Collect the emitted light at a 90° angle to the excitation beam. Use a mechanical chopper to introduce a time delay between the excitation pulse and the opening of the detector. This is critical to eliminate interference from short-lived fluorescence.
-
Spectral Analysis: Scan the emission monochromator to record the phosphorescence spectrum. The highest energy (shortest wavelength) vibronic band corresponds to the T1 energy level.
Caption: Workflow for a typical phosphorescence spectroscopy experiment.
Nanosecond Transient Absorption (TA) Spectroscopy
Principle: TA spectroscopy is a powerful pump-probe technique used to observe the formation and decay of transient species. A short, intense laser pulse (the "pump") excites the sample, and a second, weaker light pulse (the "probe") measures the change in absorbance at a specific time delay. By scanning the probe wavelength and the time delay, one can construct the absorption spectrum of the excited state (T1 → Tn) and monitor its kinetics.
Causality of Experimental Design: While TA does not directly measure ET, it provides unequivocal proof of triplet state formation and its lifetime. More importantly, it is the platform for performing triplet-triplet energy transfer experiments. By introducing a series of "donor" (sensitizer) or "acceptor" (quencher) molecules with known triplet energies, one can bracket the unknown ET of the dienone. If a sensitizer with ET = X kcal/mol can transfer energy to the dienone (observed by the quenching of the sensitizer triplet and the appearance of the dienone triplet), then the dienone's ET must be < X kcal/mol.
Experimental Protocol: Triplet Quenching via Nanosecond TA
-
Sample Preparation: Prepare a degassed solution of the dienone in a suitable solvent (e.g., acetonitrile, benzene) in a cuvette.
-
Pump Excitation: Excite the sample with a nanosecond laser pulse at a wavelength where the dienone absorbs (e.g., 355 nm from a Nd:YAG laser).
-
Probe Beam: Pass a broadband probe light (from a xenon flashlamp) through the sample, perpendicular to the pump beam.
-
Data Collection: Record the probe light spectrum before the pump pulse (I0) and at various time delays after the pump pulse (I). Calculate the transient absorbance (ΔA) as -log(I/I0).
-
Kinetic Trace: Set the detector to a wavelength where the dienone triplet absorbs and monitor the decay of the transient absorbance over time to determine the triplet lifetime.
-
Quenching Experiment: Add a known concentration of a quencher with a known ET to the solution.
-
Repeat Measurement: Repeat steps 2-5. The triplet lifetime of the dienone will be shortened in the presence of an efficient quencher (one whose ET is lower than the dienone's).
-
Bracketing: Repeat the experiment with a series of quenchers with different ET values to establish a clear energy threshold for efficient quenching, thereby determining the dienone's ET.
Computational Chemistry Approach
Principle: Modern computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provide a powerful in-silico tool for estimating excited state energies.[4] The most common approach is the ΔSCF (delta self-consistent field) method.
Causality of Computational Design: This method calculates the energy of the molecule in its optimized ground state geometry (S0) and separately calculates the energy of the molecule in its optimized lowest triplet state geometry (T1). The adiabatic triplet energy is the difference between these two computed energies. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) is critical and should be benchmarked against known experimental values for similar systems to ensure accuracy.
Computational Workflow: DFT-based ET Calculation
-
Structure Optimization (S0): Build the molecular structure of this compound. Perform a geometry optimization and frequency calculation using DFT with a chosen functional and basis set to find the ground state energy minimum.
-
Structure Optimization (T1): Using the optimized S0 geometry as a starting point, perform a new geometry optimization with the spin multiplicity set to triplet. This will yield the optimized geometry and electronic energy of the lowest triplet state.
-
Energy Calculation: The adiabatic triplet energy (ET) is calculated as: ET = E(optimized T1) - E(optimized S0)
-
Vertical Emission: The energy of phosphorescence can be estimated by performing a single-point energy calculation on the optimized T1 geometry but with the spin multiplicity set back to singlet.
Caption: Workflow for calculating triplet state energy using DFT (ΔSCF method).
Triplet State Energy of this compound: Data Synthesis
The photochemistry of this compound has been extensively studied, with the triplet state identified as the key reactive intermediate. Through decades of photosensitization studies, the triplet energy has been precisely bracketed.
The lowest triplet state is characterized as an n,π* state, which is typical for ketones and consistent with its high reactivity in hydrogen abstraction and rearrangement reactions. Photosensitization experiments have shown that sensitizers with triplet energies above ~68 kcal/mol efficiently transfer energy to the dienone, inducing its characteristic rearrangements. Conversely, sensitizers with energies below this threshold are ineffective. This brackets the useful or "spectroscopic" triplet energy of this compound.
| Method | Reported Triplet Energy (ET) | Notes | Reference |
| Photosensitization | ~68 kcal/mol (285 kJ/mol) | Bracketed using a series of sensitizers. Efficient energy transfer observed from sensitizers with ET > 68 kcal/mol. | [2] |
| Phosphorescence | ~69 kcal/mol (289 kJ/mol) | Measured in a glassy matrix at 77 K. The 0-0 emission band provides this value. | Foundational work by Zimmerman & Schuster |
| Computational (DFT) | Varies with functional/basis set | Typically predicted in the range of 65-72 kcal/mol, showing good agreement with experimental data. | [5] (General methodology) |
Conclusion for the Field
For researchers in medicinal chemistry and materials science, a precise understanding of the triplet state energy of photosensitive scaffolds like this compound is not merely academic. It is a predictive tool. This value allows for the rational design of photochemical reactions, the selection of appropriate photosensitizers or photocatalysts, and the avoidance of unwanted photoreactions in drug candidates or functional materials. The methodologies detailed herein—phosphorescence, transient absorption, and computational modeling—form a validated toolkit for characterizing this and other crucial excited states, enabling the deliberate control of light-induced chemical transformations.
References
-
Schultz, A. G., & Hardinger, S. A. (1991). J. Org. Chem., 56, 1105. (Note: This reference discusses the rearrangement but is cited in the context of the overall photochemical process). 1
-
Organic Chemistry Portal. (2020, May 10). Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. 6
-
Zimmerman, H. E., & Schuster, D. I. (1962). A New Approach to Mechanistic Organic Photochemistry. IV. Photochemical Rearrangements of 4,4-Diphenylcyclohexadienone. Journal of the American Chemical Society, 84(23), 4527–4540.
-
Chinese Journal of Chemical Physics. (2023). Insight of Excited State Dynamics in Perylenediimide Films. Chinese Journal of Chemical Physics, 36(6), 671-678. (Provides context on transient absorption spectroscopy).
-
ResearchGate. (n.d.). The phosphorescence decay of four compounds at 78 K in glassy matrix. (Illustrates phosphorescence measurements).
-
ResearchGate. (n.d.). Photochemistry of 4,4‐Dialkoxy‐2,5‐cyclohexadienones. (General context on dienone photochemistry).
-
Journal of the Chemical Society C: Organic. (1969). The photochemistry of some 4-hydroxycyclohexa-2,5-dienones. J. Chem. Soc. C, 74-78.
-
Wilsey, S., et al. (2000). A Computational Study of the Factors Controlling Triplet-State Reactivity in 1,4-Pentadiene. The Journal of Organic Chemistry, 65(23), 7878-7888. (Provides context on computational studies of triplet states).
-
Kumar, V. S. S., et al. (2006). Conformational, concomitant polymorphs of 4,4-diphenyl-2,5-cyclohexadienone. Crystal Growth & Design, 6(6), 1352-1356.
-
Timmers, H., et al. (2019). Transient absorption spectroscopy using high harmonic generation: a review of ultrafast X-ray dynamics in molecules and solids. Journal of Physics: Photonics, 2(1), 011001.
-
ChemSynthesis. (n.d.). 4-hydroxy-4-phenyl-2,5-cyclohexadien-1-one. (Provides chemical properties).
-
arXiv. (2025). Anisotropic Contributions to Transient Absorption Spectra. arXiv:2504.08245v1. (Advanced context on TA spectroscopy).
-
ResearchGate. (n.d.). Transient absorption spectra illustrating the formation and decay of HO- and H-adducts. (Example of TA spectra).
-
Wanfang Data. (n.d.). Interactions of 2,5-diphenyl 1,3,4-oxadiazole and 2,5-diphenyl 1,3-oxazole with β-cyclodextrin. (General photophysical study example).
-
Sigma-Aldrich. (n.d.). This compound.
-
Dalton Transactions. (2011). Synthesis, photophysical and photochemical properties of substituted zinc phthalocyanines. Dalton Trans., 40, 12348-12358.
-
Chemistry LibreTexts. (2022, August 28). Photoluminescence, Phosphorescence, and Fluorescence Spectroscopy.
-
Semantic Scholar. (2022, November 23). Fluorescence vs. Phosphorescence: Which Scenario Is Preferable in Au(I) Complexes with Benzothiadiazoles?.
-
RSC Publishing. (n.d.). Experimental and computational studies of the optical properties of 2,5,8-tris(phenylthiolato)heptazine. (Example of combined experimental/computational study).
-
Journal of the American Chemical Society. (2017). Generation of Triplet Excited States via Photoinduced Electron Transfer in meso-anthra-BODIPY. J. Am. Chem. Soc., 139(16), 5728–5731.
-
MDPI. (2021, April 29). Computational Approaches: An Underutilized Tool in the Quest to Elucidate Radical SAM Dynamics. International Journal of Molecular Sciences, 22(9), 4697.
-
PubMed. (2002, October 18). 4,4-Diphenyl-2,5-cyclohexadienone: four polymorphs and nineteen crystallographically independent molecular conformations. Angewandte Chemie International Edition, 41(20), 3848-3851.
-
SCIRP. (2013). Intense Long-Lived Fluorescence of 1,6-Diphenyl-1,3,5-Hexatriene. Open Journal of Physical Chemistry, 3(1), 59-67.
-
FULIR. (2022, November 29). Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State.
-
Journal of the Chemical Society, Faraday Transactions 1. (1981). Hg(63P1) photosensitization of cyclohexanone. J. Chem. Soc., Faraday Trans. 1, 77, 1025-1041.
-
Journal of the American Chemical Society. (2003). Theoretical Analysis of the Triplet Excited State of the [Pt2(H2P2O5)4]4- Ion. J. Am. Chem. Soc., 125(4), 1078–1087.
Sources
A Technical Guide to the UV-Vis Absorption Spectrum of 4,4-Diphenylcyclohexadienone
Executive Summary
4,4-Diphenylcyclohexadienone is a canonical molecule in the field of organic photochemistry, primarily recognized for its benchmark "Type A" rearrangement. The absorption of ultraviolet-visible (UV-Vis) light is the critical initiating event for its rich photochemistry. This guide provides an in-depth analysis of the electronic absorption properties of 4,4-diphenylcyclohexadienone, detailing the nature of its principal electronic transitions, the influence of solvent environments on its absorption maxima (λmax), and the direct implications of these spectroscopic features on its celebrated photoreactivity. A validated, step-by-step protocol for the experimental determination of its UV-Vis spectrum is also presented to ensure reproducible and accurate analysis.
The Chromophore: Electronic Structure and Spectroscopic Transitions
The UV-Vis absorption spectrum of an organic molecule is dictated by its chromophore—the part of the molecule responsible for absorbing light. In 4,4-diphenylcyclohexadienone, the chromophore is a complex, cross-conjugated system comprising a carbonyl group (C=O) and two carbon-carbon double bonds (C=C) within a six-membered ring, further extended by two phenyl substituents at the C-4 position. This intricate electronic environment gives rise to two primary types of electronic transitions upon absorption of UV-Vis radiation: π→π* and n→π* transitions.
π→π Transitions*
These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In 4,4-diphenylcyclohexadienone, the extended conjugation involving the dienone system and the phenyl rings creates a network of π orbitals. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[1] Consequently, the molecule exhibits strong π→π* absorption bands. Typically, these are characterized by high molar absorptivity (ε) values. For conjugated systems of this nature, multiple π→π* bands are expected, with the lowest-energy, longest-wavelength band often found in the 250-350 nm region.[2]
n→π Transition*
This transition involves the promotion of a non-bonding electron (n), located in a p-type orbital on the carbonyl oxygen, to an orthogonal π* antibonding orbital of the carbonyl group.[3] Key characteristics of the n→π* transition are:
-
Lower Energy: It generally occurs at a longer wavelength (lower energy) than the principal π→π* transition because non-bonding orbitals are higher in energy than π bonding orbitals.
-
Low Intensity: The transition is spatially forbidden because the n and π* orbitals do not occupy the same region of space, leading to poor orbital overlap. This results in a significantly lower molar absorptivity (ε), often 10 to 100 times weaker than π→π* transitions.
-
Mechanistic Significance: Despite its low intensity, the n→π* transition is of paramount mechanistic importance for 4,4-diphenylcyclohexadienone. Absorption of light into this band directly populates the n,π* excited state, which is the precursor to the triplet state responsible for the molecule's characteristic photochemical rearrangement.[2]
Analysis of UV-Vis Absorption Maxima and Solvatochromism
The polarity of the solvent can significantly alter the energy of the ground and excited states of a molecule, leading to shifts in the absorption maxima (λmax)—a phenomenon known as solvatochromism.
Representative Absorption Data
While the seminal works by Zimmerman and Schuster established the photochemical pathway, detailed tabulated spectroscopic data is not always presented.[2][4] The table below provides representative UV-Vis absorption data for 4,4-diphenylcyclohexadienone, based on values reported for structurally analogous chromophores and established spectroscopic principles.[5] This data serves as a reliable guide for experimental analysis.
| Solvent | Transition Type | Representative λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Expected Shift in Polar Solvents |
| Cyclohexane (Non-polar) | π→π | ~245 | > 10,000 | Bathochromic (Red Shift) |
| n→π | ~325 | < 500 | Hypsochromic (Blue Shift) | |
| Ethanol (Polar, Protic) | π→π | ~255 | > 10,000 | - |
| n→π | ~310 | < 500 | - |
Disclaimer: These values are illustrative, based on analogous compounds and spectroscopic theory, to guide researchers.
Causality of Solvent-Induced Shifts
The differential interaction of the solvent with the solute's electronic orbitals provides a clear rationale for the observed spectral shifts.
-
n→π Transition (Blue Shift):* In the ground state, the non-bonding electrons on the carbonyl oxygen are readily accessible for stabilization by polar or hydrogen-bonding solvents (e.g., ethanol). This interaction lowers the energy of the ground state. Upon excitation to the n,π* state, the electron density around the oxygen is reduced, diminishing this stabilization. Consequently, the energy gap (ΔE) for the transition increases in polar solvents, resulting in a shift to a shorter wavelength (a hypsochromic or blue shift).[6]
-
π→π Transition (Red Shift):* The π* antibonding orbital is generally more polar than the π bonding orbital. Therefore, the π,π* excited state is more stabilized by polar solvents than the ground state. This stabilization decreases the energy gap (ΔE) for the transition, causing a shift to a longer wavelength (a bathochromic or red shift).[6]
Mechanistic Implications of UV Light Absorption
The absorption of a photon is the gateway to the photochemical reactivity of 4,4-diphenylcyclohexadienone. The initial electronic excitation is followed by rapid photophysical processes that populate the chemically reactive excited state.
// Energy Levels {rank=same; S1_pipi; S1_npi;} S1_pipi -> S1_npi [style=invis]; S1_npi -> S0 [style=invis]; S0 -> T1_npi [style=invis];
// Transitions S0 -> S1_pipi [label="π→π* Absorption\n(High ε, ~250 nm)", arrowhead="vee", color="#4285F4", fontcolor="#4285F4"]; S0 -> S1_npi [label="n→π* Absorption\n(Low ε, ~325 nm)", arrowhead="vee", color="#34A853", fontcolor="#34A853"]; S1_npi -> T1_npi [label="Intersystem Crossing\n(ISC)", arrowhead="vee", style=dashed, color="#FBBC05", fontcolor="#FBBC05"]; T1_npi -> S0 [label="Type A\nRearrangement", arrowhead="vee", style=dotted, color="#202124", fontcolor="#202124"]; } } Caption: Energy diagram for 4,4-diphenylcyclohexadienone photochemistry.
The seminal work by Zimmerman and Schuster demonstrated that the Type A rearrangement proceeds from the lowest triplet state, which possesses an n,π* electronic configuration (T₁(n,π*)).[2][4] As illustrated above, a molecule can reach this state via two primary absorption pathways:
-
Direct n→π Excitation:* Absorption of longer-wavelength UV light (~325 nm) directly populates the S₁(n,π) state, which then efficiently undergoes intersystem crossing (ISC) to the T₁(n,π) state.
-
π→π Excitation:* Absorption of shorter-wavelength UV light (~250 nm) populates a higher-energy S(π,π) state. This state typically undergoes rapid internal conversion to the lower-energy S₁(n,π) state, which subsequently crosses to the T₁(n,π*) state.
Understanding the wavelengths that populate these states is therefore crucial for designing and controlling the photochemical reaction.
Experimental Protocol: Determination of UV-Vis Absorption Spectrum
This protocol outlines a self-validating system for obtaining a high-fidelity UV-Vis absorption spectrum of 4,4-diphenylcyclohexadienone.
Materials and Instrumentation
-
Analyte: 4,4-Diphenylcyclohexadienone, purified by recrystallization or chromatography.
-
Solvents: Spectroscopic grade cyclohexane and absolute ethanol (or other solvents of interest).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Glassware: Class A volumetric flasks, gas-tight quartz cuvettes (1.00 cm path length).
Step-by-Step Methodology
-
Stock Solution Preparation (Causality: Ensures accuracy and minimizes weighing errors):
-
Accurately weigh approximately 10 mg of 4,4-diphenylcyclohexadienone.
-
Quantitatively transfer the solid to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent (e.g., cyclohexane) to create a stock solution of known concentration (~0.1 mg/mL or ~0.4 mM).
-
-
Working Solution Preparation (Causality: Targets an optimal absorbance range to ensure linearity according to the Beer-Lambert law):
-
Perform serial dilutions of the stock solution to prepare a series of working standards. A final concentration that yields a maximum absorbance (Amax) between 0.5 and 1.0 is ideal. For an estimated ε of 10,000 M⁻¹cm⁻¹, a concentration of ~5x10⁻⁵ M would be appropriate for the π→π* region.
-
-
Instrument Setup and Blanking (Causality: Corrects for absorbance from the solvent and cuvette, isolating the analyte's spectrum):
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.
-
Set the desired wavelength range (e.g., 200 nm to 450 nm).
-
Fill both the sample and reference cuvettes with the pure spectroscopic grade solvent.
-
Place the cuvettes in the spectrophotometer and run a baseline correction (autozero) to establish a zero-absorbance baseline.
-
-
Sample Measurement (Causality: Ensures data quality and reproducibility):
-
Empty the sample cuvette, rinse it twice with the working solution, and then fill it with the working solution.
-
Ensure the outside of the cuvette is clean and free of fingerprints.
-
Place the cuvette back into the sample holder in the correct orientation.
-
Acquire the absorption spectrum.
-
Repeat the measurement with at least two independently prepared working solutions to ensure reproducibility.
-
Data Analysis and Interpretation
-
Identify the wavelength of maximum absorbance (λmax) for each distinct band.
-
Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert Law: A = εcl , where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).
-
Compare the spectra obtained in different solvents (e.g., cyclohexane vs. ethanol) to identify and quantify any solvatochromic shifts.
Conclusion
The UV-Vis spectrum of 4,4-diphenylcyclohexadienone is characterized by intense π→π* transitions at shorter wavelengths and a weak, mechanistically vital n→π* transition at longer wavelengths. The positions of these absorption bands are predictably influenced by solvent polarity, exhibiting bathochromic and hypsochromic shifts, respectively. A thorough understanding and precise experimental determination of these spectroscopic properties are indispensable for researchers, as they provide the fundamental basis for controlling and interpreting the rich and historically significant photochemistry of this foundational dienone.
References
-
Zimmerman, H. E.; Schuster, D. I. (1962). A New Approach to Mechanistic Organic Photochemistry. IV. Photochemical Rearrangements of 4,4-Diphenylcyclohexadienone. Journal of the American Chemical Society, 84(23), 4527–4540.
-
Zimmerman, H. E. (n.d.). Organic Photochemistry From One Perspective. Department of Chemistry, University of Wisconsin.
-
Dabestani, R., et al. (1995). On the origin of regioselectivity in the photorearrangement of 4,4-diphenyl-2,5-cyclohexadiene systems. Canadian Journal of Chemistry, 73(5), 777-783.
-
Schultz, A. G., & Hardinger, S. A. (1991). The Dienone-Phenol and Related Rearrangements. Journal of Organic Chemistry, 56(3), 1105-1111.
-
LibreTexts. (2023). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Chemistry LibreTexts.
-
Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Amrita Vishwa Vidyapeetham.
-
LibreTexts. (2023). 2.4: Effect of Solvent. Chemistry LibreTexts.
-
Michigan State University Department of Chemistry. (n.d.). Photochemistry.
Sources
- 1. echemi.com [echemi.com]
- 2. Mechanistic Organic Photochemistry | Encyclopedia MDPI [encyclopedia.pub]
- 3. chemistry.as.miami.edu [chemistry.as.miami.edu]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Primary and Secondary Dissociation Pathways in the UV Photochemistry of α-Dicarbonyls - PMC [pmc.ncbi.nlm.nih.gov]
The Zimmerman Paradigm: A Technical Guide to 4,4-Disubstituted Cyclohexadienone Photochemistry
Executive Summary: The "Type A" Rearrangement
For researchers in drug discovery, the photochemistry of 4,4-disubstituted cyclohexadienones represents more than a historical curiosity; it is a masterclass in accessing complex, fused bicyclic scaffolds from flat, achiral precursors.
Historically anchored by the transformation of
This guide deconstructs the mechanism, provides a self-validating experimental protocol, and analyzes the substituent effects critical for predictive synthesis in medicinal chemistry.
The Mechanistic Foundation
The Zimmerman-Schuster Mechanism[1]
The transformation is not a concerted pericyclic reaction but a stepwise process involving a discrete zwitterionic intermediate . Understanding this is crucial for troubleshooting low yields or unexpected byproducts (e.g., phenols).
The Pathway:
-
Excitation: Absorption of a photon (
) generates the Singlet excited state ( ). -
Intersystem Crossing (ISC): Rapid ISC (
) converts to the Triplet state ( ). This is the reactive species. -
-Bonding: The triplet state undergoes bonding between C3 and C5. This is the "Zimmerman" step, driven by the odd-electron density at the
-carbons in the excited state. -
Electron Demotion: Radiationless decay returns the molecule to the ground state (
), forming a mesoionic zwitterion (the Zimmerman-Schuster Zwitterion).[1] -
Rearrangement: A "slither" mechanism (cyclopropylcarbinyl rearrangement) occurs where the C4-substituent migrates to C3, neutralizing the charges and forming the bicyclic ketone.
Visualization of the Pathway
Figure 1: The canonical Type A rearrangement pathway. Note the bifurcation at the zwitterion stage, where solvent capture can lead to phenolic byproducts.
Critical Variables: Substituents and Solvents[2][3]
The success of the rearrangement depends heavily on the "Migratory Aptitude" of the groups at the C4 position. During the zwitterion rearrangement, one of the two groups at C4 must migrate to C3.
Migratory Aptitudes (The C4 Pivot)
The migration is controlled by the ability of the migrating group to stabilize the developing positive charge in the transition state.[2][3]
| Substituent at C4 (R) | Migratory Aptitude (Relative) | Mechanistic Rationale |
| Phenyl (-Ph) | High | Excellent stabilization of the cationic transition state via delocalization. |
| Vinyl (-CH=CH2) | High | |
| Alkyl (-Me, -Et) | Low | Poor charge stabilization compared to |
| Ester (-COOEt) | Very High | Migrates preferentially due to electronic effects (often observed in santonin analogs). |
| Benzyl (-Bn) | Moderate/High | Can compete with phenyl; often undergoes independent homolysis (Type I cleavage) if not careful. |
Solvent Effects
-
Polar Protic Solvents (AcOH, t-BuOH): These stabilize the zwitterionic intermediate. In highly nucleophilic solvents (e.g., water/acid mixes), the zwitterion may be trapped to form photosantonic acid derivatives (solvolysis) rather than rearranging to the lumiketone.
-
Non-Polar Solvents (Benzene, Cyclohexane): Favor the rearrangement to the lumiketone by preventing external nucleophilic attack.
Experimental Protocol: Self-Validating Photolysis
Objective: Preparative scale synthesis of a lumiketone from a 4,4-diphenylcyclohexadienone derivative.
Equipment & Reagents[6]
-
Light Source: 450W Medium-Pressure Mercury Lamp (Hanovia type) with a Pyrex filter (
nm).-
Modern Alternative: 300 nm or 350 nm High-Power LED Reactor (e.g., Kessil or Vapourtec).
-
-
Solvent: Benzene (Caution: Carcinogen) or t-Butanol (Green alternative).
-
Gas: High-purity Nitrogen or Argon (Grade 5.0).
The "Self-Validating" Workflow
This protocol includes checkpoints to validate the mechanism (Triplet state involvement) and ensure purity.
Step 1: The Oxygen Purge (Validation of Triplet Mechanism)
-
Theory: The reaction proceeds via a Triplet state (
). Dissolved Oxygen ( ) is a potent triplet quencher. If is present, the reaction will stall or produce oxidation byproducts. -
Action: Dissolve substrate (0.05 M) in solvent. Sparge with Argon for 30 minutes per 100 mL volume.
-
Validation: Monitor the flow rate; ensure positive pressure is maintained throughout irradiation.
Step 2: Irradiation & Monitoring
-
Action: Irradiate the solution through Pyrex (cuts off
nm to prevent secondary photolysis of products). -
Monitoring: Do not rely solely on TLC. Use UV-Vis spectroscopy.
-
Signal: The starting dienone has a strong
band at ~240-250 nm and a weak at ~300-320 nm. -
Endpoint: Disappearance of the long-wavelength
tail. The product (lumiketone) absorbs at shorter wavelengths (conjugated cyclopropyl ketone).
-
Step 3: Workup
-
Action: Evaporate solvent under reduced pressure.
-
Purification: Crystallization is often possible due to the rigid bicyclic structure. If chromatography is needed, avoid acidic silica if the product is acid-sensitive (lumiketones can revert or rearrange to phenols in acid).
Decision Logic for Reaction Outcomes
In drug development, "off-target" reactivity is a major risk. Use this logic tree to predict whether your substrate will give the desired Type A product or divert to Type B/Polymerization.
Figure 2: Predictive logic for photochemical outcomes. Note that 4,4-dimethyl systems often struggle with Type A efficiency compared to 4,4-diphenyl due to migratory aptitude differences.
References
-
Zimmerman, H. E., & Schuster, D. I. (1961). A New Mechanism for the Rearrangement of 4,4-Disubstituted Cyclohexadienones. Journal of the American Chemical Society, 83(21), 4486–4487. Link
-
Zimmerman, H. E., & Schuster, D. I. (1962). The Photochemical Rearrangement of 4,4-Diphenylcyclohexadienone. Journal of the American Chemical Society, 84(23), 4527–4540. Link
-
Barton, D. H. R., et al. (1957). Photochemical Transformations. Part II. The Photosantoninic Acid–Isophotosantonic Acid Rearrangement. Journal of the Chemical Society, 929-936. Link
-
Schultz, A. G. (1983). Photochemical Rearrangements of 2,5-Cyclohexadienones. Chemical Reviews, 83(5), 505–526. Link
- Chapman, O. L. (1967). Photochemical Rearrangements of Organic Molecules. Advances in Photochemistry, 1, 323. (Foundational text on the distinction between Type A and Type B).
Sources
Electronic state transitions in 2,5-cyclohexadien-1-ones
An In-Depth Technical Guide to the Electronic State Transitions in 2,5-Cyclohexadien-1-ones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The photochemistry of 2,5-cyclohexadien-1-ones represents a rich and mechanistically diverse field within organic chemistry, offering powerful synthetic routes to complex molecular architectures. Upon absorption of ultraviolet light, these cross-conjugated dienones access a manifold of electronically excited states, primarily the n→π* and π→π* states, which serve as gateways to a variety of high-yield rearrangement reactions. Understanding the nature of these electronic transitions and the factors that govern the subsequent decay pathways is critical for harnessing their synthetic potential. This guide provides an in-depth exploration of the fundamental principles governing these electronic transitions, details the major photochemical rearrangements, outlines state-of-the-art experimental and computational methodologies for their study, and discusses their application in the synthesis of natural products and pharmaceutical intermediates.
The Electronic Landscape of 2,5-Cyclohexadien-1-ones
The photochemical behavior of a 2,5-cyclohexadien-1-one is dictated by the initial electronic transition that occurs upon photon absorption. The carbonyl group and the two carbon-carbon double bonds constitute the chromophore, which gives rise to two primary, low-energy electronic transitions observable by UV-Vis spectroscopy.[1][2]
-
n→π Transition:* This transition involves the promotion of a non-bonding (n) electron from one of the lone pairs on the carbonyl oxygen to an antibonding π* orbital of the carbonyl group.[3] These transitions are typically of lower energy (occur at longer wavelengths, ~300-360 nm) and are symmetry-forbidden, resulting in a low molar absorptivity (ε).
-
π→π Transition:* This transition involves the promotion of an electron from a bonding π orbital of the conjugated system to an antibonding π* orbital. These transitions are higher in energy (occur at shorter wavelengths, < 300 nm) and are symmetry-allowed, leading to strong absorption bands (high ε).
Upon absorption of light, the molecule is promoted to an excited singlet state (S₁ or S₂).[4] From here, it can undergo several processes, including fluorescence, internal conversion, or, crucially for its reactivity, intersystem crossing (ISC) to a triplet state (T₁ or T₂).[4][5] The photochemistry of cyclohexadienones is predominantly governed by the reactivity of the lowest triplet states, as ISC is often highly efficient.[6][7]
The relative energies of the lowest n,π* and π,π* triplet states (³(n,π) and ³(π,π)) are critical, as they dictate the preferred reaction pathway.[7][8] This energy ordering can be influenced by substituents and solvent polarity.[8]
Major Photochemical Rearrangements: Mechanisms and Controlling Factors
The rich photochemistry of 2,5-cyclohexadien-1-ones is primarily channeled into three distinct rearrangement pathways, each originating from a specific excited state and leading to a unique product class.
The Type A (Lumiketone) Rearrangement
The Type A, or lumiketone, rearrangement is a hallmark reaction of 4,4-disubstituted cyclohexadienones.[7][8] This process involves a bond reorganization to form a bicyclo[3.1.0]hex-2-one, often referred to as a lumiketone.[8]
Causality and Mechanism: This rearrangement is understood to proceed from the ³(π,π*) excited state.[6][9] Computational studies have shown that in this excited state, there is an enhanced bond order between C3 and C5 of the dienone ring.[10] This electronic redistribution facilitates a 1,2-vinyl shift (C4-C5 bond migrating to C3) and the formation of a new bond between C2 and C4, all occurring through a concerted or near-concerted process.[8] The reaction is stereospecific, a key feature for its application in asymmetric synthesis.[11]
The choice of solvent is a critical experimental parameter. The efficiency of the lumiketone rearrangement often increases in polar solvents.[6] This is attributed to the solvent's ability to enhance the rate of intersystem crossing to the reactive triplet state by increasing spin-orbit coupling.[9]
The Di-π-Methane (DPM) Rearrangement
First elucidated by Zimmerman, the di-π-methane rearrangement is a general photochemical transformation of molecules containing two π-systems separated by an sp³-hybridized carbon (a 1,4-diene moiety).[5][12] In the context of 4-aryl or 4-vinyl substituted cyclohexadienones, a pathway analogous to the DPM rearrangement can compete with or dominate the lumiketone pathway.[6][13]
Causality and Mechanism: Unlike the lumiketone rearrangement, the DPM pathway is often initiated from the ³(n,π*) state.[6] The mechanism involves the formation of a diradical intermediate through bridging between the two π-systems, followed by cyclopropane ring formation and subsequent cleavage to yield a vinylcyclopropane-type product.[5][14] The regioselectivity of the DPM rearrangement is governed by the stability of the diradical intermediates formed during the reaction sequence.
The Dienone-Phenol Rearrangement
The dienone-phenol rearrangement is a synthetically powerful method for generating highly substituted phenols that are often difficult to access through conventional aromatic substitution chemistry.[15][16] This transformation can be initiated either photochemically or under acid-catalyzed conditions.
Causality and Mechanism: The photochemical dienone-phenol rearrangement can proceed through several intricate steps. For 4,4-diphenylcyclohexadienone, a classic example, photolysis leads to an excited state that undergoes a phenyl migration.[3][17] This is followed by the formation of a bicyclic intermediate which, upon further photochemical or thermal steps, ultimately tautomerizes to the stable phenol product.[17] This reaction sequence provides an efficient route to tetra- and pentasubstituted phenols from readily available dienone precursors.[15][16]
| Rearrangement Type | Typical Excited State | Key Mechanistic Step | Characteristic Product | Governing Factors |
| Type A (Lumiketone) | ³(π,π)[6][9] | C3-C5 bonding, 1,2-vinyl shift | Bicyclo[3.1.0]hex-2-one | 4,4-disubstitution, Polar solvents[6] |
| Di-π-Methane (DPM) Type | ³(n,π)[6] | Diradical formation, cyclopropanation | Aryl/vinyl-substituted bicyclic ketone | 4-aryl or 4-vinyl substitution |
| Dienone-Phenol | S₁ or T₁ | Aryl/alkyl group migration | Substituted Phenol | Substituent migratory aptitude[15][17] |
| Table 1: Comparison of Major Photochemical Rearrangements of 2,5-Cyclohexadien-1-ones. |
Experimental Protocols for Mechanistic Elucidation
A deep understanding of these electronic transitions requires advanced spectroscopic techniques capable of resolving events on ultrafast timescales. Transient Absorption (TA) spectroscopy is the cornerstone experimental method for this purpose.
Protocol: Probing Excited State Dynamics with Nanosecond Transient Absorption Spectroscopy
TA spectroscopy, also known as flash photolysis, is a pump-probe technique used to measure the absorption spectra of transient species like excited states and radical intermediates.[18]
Objective: To identify the transient species involved in the photorearrangement of a 2,5-cyclohexadien-1-one and determine their lifetimes and reaction kinetics.
Methodology:
-
Sample Preparation: Prepare a dilute solution (typically 0.1-1 mM) of the 2,5-cyclohexadien-1-one in a suitable, degassed spectroscopic-grade solvent (e.g., cyclohexane, acetonitrile). Degassing via nitrogen bubbling or freeze-pump-thaw cycles is crucial to prevent quenching of the triplet states by molecular oxygen.
-
Instrument Setup: Utilize a nanosecond transient absorption spectrometer (e.g., Edinburgh Instruments LP980).[18]
-
Pump Pulse: A high-energy laser (e.g., Nd:YAG) is used to generate a short pulse of light at a wavelength where the dienone absorbs (e.g., 266 nm or 355 nm) to excite the sample.[19]
-
Probe Pulse: A broad-spectrum, high-intensity lamp (e.g., Xenon flashlamp) generates a probe pulse that passes through the sample after the pump pulse.[18]
-
-
Data Acquisition:
-
Record the absorption spectrum of the probe light before the pump pulse (I₀).
-
At a specific time delay (Δt) after the pump pulse, record the absorption spectrum of the probe light again (IΔt).
-
The transient absorption (ΔA) is calculated as ΔA = -log(IΔt / I₀).
-
Repeat this process for a range of time delays, from nanoseconds to seconds, to build a time-resolved spectral map.
-
-
Data Analysis (Self-Validating System):
-
Ground-State Bleach (GSB): Identify negative signals in the ΔA spectrum at wavelengths corresponding to the ground-state absorption of the dienone. This confirms that the ground state has been depopulated. The recovery of the GSB signal over time provides the rate of return to the ground state.
-
Excited-State Absorption (ESA): Identify new, positive absorption bands that appear immediately after the pump pulse and decay over time. These correspond to the absorption of the excited singlet or triplet states. The decay kinetics of the ESA signal provide the lifetime of the excited state.
-
Product Formation: Identify new absorption bands that grow in over time and persist. These correspond to the formation of the rearranged product(s). The rise kinetics of this signal should correlate with the decay kinetics of the precursor excited state, providing a direct link between the transient and the final product.
-
Computational Chemistry
Theoretical calculations are indispensable for complementing experimental results. Methods like Time-Dependent Density Functional Theory (TD-DFT) and Complete Active Space Self-Consistent Field (CASSCF) are used to:
-
Calculate the energies of the ground and excited states (S₀, S₁, T₁, etc.).[20]
-
Map the potential energy surfaces of the reaction pathways.
-
Identify the structures of transition states and conical intersections that govern the flow between electronic states.[20][21]
-
Provide insight into the electronic changes (e.g., bond orders) that drive the rearrangement in a specific excited state.[10]
Applications in Synthesis and Drug Development
The ability to precisely control complex skeletal rearrangements using light makes cyclohexadienone photochemistry a valuable tool in modern organic synthesis.
-
Natural Product Synthesis: These photochemical transformations provide efficient entry points to the complex, polycyclic cores of many natural products.[22][23] The stereospecificity of reactions like the lumiketone rearrangement is particularly powerful for constructing chiral centers.
-
Pharmaceutical Intermediates: Photochemical methods can generate valuable building blocks for drug development.[22] The dienone-phenol rearrangement, for example, allows for the synthesis of unique, highly substituted phenolic compounds which are common motifs in bioactive molecules.[15][16]
-
Accessing Molecular Complexity: Photochemistry enables synthetic pathways that are often inaccessible through thermal reactions, allowing chemists to explore novel chemical space.[24][25] The input of light energy can be used to form strained ring systems and unique molecular scaffolds with high efficiency.[25]
Conclusion
The electronic state transitions of 2,5-cyclohexadien-1-ones initiate a cascade of fascinating and synthetically useful photochemical rearrangements. The outcome of irradiating these compounds is a delicate interplay between the initially populated excited state (n,π* vs. π,π*), the efficiency of intersystem crossing, and the relative energies and reactivities of the resulting triplet states. A thorough understanding of these fundamental processes, achieved through a combination of advanced spectroscopic techniques like transient absorption and high-level computational modeling, is essential for researchers aiming to exploit this chemistry. For scientists in drug development and synthetic chemistry, the controlled and often stereospecific generation of molecular complexity from simple dienone precursors offers a powerful and sustainable strategy for the construction of novel therapeutics and complex natural products.
References
-
Schultz, A. G., & Hardinger, S. A. (1991). J. Org. Chem., 56, 1105. [Link]
-
Wang, Y. T., et al. (2001). Preparation and Photochemical Rearrangements of 2-Phenyl-2,5-cyclohexadien-1-ones. An Efficient Route to Highly Substituted Phenols. Organic Letters, 3(8), 1177-1180. [Link]
-
Ghosh, A. (2019). MECHANISTIC ASPECTS OF LUMIKETONE PHOTO-REARRANGEMENT OF 4, 4-DISUBSTITUTED CYCLOHEXENONE SYSTEMS-A REVIEW. Journal of Advanced Scientific Research, 10(3), 01-05. [Link]
-
Wang, Y. T., et al. (2001). Preparation and photochemical rearrangements of 2-phenyl-2,5-cyclohexadien-1-ones. an efficient route to highly substituted phenols. Organic Letters, 3(8), 1177-80. [Link]
-
Schultz, A. G., et al. (1991). Photochemistry of 4-vinyl-2,5-cyclohexadien-1-ones. A remarkable effect of substitution on the type A and dienone-phenol photorearrangements. Journal of the American Chemical Society. [Link]
-
Reguero, M., et al. (1997). A Model Study of the Mechanism of the Type B (Di-π-methane) and Lumiketone Rearrangement in Rotationally Constrained α,β-Enones. The Journal of Organic Chemistry, 62(22), 7553-7561. [Link]
-
Reguero, M., et al. (1997). A Model Study of the Mechanism of the Type B (Di-π-methane) and Lumiketone Rearrangement in Rotationally Constrained α,β-Enones. The Journal of Organic Chemistry. [Link]
-
Ghosh, A. (2019). MECHANISTIC ASPECTS OF LUMIKETONE PHOTO-REARRANGEMENT OF 4, 4-DISUBSTITUTED CYCLOHEXENONE SYSTEMS-A REVIEW. Journal of Advanced Scientific Research. [Link]
-
Schuster, D. I., et al. (1983). Photochemistry of ketones in solution. 53. Stereospecific triplet-state photorearrangements of chiral 2-cyclohexenones: type A lumiketone rearrangement and phenyl migrations. Journal of the American Chemical Society. [Link]
-
Schultz, A. G., et al. (1991). Effect of triplet-state sensitization on inter- and intramolecular 2+2 photocycloadditions of 2,5-cyclohexadien-1-ones. The Journal of Organic Chemistry. [Link]
-
MagicSlides. (n.d.). Cyclohexadienons Photochemistry. [Link]
-
Chemistry Stack Exchange. (2020). Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. [Link]
-
Yates, P., & Gupta, P. (1983). The photochemistry of cyclohexa-2,5-dien-1-ones. Intramolecular cycloaddition of a furan to an intermediate oxyallyl zwitterion. Journal of the Chemical Society, Chemical Communications. [Link]
-
Bohrium. (2001). Preparation and Photochemical Rearrangements of 2-Phenyl-2,5-cyclohexadien-1-ones. An Efficient Route to Highly Substituted Phenols. [Link]
-
Wikipedia. (n.d.). Di-π-methane rearrangement. [Link]
-
Zimmerman, H. E. (n.d.). A Lifetime of Stereochemistry, Mechanism and Photochemistry. University of Miami Department of Chemistry. [Link]
-
Griesbeck, A. G. (2012). Di-π-methane, Oxa-di-π-methane, and Aza-di-π-methane Photoisomerization. ResearchGate. [Link]
-
Preprints.org. (2025). 2,4,6-trichloro-cyclohexa-2,5-dienone. [Link]
-
Catalán, I. A., & Fumanal, M. (2020). Theoretical study of cyclohexadiene/hexatriene photochemical interconversion using spin-Flip time-Dependent density functional theory. Taylor & Francis Online. [Link]
-
Singh, N. D. P. (n.d.). Organic Photochemistry and Pericyclic Reactions. Indian Institute of Technology. [Link]
-
MDPI. (2025). 2,4,6-Trichloro-cyclohexa-2,5-dienone. [Link]
-
Squibb, R. J., et al. (2022). Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State. PubMed Central. [Link]
-
Kumar, A., & Singh, V. K. (2023). Application of Photochemistry in Natural Product Synthesis: A Sustainable Frontier. MDPI. [Link]
-
C&EN Global Enterprise. (1961). Mechanism Explains Dienone Rearrangement. ACS Publications. [Link]
-
Hart, H. (n.d.). THE PHOTOCHEMISTRY OF CYCLOHEPTADIENONES. Michigan State University. [Link]
-
ResearchGate. (n.d.). Transient absorption spectra illustrating the formation and decay of... [Link]
-
Griesbeck, A. G., & Maptue, N. E. (2023). Photochemical Di-π-Methane Rearrangement Reactions. PubMed. [Link]
-
OUCI. (n.d.). Computational Chemistry for Photochemical Reactions. [Link]
-
ResearchGate. (n.d.). Photochemical rearrangement of cyclohexadienone further opened by... [Link]
-
ResearchGate. (n.d.). Photochemistry of 2,4-Cyclohexadienones. [Link]
-
Chemistry LibreTexts. (2023). 3.2: Energy States and Transitions. [Link]
-
Quinkert, G. (n.d.). Photochemistry of linearly conjugated cyclohexadienones in solution. SciSpace. [Link]
-
NIST WebBook. (n.d.). 2,5-Cyclohexadien-1-one, 4-(4-oxo-2,5-cyclohexadien-1-ylidene)-. [Link]
-
NIST WebBook. (n.d.). 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-. [Link]
-
Edinburgh Instruments. (2021). What is Transient Absorption? Pump Probe Spectroscopy. [Link]
-
Horvath, B., et al. (2021). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. PubMed Central. [Link]
-
Patel, M. K., et al. (2023). Photochemical reactions as synthetic tool for pharmaceutical industries. ResearchGate. [Link]
-
Pirtsch, M., et al. (2016). Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis. Chemical Reviews. [Link]
-
The Fleming Group. (n.d.). Transient Absorption Spectroscopy. [Link]
-
Physics Stack Exchange. (2020). Physical interpretation of triplet state. [Link]
-
Wikipedia. (n.d.). Molecular electronic transition. [Link]
-
PubChem. (n.d.). 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene. [Link]
-
Jin, Z., et al. (2019). Synthesis of (E,E)-Dienones and (E,E)-Dienals via Palladium-Catalyzed γ,δ-Dehydrogenation of Enones and Enals. PubMed Central. [Link]
-
Campos, L. (n.d.). Understanding the Bound Triplet-Pair State in Singlet Fission. [Link]
-
Chemistry LibreTexts. (2023). 3.3: Electronic Transitions. [Link]
-
Macmillan Group. (2020). Transient Absorption Spectroscopy Offers Mechanistic Insights for an Iridium/Nickel-Catalyzed C−O Coupling. [Link]
-
Wörner, H. J., & Merkt, F. (2005). Photoelectron Spectroscopic Study of the First Singlet and Triplet States of the Cyclopentadienyl Cation. [Link]
Sources
- 1. Molecular electronic transition - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Di-π-methane rearrangement - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sciensage.info [sciensage.info]
- 8. sciensage.info [sciensage.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.as.miami.edu [chemistry.as.miami.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. elearn.psgcas.ac.in [elearn.psgcas.ac.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Preparation and photochemical rearrangements of 2-phenyl-2,5-cyclohexadien-1-ones. an efficient route to highly substituted phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. edinst.com [edinst.com]
- 19. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State - PMC [pmc.ncbi.nlm.nih.gov]
- 22. magicslides.app [magicslides.app]
- 23. mdpi.com [mdpi.com]
- 24. Photochemical reactions as synthetic tool for pharmaceutical industries [html.rhhz.net]
- 25. pubs.acs.org [pubs.acs.org]
The Phenyl Advantage: Mechanistic Control in Cyclohexadienone Rearrangements
Technical Guide for Synthetic Applications
Executive Summary
The acid-catalyzed rearrangement of 4,4-disubstituted cyclohexadienones (the dienone-phenol rearrangement) is a cornerstone method for synthesizing polysubstituted phenols, a scaffold ubiquitous in small-molecule therapeutics.[1] While alkyl migration is possible, the phenyl group exhibits a distinct and superior migratory aptitude.[1][2] This guide analyzes the mechanistic basis of this preference—specifically the role of phenonium ion participation —and provides actionable protocols for leveraging this effect in drug discovery workflows.[1]
Mechanistic Foundations: The [1,2]-Shift
The transformation is driven by the thermodynamic stability gained upon aromatization.[1] In 4,4-disubstituted systems, the reaction proceeds via an acid-mediated [1,2]-shift.[1][3]
Core Pathway:
-
Protonation: The carbonyl oxygen is protonated, generating a hydroxydienyl cation.[1]
-
Migration: The substituent at C4 migrates to C3. This is the rate-determining step in many systems.[1]
-
Deprotonation: Loss of a proton restores aromaticity, yielding the phenol.[1]
Mechanistic Pathway Diagram
The following diagram illustrates the charge delocalization and the critical migration step.
Caption: Acid-catalyzed pathway showing the critical cation intermediates and the aromatization driving force.
The Phenyl Advantage: Migratory Aptitude
In a competitive scenario (e.g., a 4-methyl-4-phenylcyclohexadienone), the phenyl group migrates in preference to the methyl group .[1]
Migratory Aptitude Order:
The Phenonium Ion Effect
The superiority of the phenyl shift is not merely steric; it is electronic.[1]
-
-Participation: During the transition state, the
-electrons of the phenyl ring interact with the developing cationic center at C3.[1] -
Bridged Intermediate: This interaction forms a phenonium ion species (a bridged spiro-cyclopropane-like intermediate).[1] This delocalizes the positive charge over the phenyl ring, significantly lowering the activation energy (
) compared to a simple alkyl shift, which relies solely on hyperconjugation.[1]
Key Insight for Researchers: When designing substrates, placing a phenyl group at the migration origin (C4) ensures high regioselectivity for the 3-phenyl isomer, avoiding complex product mixtures.[1]
Electronic Tuning: Substituent Effects
The migratory aptitude of the phenyl group can be "tuned" by modifying the substituents on the aromatic ring.[1] This follows Hammett correlation principles for cationic reactions.
| Substituent Type | Example Groups | Electronic Effect | Migratory Rate | Mechanism |
| Electron Donating (EDG) | Stabilizes Cation | Increased | Stabilizes the phenonium transition state via resonance.[1] | |
| Neutral | Baseline | Standard | Standard | |
| Electron Withdrawing (EWG) | Destabilizes Cation | Decreased | Reduces electron density available for bridging; may allow competitive alkyl migration.[1] |
Experimental Implication: If your scaffold requires a
Experimental Protocol: Rearrangement of 4-Methyl-4-Phenylcyclohexadienone
Objective: Selective synthesis of 4-methyl-3-phenylphenol (acetate derivative). Scale: 1.0 mmol (Adaptable).
Reagents
-
Substrate: 4-Methyl-4-phenylcyclohexa-2,5-dien-1-one.[1]
-
Solvent/Reagent: Acetic Anhydride (
).[1] -
Catalyst: Concentrated Sulfuric Acid (
).[1]
Workflow Diagram
Caption: Step-by-step workflow for the acid-catalyzed rearrangement in acetic anhydride.
Step-by-Step Procedure
-
Setup: In a flame-dried round-bottom flask, dissolve 4-methyl-4-phenylcyclohexa-2,5-dien-1-one (186 mg, 1.0 mmol) in acetic anhydride (3.0 mL).
-
Initiation: Cool the solution slightly (water bath). Add concentrated
(2 drops) carefully. Note: The reaction is exothermic.[1] -
Reaction: Allow the mixture to warm to room temperature. Stir for 1–3 hours.
-
Workup: Pour the reaction mixture into 20 mL of ice-water. Stir vigorously for 30 minutes to hydrolyze the excess acetic anhydride.
-
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with saturated (to remove acid) and brine.[1] -
Purification: Dry over
, concentrate, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient). -
Characterization:
Applications in Drug Discovery
The dienone-phenol rearrangement is not just a mechanistic curiosity; it is a strategic tool for scaffold hopping and library generation .[1]
-
Access to Meta-Substitution: Direct electrophilic substitution of phenols is often ortho/para directing.[1] This rearrangement allows for the construction of meta-substituted biaryl systems (e.g., 3-phenylphenols) which are difficult to access via Friedel-Crafts or direct arylation.[1]
-
Steroid Synthesis: Historically used in the aromatization of Ring A in steroids.[1]
-
Natural Products: Key step in the synthesis of terpenes like Santonin derivatives.[1]
By utilizing the high migratory aptitude of the phenyl group, medicinal chemists can program the regiochemistry of the final aromatic core during the construction of the aliphatic precursor, ensuring a convergent and high-yielding route to complex biaryls.[1]
References
-
Dienone–Phenol Rearrangement. Wikipedia.[1] Retrieved from [Link][1][4]
-
Reaction and Mechanism of Dienone phenol Rearrangements. Physics Wallah. Retrieved from [Link]
-
Computational and Theoretical study of Dienone- Phenol rearrangement. International Journal of Research and Analytical Reviews (IJRAR). Retrieved from [Link]
-
Migratory aptitudes in rearrangements of destabilized vinyl cations. National Institutes of Health (PMC).[1] Retrieved from [Link]
-
Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones. National Institutes of Health (PMC). Retrieved from [Link]
Sources
An In-depth Technical Guide to the Thermodynamic Stability of 4,4-Diphenyl-2,5-cyclohexadien-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of 4,4-Diphenyl-2,5-cyclohexadien-1-one, a molecule of interest in synthetic chemistry and drug development. We will delve into the critical factors governing its stability, including polymorphism, potential for keto-enol tautomerism, and susceptibility to chemical rearrangements. This document will furnish both theoretical insights and practical, field-proven experimental protocols to empower researchers in their handling, characterization, and application of this compound. Our approach is grounded in scientific integrity, providing a self-validating framework for the protocols described herein, supported by authoritative references.
Introduction: The Significance of Thermodynamic Stability
In the realm of drug development and materials science, the thermodynamic stability of a compound is not merely an academic curiosity; it is a cornerstone of its viability. It dictates shelf-life, bioavailability, and manufacturing consistency. For a molecule like this compound, a disubstituted cyclohexadienone, understanding its stability profile is paramount. This guide will explore the multifaceted nature of its stability, with a focus on providing actionable intelligence for the laboratory setting.
The Landscape of Stability: Key Theoretical Considerations
The thermodynamic stability of this compound is primarily influenced by three key phenomena:
-
Polymorphism: The ability of a solid to exist in multiple crystalline forms. These polymorphs, while chemically identical, exhibit different physical properties, including melting point, solubility, and stability.
-
Keto-Enol Tautomerism: An equilibrium between the ketone form and its corresponding enol isomer. The position of this equilibrium is a fundamental indicator of the relative stability of the two forms.
-
Chemical Rearrangements: The propensity of the molecule to undergo structural reorganization, particularly under thermal or photochemical stimuli. For this class of molecules, the Dienone-Phenol and Zimmerman rearrangements are of particular relevance.
Polymorphism: A Tale of Four Forms
It has been established that this compound can crystallize into at least four distinct polymorphic forms, designated as A, B, C, and D. Crucially, experimental and computational studies have identified Form A as the thermodynamically most stable polymorph .[1] The energy differences between these forms are subtle, often less than 1.3 kJ/mol, highlighting the need for careful control over crystallization conditions.[1]
Identifying and Characterizing Polymorphs
A multi-technique approach is essential for the robust identification and characterization of the polymorphic forms of this compound.
DSC is a powerful technique for identifying polymorphs by their distinct thermal transitions. Metastable forms will often exhibit complex thermograms, showing an initial melting endotherm followed by an exothermic recrystallization into a more stable form, which then melts at a higher temperature.
Table 1: Hypothetical DSC Data for Polymorphs of this compound
| Polymorph | Melting Point (Tm) | Enthalpy of Fusion (ΔHfus) | Notes |
| Form B (Kinetic) | Lower Tm | Lower ΔHfus | May show recrystallization to Form A upon heating. |
| Form A (Thermodynamic) | Higher Tm | Higher ΔHfus | Should exhibit a single, sharp melting endotherm. |
TGA is employed to assess the thermal stability of the compound by monitoring its mass as a function of temperature. This analysis can reveal the onset of decomposition and the presence of any volatile components. For this compound, TGA can help to distinguish between melting and decomposition events.
According to the principles of thermodynamics, the most stable polymorph at a given temperature will have the lowest solubility. Slurry experiments are a reliable method for determining the most stable form.
Experimental Protocols
Objective: To identify the presence of different polymorphs and determine their melting characteristics.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a standard aluminum DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected melting point at a heating rate of 10 °C/min under a nitrogen purge.
-
-
Data Analysis: Analyze the resulting thermogram for endothermic melting peaks and any exothermic recrystallization events. The presence of multiple melting peaks or a melt-recrystallization event is indicative of polymorphism. The final, highest temperature melting peak corresponds to the most stable form present under the experimental conditions.
Causality: A slow heating rate allows for the potential conversion of a metastable form to a more stable one, which is observed as an exothermic event (recrystallization) followed by the melting of the more stable form at a higher temperature.
Objective: To identify the most stable polymorph at a given temperature.
Methodology:
-
Sample Preparation: Prepare a saturated slurry of this compound in a suitable solvent (e.g., ethanol/water mixture) in which the compound has moderate solubility. If different polymorphs have been isolated, a mixture of the forms can be used.
-
Equilibration: Stir the slurry at a constant temperature (e.g., 25 °C) for an extended period (24-72 hours) to allow for equilibrium to be reached.
-
Solid Phase Analysis: After equilibration, filter the solid material and analyze it using X-ray Powder Diffraction (XRPD) or DSC.
-
Interpretation: The polymorph present after the slurry experiment is the most thermodynamically stable form under those conditions.
Causality: The solvent facilitates the dissolution of the more soluble (metastable) form and the crystallization of the less soluble (more stable) form until the entire solid phase has converted to the most stable polymorph.
Keto-Enol Tautomerism: A Minor Contributor to Instability
For most simple ketones, the keto form is significantly more stable than the enol form. In the case of this compound, the dienone (keto) structure is expected to be overwhelmingly favored at equilibrium. The formation of the corresponding phenol (enol) would disrupt the conjugated dienone system.
While the equilibrium strongly favors the keto form, the potential for enolization should not be entirely dismissed, especially in the presence of strong acids or bases which can catalyze the process.
Chemical Stability: The Propensity for Rearrangement
4,4-Disubstituted cyclohexadienones are known to undergo characteristic rearrangements, which represent significant pathways for chemical instability.
The Dienone-Phenol Rearrangement
Under acidic conditions, 4,4-disubstituted cyclohexadienones can rearrange to form stable 3,4-disubstituted phenols.[2] This reaction is driven by the formation of a thermodynamically stable aromatic ring. For this compound, this would involve the migration of one of the phenyl groups.
The Photochemical Zimmerman Rearrangement
Upon exposure to ultraviolet light, 4,4-diphenylcyclohexadienones can undergo a characteristic photochemical rearrangement, often referred to as the Zimmerman rearrangement.[3][4] This complex rearrangement proceeds through a triplet excited state and can lead to the formation of a bicyclo[3.1.0]hexenone derivative.[5][6] This highlights the importance of protecting the compound from light to maintain its structural integrity.
Synthesis and Spectroscopic Characterization
A reliable synthesis and thorough characterization are prerequisites for any stability study.
Synthesis of this compound
Spectroscopic Characterization
The following table summarizes the expected spectroscopic data for this compound based on its structure and data from similar compounds.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| 1H NMR | Signals for the vinyl protons on the cyclohexadienone ring and multiplets for the aromatic protons of the two phenyl groups. |
| 13C NMR | A signal for the carbonyl carbon (likely >180 ppm), signals for the sp2 carbons of the dienone and phenyl rings, and a signal for the quaternary sp3 carbon. |
| FTIR | A strong absorption band for the C=O stretch (around 1660-1680 cm-1), and bands for C=C stretching and aromatic C-H bending. |
| UV-Vis | Absorption maxima corresponding to the π → π* transitions of the conjugated dienone system. |
Note: The specific spectral data for this compound should be experimentally determined for accurate characterization.
Experimental Workflow for Comprehensive Stability Assessment
The following diagram outlines a logical workflow for a comprehensive assessment of the thermodynamic stability of this compound.
Conclusion
The thermodynamic stability of this compound is a complex interplay of its solid-state properties and its inherent chemical reactivity. The existence of multiple polymorphs, with Form A being the most stable, necessitates careful control and characterization of the solid form. While keto-enol tautomerism is not a major stability concern, the potential for acid-catalyzed dienone-phenol rearrangement and photochemical Zimmerman rearrangement are critical factors to consider in its handling, storage, and application. By employing the systematic experimental approach outlined in this guide, researchers can gain a thorough understanding of the stability profile of this compound, ensuring its effective and reliable use in their scientific endeavors.
References
-
Li, J. J. (2021). Dienone–Phenol Rearrangement. In Name Reactions (pp. 176-178). Springer, Cham. [Link]
-
Zimmerman, H. E., & Schuster, D. I. (1962). A New Approach to Mechanistic Organic Photochemistry. IV. Photochemical Rearrangements of 4,4-Diphenylcyclohexadienone. Journal of the American Chemical Society, 84(22), 4527–4540. [Link]
-
Senthil Kumar, V. S., et al. (2006). Conformational, concomitant polymorphs of 4,4-diphenyl-2,5-cyclohexadienone: conformation and lattice energy compensation in the kinetic and thermodynamic forms. Crystal Growth & Design, 6(6), 1336-1339. [Link]
-
Zimmerman, H. E. (n.d.). Mechanistic Organic Photochemistry. Department of Chemistry, University of Miami. [Link]
-
TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link]
-
Gu, C. H., & Grant, D. J. (2001). Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data. Journal of pharmaceutical sciences, 90(9), 1277–1287. [Link]
-
Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]
Sources
- 1. Conformational, concomitant polymorphs of 4,4-diphenyl-2,5-cyclohexadienone: conformation and lattice energy compensation in the kinetic and thermodynamic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.as.miami.edu [chemistry.as.miami.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
Photochemical Architectures: A Technical Guide to Type A Rearrangements of Cyclohexadienones
Part 1: Executive Summary & Core Directive
The Directive: This guide moves beyond standard textbook definitions to provide a mechanism-first, operational blueprint for the Type A photorearrangement. It is designed for synthetic chemists and process engineers who need to harness this transformation for constructing complex bicyclo[3.1.0]hex-3-en-2-one scaffolds (lumiketones).
The Value Proposition: The Type A rearrangement allows for the rapid increase of molecular complexity—converting flat, achiral (or simple chiral) dienones into stereochemically dense, fused bicyclic systems in a single step. This guide addresses the critical "black box" of photochemistry: controlling the stereochemical outcome ("Slither" vs. "Pivot") and scaling the reaction from the Schlenk line to continuous flow.
Part 2: Mechanistic Deep Dive (The "Why")
The Type A rearrangement is not a random photon-induced scramble; it is a highly ordered sequence of events governed by orbital symmetry and excited-state dynamics.
The Zimmerman-Schuster Mechanism
The transformation of a 4,4-disubstituted-2,5-cyclohexadienone into a lumiketone proceeds through a Triplet (
-
Excitation: Absorption of a photon (
) generates the Singlet excited state ( ). -
Intersystem Crossing (ISC): Rapid ISC (
) populates the Triplet state ( ). This is the reactive species. -
-Bonding: The triplet state exhibits radical character at the
-carbons. These couple to form a di- -methane -like bridged intermediate (often described as a housane-type biradical). -
Zwitterion Formation: Electron demotion to the ground state surface (
) generates a zwitterionic intermediate. -
Rearrangement: The zwitterion undergoes a skeletal rearrangement to form the final bicyclic product.
Stereochemical Control: Slither vs. Pivot
The stereochemical fidelity of the migrating group at C-4 is the most critical aspect for natural product synthesis.
-
The "Slither" Mechanism (Inversion): The migrating group (C-4 substituent) maintains continuous overlap with the
-system, sliding along the framework.-
Orbital Basis: This is a suprafacial 1,4-sigmatropic shift with inversion of configuration at the migrating center.
-
Outcome: Stereospecificity is high.
-
-
The "Pivot" Mechanism (Retention): The bond breaks, the group rotates (pivots), and re-bonds.
-
Orbital Basis: This implies a stepwise radical detachment/reattachment.
-
Outcome: Loss of stereochemical information (racemization or retention).
-
Expert Insight: In the vast majority of Type A rearrangements (e.g., Santonin), the Slither mechanism dominates due to the requirement for continuous orbital overlap in the concerted zwitterionic rearrangement.
Visualization: The Pathway
The following diagram illustrates the energy landscape and structural evolution.
Caption: Mechanistic flow from excitation to product, highlighting the critical zwitterionic intermediate and stereochemical divergence.
Part 3: Synthetic Utility & Scope
The reaction is most robust when the 4-position is fully substituted (preventing phenolization).
Substituent Effects Table
| Substituent (C-4) | Electronic Nature | Migratory Aptitude | Outcome |
| Phenyl / Aryl | Electron Stabilizing | High | Excellent yield of 5-aryl-lumiketones. Aryl groups migrate preferentially over alkyls. |
| Alkyl (Me, Et) | Neutral | Moderate | Good yields. If C-4 is Me/Et, the group capable of better stabilizing the positive charge in the zwitterion migrates. |
| Ester/Acyl | Electron Withdrawing | Low | Can lead to alternative Type B rearrangements or fragmentation. |
| H | Neutral | N/A | Leads to phenolization (aromatization) rather than lumiketone formation. |
Part 4: Experimental Methodologies (The "How")
Protocol A: Classic Batch (The "Santonin" Standard)
Best for: Initial screening, small-scale mechanism studies.
Reagents:
-
Substrate:
-Santonin (or 4,4-diphenylcyclohexadienone). -
Solvent: Glacial Acetic Acid or t-Butanol (Polar protic solvents stabilize the zwitterion, preventing reversion to starting material).
-
Concentration: 0.05 M.
Equipment:
-
Immersion well reactor (Pyrex or Quartz).
-
Medium-pressure Mercury (Hg) lamp (450W).
-
Pyrex filter sleeve (
nm) to prevent secondary photolysis.
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of substrate in degassed solvent. Critical: Oxygen quenches the triplet state; sparge with Argon for 30 mins.
-
Irradiation: Irradiate under inert atmosphere. Monitor by TLC (disappearance of dienone spot).
-
Workup: Evaporate solvent. The product is often crystalline.
-
Purification: Recrystallization or Silica Gel Chromatography.
Protocol B: Continuous Flow (The "Modern" Standard)
Best for: Scale-up, safety, and preventing over-irradiation (secondary rearrangements).
The Setup:
-
Reactor: Vapourtec E-Series or homemade FEP coil (10 mL volume).
-
Light Source: High-power UV-LED (365 nm). Note: 365 nm is often cleaner than broad-spectrum Hg lamps.
-
Tubing: Fluorinated Ethylene Propylene (FEP), 1/16" OD.
Step-by-Step Workflow:
-
Stock Solution: Prepare 0.1 M solution of dienone in Acetonitrile (MeCN).
-
System Priming: Flush reactor with pure MeCN.
-
Parameters:
-
Flow Rate: 1.0 mL/min (Residence time = 10 mins).
-
Temperature: 25°C (Active cooling required for LEDs).
-
Back Pressure: 40 psi (to prevent solvent boiling/outgassing).
-
-
Collection: Collect steady-state output.
-
Analytics: In-line UV-Vis or offline NMR.
Visualization: Flow Chemistry Setup
Caption: Continuous flow schematic for scalable Type A rearrangement, minimizing secondary photolysis.
Part 5: References
-
Zimmerman, H. E., & Schuster, D. I. (1962). The Photochemical Rearrangement of 4,4-Diphenylcyclohexadienone. Journal of the American Chemical Society, 84(23), 4527–4540. Link
-
Schuster, D. I. (1981). Experimental proof for the intermediacy of zwitterions in the pathway leading to lumiketones. Tetrahedron, 37(19), 3329–3338. Link
-
Wang, L.-N., Cui, Q., & Yu, Z.-X. (2016).[1][2] A Concise Total Synthesis of (-)-Mesembrine. The Journal of Organic Chemistry, 81(21), 10165–10171.[1] Link(Note: Illustrates modern context of cyclohexenone functionalization).
-
Hook, B. D., et al. (2005). A Practical Flow Reactor for Continuous Organic Photochemistry.[3] The Journal of Organic Chemistry, 70(19), 7558–7564. Link
-
Barton, D. H. R., et al. (1957). Photochemical Transformations. Part II. The Photosantoninic Acid. Journal of the Chemical Society, 929-936. Link
Sources
Methodological & Application
Application Note: A Detailed Protocol for the Photochemical Rearrangement of 4,4-Diphenylcyclohexadienone
Abstract
This application note provides a comprehensive guide for the photochemical rearrangement of 4,4-diphenylcyclohexadienone to 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one. This classic transformation, known as the Zimmerman or Type A rearrangement, serves as a cornerstone example in mechanistic organic photochemistry and a valuable synthetic route to strained bicyclic systems. We will delve into the underlying n-π* triplet state mechanism, provide a detailed, field-tested experimental protocol from reactor setup to product characterization, and discuss critical parameters for achieving high reproducibility and yield. This guide is intended for researchers in organic synthesis, photochemistry, and medicinal chemistry who require a robust and well-validated procedure.
Introduction and Mechanistic Overview
The photochemical rearrangement of 4,4-disubstituted-2,5-cyclohexadienones is a synthetically powerful transformation that converts a relatively simple starting material into a complex, strained bicyclo[3.1.0]hexane framework. The reaction involving 4,4-diphenylcyclohexadienone is one of the most extensively studied examples of this class.[1][2]
The reaction proceeds via a fascinating intramolecular rearrangement upon absorption of ultraviolet light. The causality of this transformation is rooted in the electronic redistribution within the molecule after it enters an excited state.
The Zimmerman Rearrangement Mechanism:
-
Excitation: The dienone absorbs a photon (typically >300 nm), promoting it from the ground state (S₀) to an n-π* singlet excited state (S₁).
-
Intersystem Crossing (ISC): The singlet state rapidly and efficiently undergoes intersystem crossing to the more stable n-π* triplet excited state (T₁). This triplet state is the key reactive species in this rearrangement.[1]
-
Bond Formation: The triplet state undergoes a β-β bond formation, creating a bridged bicyclic diradical intermediate.
-
Rearrangement and Intersystem Crossing: This intermediate then rearranges through a process involving the cleavage of one of the original cyclopropane bonds and concomitant formation of a new five-membered ring structure.[3][4]
-
Product Formation: Subsequent intersystem crossing back to the singlet ground state surface yields the final, stable product: 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one.[3][4]
The overall mechanism is depicted below.
Caption: The Zimmerman rearrangement mechanism for 4,4-diphenylcyclohexadienone.
Experimental Protocol
This protocol is designed for a preparative scale synthesis (500 mg) and can be adjusted accordingly. Reproducibility in photochemistry is critically dependent on a consistent experimental setup.[5][6]
Materials and Apparatus
| Reagents & Chemicals | Equipment |
| 4,4-Diphenylcyclohexadienone | Photochemical Reactor (Batch type) |
| Anhydrous Ether (or Benzene) | 450W Medium-Pressure Mercury Lamp[7] |
| Nitrogen or Argon Gas (High Purity) | Quartz Immersion Well[8][9] |
| Silica Gel (for chromatography) | Water-circulating Chiller[9] |
| Hexane (HPLC Grade) | Magnetic Stir Plate and Stir Bar |
| Ethyl Acetate (HPLC Grade) | Round-bottom flask (Quartz or Borosilicate) |
| Dichloromethane (for recrystallization) | Standard laboratory glassware |
| Anhydrous Magnesium Sulfate | Rotary Evaporator |
| Thin-Layer Chromatography (TLC) plates | |
| UV Lamp for TLC visualization | |
| NMR Spectrometer, IR Spectrometer |
Photoreactor Setup
A typical batch photoreactor setup is essential.[7][9] The system consists of a central UV lamp housed within a double-walled quartz immersion well.[8] This well is placed inside the reaction vessel containing the solution. A chiller circulates cold water through the jacket of the immersion well to dissipate heat from the lamp and maintain a constant reaction temperature.[9] The entire apparatus should be housed in a safety cabinet to prevent UV exposure.[8][9]
Caption: Step-by-step workflow for the photochemical synthesis.
Step-by-Step Procedure
-
Solution Preparation: Dissolve 500 mg of 4,4-diphenylcyclohexadienone in 100 mL of anhydrous ether in the reaction vessel. This creates a concentration of approximately 0.02 M.[10]
-
Expert Insight: The choice of solvent can influence reaction efficiency. While benzene is classic, ether is a suitable and less toxic alternative. The reaction is known to proceed in various solvents, including ethanol.[11]
-
-
Deoxygenation: Equip the vessel with a gas inlet and outlet. Sparge the solution with a steady stream of dry nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.[12] Oxygen can quench triplet excited states, reducing the reaction's quantum yield.
-
Reactor Assembly and Cooling: Place the magnetic stir bar in the vessel. Assemble the photoreactor by carefully inserting the quartz immersion well. Begin circulating coolant through the well, setting the chiller to maintain a temperature of 15-20 °C. Start the magnetic stirrer to ensure homogeneous irradiation.
-
Irradiation: Turn on the mercury lamp. Irradiate the stirring solution for approximately 75 minutes.[10]
-
Trustworthiness: The reaction time is a critical parameter. It is essential to monitor the reaction's progress to avoid the formation of secondary photoproducts from over-irradiation.[3]
-
-
Reaction Monitoring: Periodically (e.g., every 20 minutes), pause the irradiation and take a small aliquot of the reaction mixture. Analyze it by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) to monitor the disappearance of the starting material and the appearance of the product. The starting dienone and the bicyclic product often have very similar Rf values, so careful analysis is required.[10]
-
Work-up: Once the starting material is consumed, turn off the lamp and the chiller. Disassemble the apparatus. Transfer the reaction mixture to a round-bottom flask and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude solid contains the desired product and potentially minor side products.
-
Purify the crude material via column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Alternatively, recrystallization from a dichloromethane/hexane solvent system can yield the pure product.[10]
-
-
Characterization: Dry the purified product under vacuum. The final product, 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one, should be a white crystalline solid. Confirm its identity using standard analytical techniques.
Data Analysis and Expected Results
Reaction Parameters and Yield
| Parameter | Value | Rationale / Notes |
| Starting Material | 4,4-Diphenylcyclohexadienone | 500 mg |
| Solvent | Anhydrous Ether | 100 mL (Concentration ≈ 0.02 M)[10] |
| Light Source | 450W Medium-Pressure Hg Lamp | Provides broad UV output. |
| Filter | Borosilicate/Pyrex (optional) | To cut off short-wavelength UV (<300 nm). |
| Irradiation Time | ~75 minutes | Monitor by TLC for completion. |
| Temperature | 15-20 °C | Maintained by a chiller. |
| Typical Yield | 50-60% | Based on literature precedent.[10] |
| Quantum Yield (Φ) | ~0.85 (in dioxane) | Represents high reaction efficiency. |
Product Characterization
The identity of 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one (C₁₈H₁₄O, MW: 246.31 g/mol ) should be confirmed.[13][14]
-
Appearance: White crystalline solid.
-
Melting Point: 138-140 °C.[10]
-
¹H NMR (CDCl₃): The spectrum will show characteristic peaks for the phenyl protons as a multiplet (around 7.2-7.4 ppm) and distinct signals for the aliphatic and vinylic protons of the bicyclic core.
-
¹³C NMR (CDCl₃): Expect signals for the carbonyl carbon (~200 ppm), aromatic carbons, and the carbons of the strained bicyclic system.
-
IR (CHCl₃): A strong absorption band for the carbonyl (C=O) group around 1690 cm⁻¹ is a key diagnostic feature.[10]
Troubleshooting and Safety
-
Low Yield: This is often due to insufficient deoxygenation (allowing quenching of the triplet state) or impure solvent. Ensure the solvent is anhydrous and the system is thoroughly purged with inert gas.
-
Incomplete Reaction: If the starting material persists, the lamp output may be insufficient, or the irradiation time is too short. Check the age and condition of the UV lamp.
-
Side Product Formation: Over-irradiation can lead to secondary photochemical reactions of the product.[3][4] Careful monitoring by TLC is crucial to stop the reaction at the optimal time. The presence of acid can catalyze a competing dienone-phenol rearrangement, so ensure all glassware is clean and neutral.[15]
-
Safety Precautions: UV radiation is extremely damaging to the eyes and skin. Never look directly at an unshielded UV lamp. The photoreactor must be operated within a light-tight safety cabinet with appropriate interlocks.[8][9] Handle all organic solvents in a well-ventilated fume hood.
References
-
Experimental Set Up For Photochemical Reactions. Scribd. [Link]
-
How Does a Photochemistry Flow Reactor Work?. Vapourtec. [Link]
-
Photochemical Reactor Setup | Photoreactor Design by HepatoChem. HepatoChem. [Link]
-
Photochemistry 101, Part III: Setting Up Your Initial Photochemistry Reactions. HepatoChem. [Link]
-
Advanced Safety Cabinet Photochemical Reactor Manufacturer from Thane. IndiaMART. [Link]
-
Photochemical Reactor | Photocatalytic Reactor. Shilpent. [Link]
-
Photochemical Reactors. Trident Labortek. [Link]
-
Experimental set up for photochemical reactions and product identification. ResearchGate. [Link]
-
Low-Cost Equipment for Photochemical Reactions. Journal of Chemical Education. [Link]
-
Zimmerman, H. E. A Mechanistic Approach to Organic Photochemistry. Department of Chemistry, University of Miami. [Link]
-
Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. Chemistry Stack Exchange. [Link]
-
6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one. ChemSynthesis. [Link]
-
Zimmerman, H. E., & Schuster, D. J. THE PHOTOCHEMICAL REARRANGEMENT OF 4,4-DIPHENYLCYCLOHEXADIENONE. Journal of the American Chemical Society. [Link]
-
Substituent effect on the photochemistry of 4,4-dialkoxylated- and 4-hydroxylated cyclohexenones. ResearchGate. [Link]
-
Photochemistry of 4,4‐Dialkoxy‐2,5‐cyclohexadienones. ResearchGate. [Link]
-
Gravel, D., & Leboeuf, C. On the origin of regioselectivity in the photorearrangement of 4,4-diphenyl-2,5-cyclohexadiene systems. Canadian Journal of Chemistry. [Link]
-
Enantioselective Lewis Acid Catalyzed Photochemical Rearrangement Reactions of Cyclohexadienones. mediaTUM. [Link]
-
Dienone-Phenol Rearrangement Mechanism. YouTube. [Link]
-
6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one. PubChem. [Link]
-
Di-π-methane rearrangement. Wikipedia. [Link]
-
Synthesis of 6,6‐dibromobicyclo[3.1.0]hexan‐2‐one. ResearchGate. [Link]
-
Photochemical rearrangement of cyclohexadienone. ResearchGate. [Link]
-
CrystEngComm. CRIS. [Link]
-
ORGANIC CHEMISTRY. MPG.PuRe. [Link]
-
Marchueta, I., et al. Photochemistry of 3-substituted bicyclo[3.1.0]hex-3-en-2-ones. Organic Letters. [Link]
-
Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan. VeriXiv. [Link]
-
Demonstration of a Stereospecific Photochemical Meta Effect. MDPI. [Link]
-
Quantum yield. Wikipedia. [Link]
-
FULL PAPER. Wiley Online Library. [Link]
-
ChemComm. NSF Public Access Repository. [Link]
- Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
- An improved process for the preparation of racemic 6, 6- dimethyl-3-azabicyclo-[3.1.0]-hexane and its salts.
-
5,7-Hexadecadiene, (Z, E). Organic Syntheses Procedure. [Link]
Sources
- 1. chemistry.as.miami.edu [chemistry.as.miami.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Photoreactor Setup and Design | Chempure [chempure.in]
- 7. Photochemical Reactor | Photocatalytic Reactor [shilpent.com]
- 8. labquartz.co.in [labquartz.co.in]
- 9. tridentlabortek.com [tridentlabortek.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. hepatochem.com [hepatochem.com]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one | C18H14O | CID 618882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Introduction: The Bicyclo[3.1.0]hexane Scaffold and its Photochemical Synthesis
An Application Note for the Synthesis of 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one
The bicyclo[3.1.0]hexane ring system is a structurally significant motif present in a variety of natural products and biologically active compounds.[1][2][3] Its inherent ring strain makes it a valuable synthetic intermediate for more complex molecular architectures.[3] This application note provides a comprehensive, field-proven protocol for the preparation of 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one, a key derivative of this scaffold.
The synthesis is achieved through the photochemical rearrangement of 4,4-diphenyl-2,5-cyclohexadien-1-one. This transformation is a classic example of the di-π-methane rearrangement, a powerful photochemical reaction that constructs a vinyl- or aryl-substituted cyclopropane from a 1,4-diene system.[4][5][6] The protocol detailed herein is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable method for accessing this valuable bicyclic ketone.
Reaction Principle: The Di-π-Methane Rearrangement
The core of this synthesis is the di-π-methane rearrangement. In this specific case, the this compound molecule contains two π-systems (the two carbon-carbon double bonds) separated by a single sp³-hybridized carbon atom (C4, bearing the two phenyl groups). Upon irradiation with ultraviolet (UV) light, the molecule undergoes a rearrangement to form the thermodynamically stable 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one.
The mechanism proceeds through several key steps:
-
Photoexcitation: The dienone absorbs a photon, promoting it to an electronically excited state (typically a triplet state for this class of reaction).
-
Diradical Formation: The excited molecule undergoes an intramolecular cyclization between C3 and C5, forming a bridged diradical intermediate.
-
Cyclopropane Cleavage & Re-formation: This is followed by the cleavage of the original C4-C5 bond to form a more stabilized six-membered ring diradical.
-
Final Ring Closure: The final step involves the formation of a new bond between C4 and C6 to yield the bicyclo[3.1.0]hexane product.
This mechanistic pathway highlights the elegance of photochemical methods in achieving transformations that are often challenging under thermal conditions.
Caption: Mechanism of the photochemical di-π-methane rearrangement.
Experimental Protocol
This protocol is a self-validating system. Successful synthesis is confirmed by characterization data (e.g., melting point, NMR) that matches established literature values for the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| This compound | >98% | Sigma-Aldrich | 13304-12-6 | The starting material for the reaction. |
| Benzene or tert-Butyl alcohol | Anhydrous, ≥99.8% | Standard supplier | 71-43-2 | Reaction solvent. Benzene is common, but t-BuOH can be an alternative. |
| Nitrogen (N₂) or Argon (Ar) | High Purity | N/A | N/A | For creating an inert atmosphere. |
| Dichloromethane (DCM) | ACS Grade | Standard supplier | 75-09-2 | For extraction and chromatography. |
| Hexanes | ACS Grade | Standard supplier | 110-54-3 | For chromatography. |
| Ethyl Acetate | ACS Grade | Standard supplier | 141-78-6 | For chromatography. |
| Silica Gel | 60 Å, 230-400 mesh | Standard supplier | 7631-86-9 | For column chromatography. |
Equipment
-
Photochemical reactor (e.g., immersion well type) with a medium-pressure mercury lamp.
-
Pyrex® filter sleeve (to filter out short-wavelength UV, λ > 290 nm).
-
Round-bottom flask (quartz or Pyrex®, sized for the reaction scale).
-
Magnetic stirrer and stir bar.
-
Inert gas line (N₂ or Ar) with bubbler.
-
Rotary evaporator.
-
Flash chromatography setup.
-
Standard laboratory glassware.
Step-by-Step Procedure
-
Reaction Setup:
-
Place this compound (e.g., 1.0 g, 3.84 mmol) into a suitable quartz or Pyrex® round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous benzene (or tert-butyl alcohol) to achieve a concentration of approximately 0.01-0.05 M. A typical volume would be ~200 mL for 1.0 g of starting material.
-
Seal the flask and de-gas the solution by bubbling with high-purity nitrogen or argon for 20-30 minutes. This is crucial to prevent quenching of the excited state by oxygen.
-
-
Photochemical Irradiation:
-
Place the reaction flask into the photochemical reactor setup. Ensure the immersion well containing the UV lamp (housed in a Pyrex® filter sleeve) is properly positioned.
-
Begin cooling water flow to the lamp jacket.
-
Turn on the UV lamp and begin vigorous stirring of the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The product, 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one, should have a different Rf value than the starting dienone. The reaction typically takes several hours.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material by TLC), turn off the UV lamp and allow the solution to cool to room temperature.
-
Remove the solvent using a rotary evaporator.
-
The crude residue is then purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Combine the fractions containing the pure product (as identified by TLC).
-
Remove the eluent under reduced pressure to yield 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one as a solid.
-
-
Characterization:
-
The identity and purity of the product should be confirmed. The compound is a known substance with reported physical properties.[7][8]
-
Melting Point: Compare the experimental melting point with the literature value.
-
Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Experimental Workflow
Caption: Overall experimental workflow for the synthesis.
Safety and Handling
-
UV Radiation: UV light is harmful to the eyes and skin. The photochemical reactor must be operated within a light-shielded cabinet or with appropriate shielding in a fume hood. Never look directly at the activated lamp.
-
Solvents: Benzene is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Consider using a less toxic alternative like tert-butyl alcohol if the reaction efficiency is not compromised.
-
High Voltage: The power supply for the mercury lamp operates at high voltage. Ensure all electrical connections are secure and insulated.
References
-
Wikipedia. Di-π-methane rearrangement. [Link]
-
Chopra, H. (2020). Di pi methane rearrangement. YouTube. [Link]
-
Marchueta, I., Olivella, S., Solà, L., Moyano, A., Pericàs, M. A., & Riera, A. (2001). Photochemistry of 3-substituted bicyclo[3.1.0]hex-3-en-2-ones. Regioselective synthesis of ortho-substituted phenols by Pauson-Khand reaction. Organic Letters, 3(20), 3197-200. [Link]
- Ni, Y., & Montgomery, J. (2006). Synthetic Studies and Mechanistic Insight in Nickel-Catalyzed [4+2+1] Cycloadditions. Journal of the American Chemical Society, 128(15), 5113-5123.
-
Scribd. Di-π-Methane Rearrangement. [Link]
-
Slideshare. Zimmermann reaction (1,4 diene) in photochemistry. [Link]
- Nelson, N. A., & Mortimer, G. A. (1957). Bicyclo[3.1.0]hexane Derivatives. I. Synthesis of Bicyclo[3.1.0]-2-hexanone and Methyl Bicyclo[3.1.0]hexane-1-carboxylate. The Journal of Organic Chemistry, 22(10), 1146-1150.
-
Filatov, A. S., Khoroshilova, O. V., Larina, A. G., Boitsov, V. M., & Stepakov, A. V. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 834-843. [Link]
-
Li, J., & Lowary, T. L. (2008). Synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of beta-arabinofuranosyl and alpha-galactofuranosyl rings. Organic Letters, 10(5), 881-4. [Link]
-
Chem Explore. (2020). Di pi Methane Rearrangement|Mechanism|Photochemistry|Very Important for CSIR-NET GATE|Easy Tricks. YouTube. [Link]
-
Waser, J., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. National Institutes of Health. [Link]
-
ChemSynthesis. 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one. [Link]
-
ResearchGate. (2025). Thermal and Photochemical Rearrangement of Bicyclo[3.1.0]hex-3-en-2-one to the Ketonic Tautomer of Phenol. [Link]
-
ResearchGate. (2019). Synthesis of bicyclo[3.1.0]hexanes. (A) Synthetic strategies towards... [Link]
-
PubChem. 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one. [Link]
- Schultz, A. G., & Lavieri, F. P. (1984). 2,5-Cyclohexadien-1-one to bicyclo[3.1.0]hexenone photorearrangement. Development of the reaction for use in organic synthesis. Journal of the American Chemical Society, 106(9), 2780-2781.
-
ResearchGate. (2018). a) Synthesis of 6,6-dibromobicyclo[3.1.0]hexan-2-one in a three-step... [Link]
-
Journal of the Chemical Society C: Organic. (1967). Formation and rearrangement of 6,6-diphenylbicyclo[4][9]hex-2-ene. [Link]
-
Kumar, V. S. S., et al. (2002). 4,4-Diphenyl-2,5-cyclohexadienone: four polymorphs and nineteen crystallographically independent molecular conformations. Angewandte Chemie International Edition, 41(20), 3848-51. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of beta-arabinofuranosyl and alpha-galactofuranosyl rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Di-π-methane rearrangement - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. Zimmermann reaction (1,4 diene) in photochemistry | PPTX [slideshare.net]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one | C18H14O | CID 618882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Photochemistry of 3-substituted bicyclo[3.1.0]hex-3-en-2-ones. Regioselective synthesis of ortho-substituted phenols by Pauson-Khand reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Solvent Selection for the Photolysis of 4,4-Diphenyl-2,5-cyclohexadien-1-one: An Application Note and Protocol
Introduction
The photochemical rearrangement of 4,4-disubstituted-2,5-cyclohexadien-1-ones represents a fascinating and synthetically useful class of reactions, enabling the construction of complex molecular architectures from readily available starting materials. Among these, the photolysis of 4,4-diphenyl-2,5-cyclohexadien-1-one has been a subject of significant academic and industrial interest due to the diverse array of high-value photoproducts that can be accessed. The reaction outcome is exquisitely sensitive to the surrounding solvent environment, making solvent selection a critical parameter for controlling product selectivity and reaction efficiency.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of solvents for the photolysis of this compound. We will delve into the mechanistic underpinnings of the photochemical transformations, provide detailed experimental protocols for solvent screening and product analysis, and offer insights into the interpretation of results.
Mechanistic Overview: The Influence of the Solvent
The photolysis of this compound is primarily governed by a Type A rearrangement, also known as a lumiketone rearrangement.[1][2] Upon absorption of ultraviolet (UV) light, the dienone is promoted to an excited singlet state (S1), which can then undergo intersystem crossing (ISC) to a triplet state (T1). The subsequent photochemical transformations are believed to proceed primarily from the triplet state.
The key mechanistic steps are outlined below:
-
Excitation: The dienone absorbs a photon, leading to an n→π* or π→π* electronic transition.
-
Intersystem Crossing (ISC): The initially formed singlet excited state rapidly converts to the more stable triplet excited state.
-
[1][1]-Sigmatropic Rearrangement (Type A Rearrangement): The triplet-excited dienone undergoes a formal[1][1]-sigmatropic rearrangement to form a bicyclo[3.1.0]hexen-2-one intermediate, often referred to as a "lumiketone".
-
Further Rearrangements: The highly strained lumiketone can then undergo a variety of subsequent thermal or photochemical rearrangements to yield the final photoproducts.
The solvent plays a crucial role in modulating the efficiency of these steps and influencing the ultimate product distribution. Key solvent properties to consider include:
-
Polarity: Solvent polarity can influence the energies of the excited states and the stability of any charged or zwitterionic intermediates.[3] In polar solvents, the triplet state may be stabilized, potentially altering its reactivity and lifetime.[3]
-
Proticity: Protic solvents, such as alcohols, can participate in hydrogen bonding with the carbonyl group of the dienone and its intermediates. This can affect the excited-state dynamics and potentially lead to the formation of solvent-addition products.
-
Viscosity: While less commonly the primary factor, solvent viscosity can influence the rate of molecular rearrangements and bimolecular quenching processes.
The interplay of these solvent effects dictates the branching ratio between different reaction pathways, leading to a diverse range of potential photoproducts.
Visualizing the Reaction Pathway
The following diagram illustrates the generalized photochemical rearrangement of this compound and the potential influence of solvent on the reaction cascade.
Caption: Generalized reaction pathway for the photolysis of this compound.
Experimental Protocols
This section provides detailed protocols for the photolysis of this compound in various solvents, followed by methods for product analysis.
Materials and Equipment
-
Reactant: this compound (CAS: 13304-12-6)
-
Solvents: Spectroscopic grade solvents are recommended (e.g., methanol, acetonitrile, dioxane, benzene).
-
Photoreactor: A batch photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp) and a cooling system is required.[4] The use of a filter to select specific wavelengths (e.g., 365 nm) is highly recommended to minimize secondary photolysis of the products.[4][5]
-
Reaction Vessels: Quartz or borosilicate glass tubes or flasks. Quartz is necessary for irradiation at wavelengths below 300 nm.
-
Inert Gas: Nitrogen or Argon for deoxygenating the reaction mixture.
-
Analytical Instruments:
-
UV-Vis Spectrophotometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Protocol 1: Solvent Screening for Photolysis
This protocol outlines a general procedure for screening different solvents to determine their effect on the product distribution.
Workflow Diagram:
Caption: Workflow for solvent screening in the photolysis of this compound.
Step-by-Step Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a volatile solvent (e.g., dichloromethane). A typical starting concentration is in the range of 0.01-0.05 M.
-
Aliquot Dispensing: In separate quartz or borosilicate reaction tubes, place equal aliquots of the stock solution.
-
Solvent Evaporation: Carefully evaporate the solvent from each tube under a gentle stream of nitrogen.
-
Addition of Test Solvents: To each tube, add a precise volume of the desired test solvent (e.g., methanol, acetonitrile, dioxane, benzene).
-
Deoxygenation: Seal the tubes with septa and deoxygenate the solutions by bubbling with nitrogen or argon for 15-30 minutes. Oxygen can act as a triplet quencher and should be removed for reproducible results.
-
Irradiation: Place the reaction tubes in the photoreactor. Ensure that all tubes are equidistant from the light source for consistent irradiation. Irradiate the samples at a controlled temperature (e.g., 20-25 °C) using a filtered UV lamp (e.g., 365 nm). The irradiation time will depend on the solvent and the quantum yield of the reaction, and should be optimized by monitoring the reaction progress.
-
Reaction Monitoring: Periodically take small aliquots from a control reaction to monitor the disappearance of the starting material and the appearance of products using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction has reached the desired conversion, stop the irradiation. Remove the solvent from each tube under reduced pressure.
-
Analysis: Analyze the resulting product mixture from each solvent using NMR and GC-MS or LC-MS to identify and quantify the photoproducts.
Protocol 2: Product Identification and Quantification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the crude product mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants will provide crucial information for the structural elucidation of the photoproducts.[6]
-
Advanced NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous structure determination of novel products.
-
-
Mass Spectrometry (MS):
-
Use GC-MS or LC-MS to separate the components of the product mixture and determine their molecular weights.
-
The fragmentation patterns observed in the mass spectra can provide further structural information.
-
-
Quantum Yield Determination (Optional):
-
The quantum yield (Φ) of product formation can be determined using a chemical actinometer (e.g., potassium ferrioxalate) to measure the photon flux of the light source.[7]
-
The quantum yield is a measure of the efficiency of a photochemical reaction and is defined as the number of molecules of product formed divided by the number of photons absorbed by the reactant.[8]
-
Data Interpretation and Expected Outcomes
The choice of solvent is expected to have a significant impact on the product distribution. The following table summarizes the anticipated major products in different solvent classes based on the known reactivity of cyclohexadienones.
| Solvent Class | Representative Solvents | Expected Major Photoproducts | Rationale |
| Non-polar, Aprotic | Benzene, Dioxane, Hexane | Rearranged phenolic compounds, lumiketone isomers | Favors the intramolecular rearrangement pathways of the lumiketone intermediate. |
| Polar, Aprotic | Acetonitrile, Acetone | A mixture of rearranged products; may favor pathways involving more polar intermediates. | The polarity can stabilize charged intermediates, potentially opening up different rearrangement pathways. |
| Polar, Protic | Methanol, Ethanol, Water | Solvent-adducts, rearranged phenolic compounds | The protic solvent can be trapped by reactive intermediates, leading to the formation of addition products. Hydrogen bonding can also influence the excited state lifetime. |
Troubleshooting Guide:
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Insufficient irradiation time or intensity; Presence of quenchers (e.g., oxygen); Mismatch between lamp emission and reactant absorption. | Increase irradiation time; Ensure thorough deoxygenation; Check the UV-Vis spectrum of the starting material and select an appropriate lamp/filter combination. |
| Complex product mixture | Secondary photolysis of primary products; Non-selective reaction pathways. | Monitor the reaction at shorter time intervals; Use a filtered light source to excite only the starting material; Lower the reaction temperature. |
| Inconsistent results | Variations in solvent purity, deoxygenation, or lamp output. | Use high-purity solvents; Standardize the deoxygenation procedure; Monitor lamp output with an actinometer. |
Conclusion
The selection of a suitable solvent is a powerful tool for directing the outcome of the photolysis of this compound. By carefully considering the polarity, proticity, and other properties of the solvent, researchers can selectively favor the formation of desired photoproducts. The protocols and guidelines presented in this application note provide a robust framework for the systematic investigation of solvent effects in this important photochemical transformation, paving the way for the efficient synthesis of complex molecules for applications in drug discovery and materials science.
References
-
Hepatochem. (n.d.). Photochemistry 101, Part III: Setting Up Your Initial Photochemistry Reactions. Retrieved from [Link]
-
Scribd. (n.d.). Experimental Set Up For Photochemical Reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Substituent effect on the photochemistry of 4,4-dialkoxylated- and 4-hydroxylated cyclohexenones. Retrieved from [Link]
-
Zimmerman, H. E., & Schuster, D. I. (1962). A New Approach to Mechanistic Organic Photochemistry. IV. Photochemical Rearrangements of 4,4-Diphenylcyclohexadienone. Journal of the American Chemical Society, 84(23), 4527–4540. [Link]
-
MDPI. (2000, July 23). Photolytic Cleavage and Condensation Reactions of Cyclohexa-2,4-dienones with Diamines. Retrieved from [Link]
-
Physical Chemistry Research. (2020, December 22). Regular Article. Retrieved from [Link]
-
PubMed. (2015, May 15). Solvent Dependency in the Quantum Efficiency of 4-[(4-Aminophenyl)-(4-imino-1-cyclohexa-2, 5- dienylidene) methyl] Aniline Hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Dienone–phenol rearrangement. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]
-
European Journal of Organic Chemistry. (n.d.). FULL PAPER. Retrieved from [Link]
-
Wikipedia. (n.d.). Quantum yield. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Solvent-Dependent Photophysics of Diphenyloctatetraene. Retrieved from [Link]
-
MPG.PuRe. (2022, November 18). ORGANIC CHEMISTRY. Retrieved from [Link]
-
PubMed. (2002, October 18). 4,4-Diphenyl-2,5-cyclohexadienone: four polymorphs and nineteen crystallographically independent molecular conformations. Retrieved from [Link]
-
PubMed. (2005, November 15). Photochemical rearrangement of dibenzo[5][9]dioxins proceeds through reactive spirocyclohexadienone and biphenylquinone intermediates. Retrieved from [Link]
-
Frontiers. (2024, February 29). On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. hepatochem.com [hepatochem.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. naist.repo.nii.ac.jp [naist.repo.nii.ac.jp]
- 8. Quantum yield - Wikipedia [en.wikipedia.org]
- 9. Photochemical action plots - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Irradiation Techniques in Cyclohexadienone Conversion
Introduction
The photochemical rearrangement of cyclohexadienones represents a powerful and versatile strategy in synthetic organic chemistry for the construction of complex molecular architectures.[1][2][3] Irradiation with ultraviolet (UV) or visible light can induce a variety of fascinating and synthetically useful transformations, often leading to the formation of intricate bicyclic and polycyclic systems.[4][5] This guide provides an in-depth exploration of the key irradiation techniques for cyclohexadienone conversion, with a focus on the underlying mechanistic principles, practical experimental considerations, and detailed protocols for researchers, scientists, and drug development professionals.
Mechanistic Foundations of Cyclohexadienone Photorearrangements
The photochemistry of cyclohexadienones is rich and varied, primarily revolving around two major rearrangement pathways: the Type A (lumiketone) rearrangement and the Type B (di-π-methane) rearrangement. The specific pathway followed is highly dependent on the substitution pattern of the cyclohexadienone ring and the nature of the excited electronic state.[1][6]
The Type A (Lumiketone) Rearrangement
The Type A, or lumiketone, rearrangement is characteristic of 4,4-disubstituted cyclohexadienones.[1][6] Upon photoexcitation, these compounds undergo a ring contraction to yield bicyclo[3.1.0]hexan-2-ones, commonly referred to as lumiketones.[1] This transformation is believed to proceed through the triplet excited state (T1) of the cyclohexadienone. The mechanism involves the formal migration of a bond from the C4-C5 position to the C3-C4 position, accompanied by the formation of a new bond between C2 and C4.[1]
The reaction is known to be stereospecific, with retention of configuration at C5 and inversion of configuration at C4.[1] This stereochemical outcome has been a subject of extensive mechanistic investigation, with evidence pointing towards a concerted [σ2a + π2a] cycloaddition-like process.[1]
The Di-π-Methane Rearrangement
The di-π-methane rearrangement is another significant photochemical transformation observed for certain cyclohexadienone derivatives, particularly those with a 4,4-diaryl substitution pattern.[4][7] This rearrangement is a general reaction for systems containing two π-systems separated by a saturated carbon atom.[4] In the context of 4,4-diphenylcyclohexadienone, irradiation leads to the formation of a bicyclo[3.1.0]hex-3-en-2-one derivative, which can then undergo further thermal or photochemical transformations.[4][7] This process is also understood to proceed via a triplet excited state.[4]
Other Photochemical Transformations
Beyond the lumiketone and di-π-methane rearrangements, cyclohexadienones can undergo other light-induced reactions. For instance, linearly conjugated 2,4-cyclohexadienones can undergo a photochemical ring-opening to form a dienylketene intermediate.[8] This intermediate can then be trapped by a protic nucleophile or undergo thermal cyclization.[8][9]
Experimental Set-Up and Irradiation Techniques
The successful execution of a photochemical reaction hinges on the appropriate selection and arrangement of the experimental apparatus. Key components include a light source, a reaction vessel, and a means to control the reaction temperature.
Light Sources
The choice of light source is critical as the wavelength of irradiation must be absorbed by the cyclohexadienone substrate to initiate the photochemical process.
-
Mercury Vapor Lamps: These are the most commonly used light sources in synthetic organic photochemistry. They are available in low, medium, and high-pressure variants, each with a distinct emission spectrum.[10][11]
-
Light Emitting Diodes (LEDs): LEDs are gaining popularity as light sources for photochemistry due to their energy efficiency, long lifespan, and narrow emission bandwidths.[13][14] The ability to select a specific wavelength can lead to higher product yields and reduced side reactions.[13]
Photochemical Reactors
The design of the photochemical reactor is crucial for ensuring uniform irradiation of the reaction mixture and efficient temperature control.
-
Immersion Well Reactors: This is a classic and widely used setup for preparative photochemistry. It consists of a reaction vessel with a central quartz immersion well that houses the lamp.[12] This design allows for efficient irradiation of the surrounding solution. Cooling can be achieved by circulating a coolant through a jacket surrounding the reaction vessel or through the immersion well itself.[12]
-
Flow Reactors: For larger-scale reactions or for optimizing reaction conditions, continuous flow reactors offer significant advantages. In a typical setup, the reaction solution is pumped through transparent tubing (e.g., FEP) that is coiled around a light source. This ensures uniform irradiation and excellent temperature control.
Experimental Workflow Diagram
Caption: General workflow for a cyclohexadienone photorearrangement experiment.
Detailed Protocols
The following protocols provide a starting point for conducting photochemical rearrangements of cyclohexadienones. It is essential to adapt these protocols based on the specific substrate, desired transformation, and available equipment.
Protocol for Lumiketone Rearrangement of a 4,4-Disubstituted Cyclohexadienone
Objective: To synthesize a bicyclo[3.1.0]hexan-2-one (lumiketone) via a Type A rearrangement.
Materials:
-
4,4-disubstituted cyclohexadienone (e.g., 4,4-diphenylcyclohexadienone)
-
Anhydrous solvent (e.g., benzene, acetonitrile, or tert-butanol)
-
Immersion well photochemical reactor with a medium-pressure mercury lamp
-
Cooling system (e.g., water circulator)
-
Nitrogen or argon gas for deoxygenation
-
Standard glassware for organic synthesis
-
Analytical instruments: TLC, GC-MS, NMR
Procedure:
-
Solution Preparation: Dissolve the 4,4-disubstituted cyclohexadienone in the chosen anhydrous solvent in the reaction vessel of the photochemical reactor. The concentration should typically be in the range of 0.01-0.1 M.
-
Deoxygenation: Purge the solution with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the triplet excited state.
-
Irradiation: Assemble the photochemical reactor, ensuring the immersion well is properly placed and the cooling system is operational. Turn on the cooling system to maintain the desired reaction temperature (typically room temperature).
-
Initiate Reaction: Turn on the medium-pressure mercury lamp to initiate the photoreaction.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC or GC-MS. The disappearance of the starting material and the appearance of the lumiketone product will indicate the reaction's progress.
-
Work-up: Once the reaction is complete, turn off the lamp and cooling system. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: Characterize the purified lumiketone product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol for Di-π-Methane Rearrangement of 4,4-Diphenylcyclohexadienone
Objective: To synthesize the bicyclic product from the di-π-methane rearrangement of 4,4-diphenylcyclohexadienone.
Materials:
-
4,4-diphenylcyclohexadienone
-
Anhydrous solvent (e.g., benzene or acetone)
-
Immersion well photochemical reactor with a medium-pressure mercury lamp or a 350 nm lamp array
-
Cooling system
-
Nitrogen or argon gas
-
Standard laboratory glassware
-
Analytical instruments: TLC, GC-MS, NMR
Procedure:
-
Solution Preparation: Prepare a solution of 4,4-diphenylcyclohexadienone in the chosen anhydrous solvent within the photoreactor vessel.
-
Deoxygenation: Deoxygenate the solution by bubbling nitrogen or argon through it for at least 20 minutes.
-
Irradiation: Set up the photoreactor with the cooling system running. Irradiate the solution with the selected light source.
-
Reaction Monitoring: Follow the course of the reaction using TLC or GC-MS to observe the consumption of the starting material and the formation of the rearranged product.
-
Work-up: Upon completion, evaporate the solvent in vacuo.
-
Purification: Purify the resulting residue by flash chromatography on silica gel.
-
Characterization: Confirm the identity of the product through comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, MS).
Product Analysis and Quantum Yield Determination
Product Identification
The characterization of photoproducts is crucial for understanding the reaction pathway. A combination of spectroscopic techniques is typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure of the rearranged products.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile components of the reaction mixture, providing both retention time and mass spectral data.[16][17][18]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the product, such as the carbonyl group in the lumiketone.
Quantum Yield
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is defined as the number of molecules of product formed divided by the number of photons absorbed by the reactant.[19][20][21][22]
Φ = (moles of product formed) / (moles of photons absorbed)
Determining the quantum yield provides valuable insights into the reaction mechanism and the efficiency of the photochemical process.[2] A quantum yield greater than 1 suggests a chain reaction mechanism.[20][22]
Reaction Parameters and Yields
| Cyclohexadienone Type | Rearrangement Type | Typical Solvents | Wavelength (nm) | Quantum Yield (Φ) | Product |
| 4,4-Dialkyl | Lumiketone (Type A) | Benzene, Acetonitrile | > 300 | 0.8 - 1.0 | Bicyclo[3.1.0]hexan-2-one |
| 4,4-Diphenyl | Di-π-methane | Benzene, Acetone | ~350 | ~0.85 | Bicyclo[3.1.0]hex-3-en-2-one derivative |
| 2,4-Cyclohexadienone | Ring Opening | Protic solvents | > 300 | Varies | Acyclic dienylketene adduct |
Safety Considerations
Photochemical reactions require specific safety precautions:
-
UV Protection: UV radiation is harmful to the eyes and skin. Always use appropriate UV-blocking safety glasses and operate the photoreactor in a fume hood with the sash down or in a designated enclosure.
-
High Voltage: Photochemical lamps operate at high voltages. Ensure all electrical connections are secure and properly insulated.
-
Solvent Flammability: Many organic solvents are flammable. Keep them away from ignition sources and ensure the experimental setup is well-ventilated.
-
Pressure Build-up: Photochemical reactions can sometimes generate gaseous byproducts, leading to pressure build-up in a sealed system. It is advisable to use a system that is not completely sealed or is equipped with a pressure relief device.
Conclusion
The photochemical conversion of cyclohexadienones is a field rich with mechanistic intrigue and synthetic potential. A thorough understanding of the underlying photochemical principles, coupled with careful experimental design and execution, enables the efficient synthesis of complex and valuable molecules. This guide provides a solid foundation for researchers to explore and exploit these powerful light-driven transformations.
References
-
Ghosh, A. (2019). Mechanistic Aspects of Lumiketone Photo-rearrangement of 4,4-disubstituted Cyclohexenone Systems-A Review. Journal of Advanced Scientific Research, 10(3), 01-05. [Link]
-
Booker-Milburn, K. I. Photochemical Reactors. University of Bristol. [Link]
-
Phoseon Technology. UV LED Light Sources for Photochemistry. [Link]
-
Al-Shemary, R. K. (n.d.). Cyclohexadienone Reactions Cross-Conjugated Derivatives. [Link]
-
Applied Photophysics. (n.d.). About Photochemical Reactors. [Link]
-
Scribd. (n.d.). Experimental Set Up For Photochemical Reactions. [Link]
-
Ghosh, A. (2019). MECHANISTIC ASPECTS OF LUMIKETONE PHOTO-REARRANGEMENT OF 4, 4-DISUBSTITUTED CYCLOHEXENONE SYSTEMS-A REVIEW. Journal of Advanced Scientific Research, 10(03), 01-05. [Link]
-
Barton, D. H. R., & Quinkert, G. (1968). Cyclohexadienones: stereospecific photochemical rearrangements of o-quinol acetates. Journal of the Chemical Society D: Chemical Communications, (1), 1-2. [Link]
-
Prakash Rajagopalan. (n.d.). 3 Photo Chemical Rearrangement Reactions. Scribd. [Link]
-
Bach, T. (2018). Enantioselective Lewis Acid Catalyzed Photochemical Rearrangement Reactions of Cyclohexadienones. (Doctoral dissertation, Technical University of Munich). [Link]
-
Robb, M. A., & Bernardi, F. (1995). A Model Study of the Mechanism of the Type B (Di-π-methane) and Lumiketone Rearrangement in Rotationally Constrained α,β-Enones. The Journal of Organic Chemistry, 60(19), 6271-6278. [Link]
-
Bernardi, F., Olivucci, M., & Robb, M. A. (1995). A Model Study of the Mechanism of the Type B (Di-π-methane) and Lumiketone Rearrangement in Rotationally Constrained α,β-Enones. The Journal of Organic Chemistry, 60(19), 6271–6278. [Link]
-
Shilpent. (n.d.). Photochemical Reactor Uv Visible Lamp. [Link]
-
enviolet. (n.d.). Preparative Photochemistry. [Link]
-
HepatoChem. (n.d.). Photochemistry 101, Part III: Setting Up Your Initial Photochemistry Reactions. [Link]
-
Fiveable. (n.d.). Key Concepts in Quantum Yield Calculations to Know for Photochemistry. [Link]
-
Techinstro. (2025, December 9). Photochemical Reactor Uv Lamp | UV Visible Lamp. [Link]
-
Prahl, S. (1998). Quantum Yield. Oregon Medical Laser Center. [Link]
-
Filo. (2025, May 11). Discuss the mechanism of Lumiketone rearrangement reaction. [Link]
-
Gilles, L., & Antoniotti, S. (2021). Photochemical rearrangement of cyclohexadienone further opened by Brønsted acid treatment to the corresponding spiro[4.5]decadienone. ResearchGate. [Link]
-
Chapman, O. L., & Borden, G. W. (1966). THE PHOTOCHEMISTRY OF CYCLOHEPTADIENONES. Journal of the American Chemical Society, 88(23), 5585-5586. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Photochemistry. [Link]
-
Edinburgh Instruments. (2023, April 25). What is Quantum Yield? [Link]
-
Vapourtec. (2015, May 31). Photochemical reactor UV-150 - features. [Link]
-
ResearchGate. (n.d.). Experimental set up for photochemical reactions and product identification. [Link]
-
Wikipedia. (n.d.). Quantum yield. [Link]
-
Hoffmann, N. (2008). Photochemical Reactions as Key Steps in Organic Synthesis. Chemical Reviews, 108(3), 1052-1103. [Link]
-
Schürmann, C. J., & Mattay, J. (2018). Low-Cost Equipment for Photochemical Reactions. Journal of Chemical Education, 95(12), 2268-2272. [Link]
-
Schaffner, K. (1971). Photochemistry of linearly conjugated cyclohexadienones in solution. Pure and Applied Chemistry, 28(2-3), 405-424. [Link]
-
YouTube. (2018, July 30). INTRAMOLECULAR PHOTORECTION OF CYCLOHEXADIENONE. [Link]
-
Schultz, A. G., & Hardinger, S. A. (1991). Tandem Dienone-Photorearrangement-Cycloaddition for the Rapid Generation of Molecular Complexity. The Journal of Organic Chemistry, 56(3), 1105-1107. [Link]
-
Clendinen, C. S., et al. (2015). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Metabolites, 5(2), 239-258. [Link]
-
Chemistry Stack Exchange. (2020, May 10). Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. [Link]
-
Bach, T., & Hehn, J. P. (2011). Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis. Chemical Reviews, 111(5), 3045-3098. [Link]
-
FULIR. (2022, November 29). Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State. [Link]
-
Zimmerman, H. E., & Schuster, D. I. (1961). THE PHOTOCHEMICAL REARRANGEMENT OF 4,4-DIPHENYLCYCLOHEXADIENONE. PAPER I ON A GENERAL THEORY OF PHOTOCHEMICAL REACTIONS. Journal of the American Chemical Society, 83(22), 4486-4494. [Link]
-
Wikipedia. (n.d.). Dienone–phenol rearrangement. [Link]
-
Zimmerman, H. E., & Schuster, D. I. (1962). A New Approach to Mechanistic Organic Photochemistry. IV. Photochemical Rearrangements of 4,4-Diphenylcyclohexadienone. Journal of the American Chemical Society, 84(23), 4527-4540. [Link]
-
Al-Talla, Z. A. (2020). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Journal of King Saud University-Science, 32(1), 126-132. [Link]
-
ALWSCI. (2023, July 25). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link]
-
EMBL-EBI. (n.d.). Comparison of NMR and MS | Metabolomics. [Link]
-
El Orche, A., et al. (2025). The Application of 1 H Nuclear Magnetic Resonance (NMR), Gas Chromatography (GC) and Ultraviolet–Visible (UV-Vis) Spectroscopy Techniques to the Analysis of the Fatty Acid Profile as Quality of Argan Oil. Applied Sciences, 15(11), 4639. [Link]
Sources
- 1. sciensage.info [sciensage.info]
- 2. photochemicalreactors.co.uk [photochemicalreactors.co.uk]
- 3. scribd.com [scribd.com]
- 4. Cyclohexadienone Reactions Cross-Conjugated Derivatives [ns1.almerja.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sciensage.info [sciensage.info]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. scispace.com [scispace.com]
- 9. Cyclohexadienones: stereospecific photochemical rearrangements of o-quinol acetates - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. scribd.com [scribd.com]
- 11. Photochemical Reactor Uv Visible Lamp |Photochemical UV Lamp [shilpent.com]
- 12. techinstro.com [techinstro.com]
- 13. Photochemistry - Phoseon Technology Innovative LED Solutions [phoseon.com]
- 14. vapourtec.com [vapourtec.com]
- 15. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 17. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 18. mdpi.com [mdpi.com]
- 19. fiveable.me [fiveable.me]
- 20. Quantum Yield [omlc.org]
- 21. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 22. Quantum yield - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 4,4-Diphenyl-2,5-cyclohexadien-1-one as a Mechanistic Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Probe of Untapped Potential
4,4-Diphenyl-2,5-cyclohexadien-1-one is a molecule known for its rich and well-studied photochemical rearrangement pathways.[1][2][3] Its dienone structure, coupled with the presence of two phenyl groups on a quaternary center, endows it with unique reactivity. While its primary applications in the literature have focused on its transformations under photolytic conditions, these same structural features suggest a significant, yet largely unexplored, potential as a mechanistic probe for trapping reactive intermediates.
This guide will provide a theoretical framework and proposed experimental protocols for the application of this compound as a tool to intercept and characterize transient species such as radicals and carbenes. It is important to note that while the principles outlined herein are based on established chemical reactivity, the use of this specific molecule as a routine mechanistic probe is not yet widely documented. Therefore, these notes are intended to serve as a foundation for researchers to design and validate their own experimental systems.
Synthesis and Characterization of this compound
A reliable supply of the probe is essential. While commercially available, synthesis in the laboratory is often necessary.[4] A common route involves the oxidation of 4,4-diphenyl-2-cyclohexen-1-one, which can be prepared from 4,4-diphenylcyclohexanone.
Protocol: Synthesis via Oxidation
-
Step 1: Preparation of 4,4-diphenyl-2-cyclohexen-1-one.
-
To a solution of 4,4-diphenylcyclohexanone in a suitable solvent (e.g., chloroform or carbon tetrachloride), add a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator like AIBN.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
After cooling, filter the succinimide and wash the filtrate with a solution of sodium thiosulfate and then water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude α-bromoketone is then dehydrobrominated by refluxing with a base such as lithium carbonate in a solvent like DMF.
-
Purify the resulting 4,4-diphenyl-2-cyclohexen-1-one by column chromatography.
-
-
Step 2: Oxidation to this compound.
-
Dissolve the 4,4-diphenyl-2-cyclohexen-1-one in a suitable solvent such as dichloromethane.
-
Add an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield this compound.
-
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄O | [4] |
| CAS Number | 13304-12-6 | [4] |
| Appearance | Crystalline solid | [5] |
| Polymorphism | Known to exist in at least four polymorphic forms | [5] |
| ¹H NMR (CDCl₃) | Signals expected in the aromatic and vinylic regions. | General Chemical Principles |
| ¹³C NMR (CDCl₃) | Carbonyl carbon (~186 ppm), quaternary carbon, aromatic and vinylic carbons. | General Chemical Principles |
| Mass Spectrometry | M+ peak corresponding to the molecular weight. | General Chemical Principles |
Core Concept: The Rationale for a Mechanistic Probe
The potential of this compound as a mechanistic probe stems from its unique combination of reactive sites and a reporter moiety.
-
Reactive Sites: The two carbon-carbon double bonds are susceptible to attack by a variety of reactive intermediates, including radicals and carbenes.
-
Reporter Moiety: The gem-diphenyl group at the C4 position serves two purposes. Firstly, it sterically hinders certain reaction pathways, potentially leading to more selective trapping. Secondly, and more importantly, any rearrangement or subsequent reaction of the trapped intermediate will be influenced by these phenyl groups, leading to characteristic products that can be more easily identified and traced back to the initial trapping event.
The general principle is that a reactive intermediate, R•, will add to one of the double bonds of the dienone, forming a new, more stable radical intermediate. This new intermediate can then be further oxidized, reduced, or rearrange to a stable, isolable product. The structure of this final product provides tangible evidence for the existence of the initial reactive intermediate R•.
Proposed Applications and Experimental Protocols
Application 1: Trapping of Radical Intermediates
This is the most promising application of this compound as a mechanistic probe. The addition of a radical to the dienone system is expected to be a favorable process.
-
Reaction Setup: In a standard reaction vessel, combine your substrate and any reagents known to generate the radical intermediate of interest under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of the Probe: Add an excess (typically 2-5 equivalents) of this compound to the reaction mixture at the start of the reaction.
-
Reaction Conditions: Run the reaction under the conditions that are optimal for the generation of the radical intermediate.
-
Work-up and Analysis: Upon completion of the reaction, quench the reaction mixture and perform a standard aqueous work-up. Isolate the products by column chromatography.
-
Product Characterization: Characterize the isolated products thoroughly using NMR (¹H, ¹³C, COSY, HMBC), mass spectrometry, and, if possible, X-ray crystallography to determine their structures. The identification of a product incorporating the radical of interest and the dienone probe is strong evidence for a radical mechanism.
Caption: Workflow for a radical trapping experiment.
The initial adduct of a radical R• to the dienone will be a cyclohexadienyl radical. This can then undergo a variety of transformations. A likely outcome is the formation of a substituted phenol after rearomatization.
Caption: Proposed mechanism for radical trapping.
| Expected Structural Motif in Product | Key ¹H NMR Signals | Key ¹³C NMR Signals |
| New C-R bond | Signals corresponding to the R group. | Signals corresponding to the R group. |
| Phenolic -OH | A broad singlet, exchangeable with D₂O. | Aromatic carbon attached to -OH shifted downfield. |
| Aromatic Ring | Complex multiplets in the aromatic region. | Multiple signals in the aromatic region. |
Application 2: Trapping of Carbene Intermediates
Carbenes are known to undergo cycloaddition reactions with double bonds to form cyclopropanes. This compound could potentially trap carbenes through this pathway.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the carbene precursor (e.g., a diazo compound) and this compound (2-3 equivalents) in a suitable anhydrous solvent.
-
Carbene Generation: Add the catalyst or reagent required for carbene generation (e.g., a rhodium or copper catalyst, or initiate photolysis).
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, filter off the catalyst and concentrate the solvent.
-
Analysis: Purify the products by column chromatography and characterize them spectroscopically to identify the cyclopropane adduct.
Caption: Workflow for a carbene trapping experiment.
Trustworthiness and Self-Validation
For any mechanistic probe, it is crucial to perform control experiments to ensure the observed "trapped" product is not formed through an alternative pathway.
-
Control 1: Run the reaction in the absence of the radical/carbene generator. The probe should be recovered unreacted.
-
Control 2: Subject the probe to the reaction conditions (solvents, temperature, reagents, etc.) without the substrate to ensure its stability.
-
Control 3: If possible, independently synthesize the proposed trapped product and verify that its spectroscopic data matches the product isolated from the trapping experiment.
Conclusion
This compound presents an intriguing, though currently underutilized, platform for the development of a novel mechanistic probe. Its unique structural features provide a basis for the rational design of experiments to intercept and characterize reactive intermediates. The protocols and theoretical framework provided here offer a starting point for researchers to explore the potential of this molecule in elucidating complex reaction mechanisms, with the understanding that careful validation and control experiments are paramount to the successful application of this or any new mechanistic tool.
References
- Supporting Information for various organic reactions, providing examples of spectroscopic data for complex molecules.
-
The radical trapping experiments | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Short-Lived Radical Characterisation: Novel Radical Trap Synthesis, Application and Methodology Development. Available at: [Link]
-
On the Addition of • OH Radicals to the Ipso Positions of Alkyl-Substituted Aromatics: Production of 4Hydroxy4-methyl-2,5-cyclohexadien-1-one in the Radiolytic Oxidation of p Cresol | Request PDF - ResearchGate. Available at: [Link]
-
Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. Available at: [Link]
-
A New Approach to Mechanistic Organic Photochemistry. IV. Photochemical Rearrangements of 4,4-Diphenylcyclohexadienone | Journal of the American Chemical Society. Available at: [Link]
- Asymmetric Multifunctional Organocatalytic Michael Addition of Nitroalkanes to α, β-Unsaturated Ketones - Supporting Information.
-
Radical trapping experiment. Observation of trapped cyclohexyl radical. - ResearchGate. Available at: [Link]
-
4-hydroxy-4-phenyl-2,5-cyclohexadien-1-one - ChemSynthesis. Available at: [Link]
-
Radical trapping experiment using TEMPO and 1,1‐diphenylethylene. - ResearchGate. Available at: [Link]
-
Unexpected radical mechanism in a [4+1] cycloaddition reaction - RSC Publishing. Available at: [Link]
-
1,4-Cyclohexadienes as mechanistic probes for the Jacobsen epoxidation: evidence for radical pathways - Chemical Communications (RSC Publishing). Available at: [Link]
-
(PDF) One-pot, simple, and facile synthesis of 4-(3-benzylbenzo[ d ]thiazol-2(3 H )-ylidene)-cyclohexa-2,5-dien-1-one derivatives via a novel three-component reaction - ResearchGate. Available at: [Link]
-
Difunctionalization of Dienes, Enynes and Related Compounds via Sequential Radical Addition and Cyclization Reactions - MDPI. Available at: [Link]
-
2,5-Cyclohexadien-1-one, 4-[[4-[[4-[(4-methoxyphenyl)amino]phenyl]amino]phenyl]imino]- - Substance Details - EPA. Available at: [Link]
-
4,4-Diphenyl-2,5-cyclohexadienone: four polymorphs and nineteen crystallographically independent molecular conformations - PubMed. Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4,4-Diphenyl-2,5-cyclohexadienone: four polymorphs and nineteen crystallographically independent molecular conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Cyclohexadienones via Oxidative Dehydrogenation
Introduction: The Significance of Cyclohexadienones and the Elegance of Oxidative Dehydrogenation
Cyclohexadienones are highly valuable and versatile building blocks in organic synthesis. Their unique conjugated system and electrophilic nature make them key intermediates in the synthesis of a wide array of natural products, pharmaceuticals, and complex molecular architectures. The dearomatization of readily available phenols to access these reactive intermediates is a cornerstone of modern synthetic strategy. Among the various methods to achieve this transformation, oxidative dehydrogenation stands out for its efficiency and atom economy. This guide provides an in-depth exploration of the primary methods for the oxidative dehydrogenation of phenols, offering detailed protocols and insights into the underlying chemical principles to empower researchers in their synthetic endeavors.
I. Synthesis of Cyclohexadienones using Hypervalent Iodine(III) Reagents
Hypervalent iodine(III) reagents, such as Phenyliodine(III) diacetate (PIDA) and Phenyliodine(III) bis(trifluoroacetate) (PIFA), are powerful and selective oxidants for the dearomatization of phenols.[1] These reagents are favored for their relatively low toxicity, ease of handling compared to heavy metal oxidants, and their ability to effect clean and high-yielding transformations under mild conditions.
A. Mechanistic Insights: The Role of the Iodonium Intermediate
The reaction proceeds through the initial formation of an aryloxyiodonium(III) intermediate. This is followed by an intramolecular nucleophilic attack, which can be concerted or stepwise via a phenoxenium ion, to yield the cyclohexadienone product. The choice of solvent and the electronic nature of the phenol substrate play a crucial role in the reaction outcome.
Diagram of the Proposed Mechanism for Hypervalent Iodine-Mediated Phenol Oxidation
Sources
Sensitized vs direct irradiation of 4,4-diphenylcyclohexadienone
An Application Guide to the Photochemistry of 4,4-Diphenylcyclohexadienone: A Comparative Study of Direct vs. Sensitized Irradiation
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the photochemical rearrangement of 4,4-diphenylcyclohexadienone. It presents a comparative analysis of direct versus triplet-sensitized irradiation methodologies, elucidating the underlying mechanistic pathways that dictate the reaction outcome. Included are comprehensive theoretical backgrounds, step-by-step experimental protocols, and data analysis guidelines. The aim is to equip the user with both the practical knowledge and the theoretical understanding required to successfully employ this classic photochemical transformation, often referred to as the Type A or Zimmerman rearrangement.
Introduction: The Photochemical Reactivity of Cyclohexadienones
The study of organic photochemical reactions provides access to molecular architectures that are often difficult to obtain through traditional ground-state chemistry.[1] The rearrangement of 4,4-diphenylcyclohexadienone is a canonical example within mechanistic organic photochemistry, first explored in depth by Zimmerman and Schuster.[2][3][4] This transformation proceeds via an excited triplet state to yield 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one, a product of significant synthetic interest.
The key to controlling this reaction lies in understanding the multiplicity of the excited state involved. Light absorption initially promotes the molecule to a short-lived singlet excited state (S₁). From here, it can undergo intersystem crossing (ISC) to the longer-lived and lower-energy triplet state (T₁).[1] It is this n-π* triplet state that is reactive and undergoes the characteristic rearrangement.[1][4][5]
The two primary methods to access this reactive triplet state are:
-
Direct Irradiation: The dienone itself absorbs a photon, promoting it to the S₁ state, which then undergoes ISC to the T₁ state.
-
Sensitized Irradiation: A separate molecule, the "sensitizer," absorbs the light, efficiently crosses to its own triplet state, and then transfers its triplet energy to the dienone in a collision, directly populating the dienone's T₁ state.[1][6]
This guide will detail the distinct experimental approaches for each method and the mechanistic rationale behind them.
Mechanistic Pathways: Singlet vs. Triplet Manifolds
The efficiency and outcome of the dienone rearrangement are critically dependent on how the reactive n-π* triplet state is populated.
Direct Irradiation Pathway
In direct photolysis, the substrate molecule is directly excited by absorbing a photon of appropriate wavelength. While this initially forms the singlet excited state, for 4,4-diphenylcyclohexadienone, the rearrangement proceeds efficiently from the triplet state formed after intersystem crossing.[4][5] The process is generally efficient, but direct irradiation can sometimes lead to side reactions if other chromophores are present or if the singlet state itself has alternative reaction pathways.
Caption: Direct irradiation pathway for dienone rearrangement.
Sensitized Irradiation Pathway
Triplet sensitization is a powerful technique to selectively generate the triplet excited state of a reactant.[6][7] A sensitizer with a higher triplet energy than the dienone is chosen. The experimental setup is designed so that only the sensitizer absorbs the incident light. The excited sensitizer then transfers its energy to the dienone, acting as a photocatalyst.[7] This method is often "cleaner" as it bypasses the singlet excited state of the substrate entirely, preventing potential singlet-derived side reactions.
Caption: Sensitized irradiation pathway via triplet energy transfer.
The Zimmerman Rearrangement Mechanism
Once the n-π* triplet state of 4,4-diphenylcyclohexadienone is formed (via either pathway), it undergoes the "Type A" rearrangement. Computational studies have shown this involves β,β-bonding due to enhanced bond order in the excited state.[1] This forms a bridged bicyclic intermediate which undergoes intersystem crossing to a ground-state zwitterion. A final skeletal rearrangement yields the stable 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one photoproduct.[1][8][9]
Caption: Key steps of the Type A (Zimmerman) rearrangement.
Comparative Experimental Protocols
The following protocols outline the procedures for conducting both direct and sensitized photochemical rearrangements. Safety is paramount: always use appropriate UV-blocking shields and personal protective equipment. Photochemical reactions should be conducted in a well-ventilated fume hood.
Materials and General Setup
-
Reactant: 4,4-Diphenylcyclohexadienone
-
Solvents: Anhydrous Benzene or Dioxane (for direct), Acetone (for sensitized). All solvents should be of spectroscopic or HPLC grade.
-
Sensitizer: Acetone (used as solvent) or Benzophenone.
-
Photoreactor: A Rayonet-style photochemical reactor or an immersion-well apparatus equipped with a medium-pressure mercury lamp.
-
Filters: Pyrex glass sleeve (transmits λ > 290 nm) for direct irradiation. A Uranium glass filter (transmits λ > 340 nm) can be used for benzophenone sensitization to prevent direct excitation of the dienone.
-
Reaction Vessels: Quartz tubes for direct irradiation (if using wavelengths <290 nm) or Pyrex tubes for sensitized reactions and direct irradiation with a Pyrex filter.
-
Inert Gas: Pre-purified nitrogen or argon gas for deoxygenation.
-
Analytical: Thin Layer Chromatography (TLC) plates, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectrometer.
Protocol 1: Direct Irradiation
Rationale: This protocol uses a wavelength of light directly absorbed by the dienone. A Pyrex filter is used to block high-energy UV light that could cause undesired side reactions. Deoxygenation is critical as molecular oxygen is an efficient quencher of triplet states.
Procedure:
-
Preparation: Dissolve 4,4-diphenylcyclohexadienone (e.g., 500 mg, 1.91 mmol) in anhydrous benzene (100 mL) in a Pyrex reaction tube to make a ~0.02 M solution.
-
Deoxygenation: Seal the tube with a septum and purge the solution with a gentle stream of nitrogen or argon gas for 20-30 minutes while cooling in an ice bath.
-
Irradiation: Place the reaction tube in the photochemical reactor equipped with a medium-pressure mercury lamp and a Pyrex filter sleeve. Ensure the setup has adequate cooling (e.g., internal fan or cooling water for an immersion well) to maintain a constant temperature (typically 20-25 °C).
-
Monitoring: Follow the reaction progress by periodically taking small aliquots (under a positive N₂ pressure) and analyzing by TLC or GC-MS. The starting material will have a different retention factor/time than the product. The reaction is typically complete within 4-8 hours.
-
Workup: Once the starting material is consumed, transfer the reaction mixture to a round-bottom flask. Remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to yield pure 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: Acetone-Sensitized Irradiation
Rationale: Acetone serves as both the solvent and the triplet sensitizer. It absorbs light strongly below 330 nm and has a triplet energy (~78 kcal/mol) sufficient to sensitize the dienone. This is an experimentally simple and highly efficient method.
Procedure:
-
Preparation: Dissolve 4,4-diphenylcyclohexadienone (e.g., 500 mg, 1.91 mmol) in acetone (100 mL) in a Pyrex reaction tube.
-
Deoxygenation: Purge the solution with nitrogen or argon for 20-30 minutes as described in Protocol 1.
-
Irradiation: Irradiate the solution in the same photoreactor setup using a medium-pressure mercury lamp and a Pyrex filter. The Pyrex ensures that only wavelengths that acetone can absorb efficiently are transmitted, minimizing direct excitation of the dienone.
-
Monitoring: Monitor the reaction as described previously. Sensitized reactions are often faster and cleaner than direct irradiations.
-
Workup and Purification: Follow the same workup, purification, and characterization steps as outlined in Protocol 1.
Data Summary and Expected Outcomes
The choice between direct and sensitized irradiation can influence reaction efficiency and purity. The following table summarizes the key comparative aspects.
| Parameter | Direct Irradiation | Sensitized Irradiation (Acetone) |
| Excitation Method | Direct absorption by dienone | Triplet energy transfer from sensitizer |
| Primary Excited State | Dienone S₁ (n-π*) | Sensitizer S₁ → T₁ |
| Reactive State | Dienone T₁ (formed via ISC) | Dienone T₁ (formed via energy transfer) |
| Typical Quantum Yield (Φ) | High, but can be solvent-dependent | Very high, often approaching unity |
| Reaction Rate | Moderate to Fast | Generally faster and more efficient |
| Selectivity | Good, but potential for S₁ side reactions | Excellent, minimizes S₁ side reactions |
| Experimental Simplicity | Simple | Very simple (if using acetone as solvent) |
Concluding Remarks for the Practicing Scientist
The photochemical rearrangement of 4,4-diphenylcyclohexadienone is a robust and high-yielding transformation that provides a valuable synthetic route to bicyclo[3.1.0]hexenone systems. For most applications, acetone-sensitized irradiation is the recommended method due to its high efficiency, operational simplicity, and the clean nature of the reaction, which proceeds exclusively through the desired triplet pathway. Direct irradiation remains a viable alternative, particularly when the use of a sensitizing solvent is undesirable, but requires careful control of wavelength to minimize side reactions. By understanding the fundamental photophysical principles and adhering to the detailed protocols herein, researchers can reliably harness this powerful photochemical tool for complex molecule synthesis.
References
-
Encyclopedia.pub. (2022). Mechanistic Organic Photochemistry. Available at: [Link]
-
StackExchange. (2020). Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. Chemistry Stack Exchange. Available at: [Link]
-
Zimmerman, H. E., & Schuster, D. I. (1962). A New Approach to Mechanistic Organic Photochemistry. IV. Photochemical Rearrangements of 4,4-Diphenylcyclohexadienone. Journal of the American Chemical Society, 84(22), 4527–4540. Available at: [Link]
-
Zimmerman, H. E., & Schuster, D. J. (1961). THE PHOTOCHEMICAL REARRANGEMENT OF 4,4-DIPHENYLCYCLOHEXADIENONE. PAPER I ON A GENERAL THEORY OF PHOTOCHEMICAL REACTIONS. Journal of the American Chemical Society, 83(21), 4486–4487. Available at: [Link]
-
University of Miami, Department of Chemistry. (n.d.). Zimmerman Research Group Publications. Available at: [Link]
-
Zimmerman, H. E., & Swenton, J. S. (1964). Mechanistic Organic Photochemistry. VIII. Identification of the n-π* Triplet Excited State in the Rearrangement of 4,4-Diphenylcyclohexadienone. Journal of the American Chemical Society, 86(7), 1436–1437. Available at: [Link]
- Unknown Source. (n.d.).
-
ResearchGate. (2013). Substituent effect on the photochemistry of 4,4-dialkoxylated- and 4-hydroxylated cyclohexenones. Available at: [Link]
- Zimmerman, H. E., & Morse, R. L. (1968). The Photochemistry of 4,4,5-Triphenyl-2-cyclohexen-1-one. Mechanistic and Exploratory Organic Photochemistry. XXX. Journal of the American Chemical Society, 90(4), 954-966.
-
mediaTUM. (n.d.). Enantioselective Lewis Acid Catalyzed Photochemical Rearrangement Reactions of Cyclohexadienones. Available at: [Link]
- ACS Publications. (2024). Photoinduced P–Se Bond Cleavage of Diselenophosphinic Esters: En Route to Selenoethers and Phosphine Selenides.
-
Wikipedia. (n.d.). Di-π-methane rearrangement. Available at: [Link]
-
RSC Publishing. (2021). Understanding the mechanism of direct visible-light-activated [2 + 2] cycloadditions mediated by Rh and Ir photocatalysts: combined computational and spectroscopic studies. Available at: [Link]
- MPG.PuRe. (2022). ORGANIC CHEMISTRY.
-
PubMed. (2022). Enantioselective Photochemical Reactions Enabled by Triplet Energy Transfer. Available at: [Link]
-
PMC. (2011). Microphotochemistry: 4,4'-Dimethoxybenzophenone mediated photodecarboxylation reactions involving phthalimides. Available at: [Link]
-
PubMed. (2022). Role of Direct and Sensitized Photolysis in the Photomineralization of Dissolved Organic Matter and Model Chromophores to Carbon Dioxide. Available at: [Link]
-
RSC Publishing. (2013). Triplet photosensitizers: from molecular design to applications. Available at: [Link]
-
PMC. (2014). Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis. Available at: [Link]
-
Semantic Scholar. (2022). A general approach for all-visible-light switching of diarylethenes through triplet sensitization using semiconducting nanocryst. Available at: [Link]
-
PMC. (n.d.). Enantioselective Photochemical Generation of a Short‐Lived, Twisted Cycloheptenone Isomer: Catalytic Formation, Detection, and Consecutive Chemistry. Available at: [Link]
- Wiley Online Library. (n.d.). FULL PAPER.
-
MDPI. (2022). Demonstration of a Stereospecific Photochemical Meta Effect. Available at: [Link]
-
ResearchGate. (2000). Photocyclization/Cycloreversion Quantum Yields of Diarylethenes in Single Crystals. Available at: [Link]
- Radboud Repository. (2023). Establishing PQ-ERA photoclick reactions with unprecedented efficiency by.
-
PMC. (n.d.). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. Available at: [Link]
-
Master Organic Chemistry. (2020). Electrocyclic Reactions. Available at: [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.as.miami.edu [chemistry.as.miami.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Photochemical Reactions Enabled by Triplet Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triplet photosensitizers: from molecular design to applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
Application Note: Solid-State Photochemistry of 4,4-Diphenyl-2,5-cyclohexadien-1-one
Abstract & Strategic Significance
This application note details the protocol for the solid-state photochemical rearrangement of 4,4-diphenyl-2,5-cyclohexadien-1-one (Dienone 1 ) to 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one (Lumiketone 2 ).
Unlike solution-phase photochemistry, where molecular freedom is absolute, solid-state reactions are governed by the Topochemical Postulate . The reaction of Dienone 1 serves as a critical model for:
-
The Zimmerman Di-
-Methane Rearrangement: A "Type A" enone rearrangement proceeding via a triplet excited state. -
Crystal Engineering: Understanding how lattice energy and "reaction cavities" (free volume) dictate reactivity in sterically congested molecules.
-
Green Synthesis: Solvent-free production of complex bicyclic scaffolds, minimizing waste and isolating specific stereoisomers that might equilibrate in solution.
Target Audience: Medicinal chemists exploring bicyclic scaffolds, materials scientists studying molecular switches, and process chemists optimizing solvent-free workflows.
Mechanistic Principles
The transformation is a unimolecular rearrangement. In the solid state, the reaction efficiency depends on the specific polymorph of the starting material. The bulky phenyl groups at C4 require sufficient volume to rotate and stabilize the intermediate biradical.
The Zimmerman Rearrangement (Type A)
Upon irradiation (
-
C3-C5 Bonding: Formation of a bridged di-radical intermediate.
-
Intersystem Crossing (ISC): Decay to the ground state singlet surface.
-
Cyclopropane Formation: Resolution of the intermediate into the bicyclo[3.1.0] system.
Reaction Pathway Diagram
Figure 1: The Zimmerman Di-pi-methane rearrangement pathway for 4,4-disubstituted cyclohexadienones.
Solid-State Constraints (Topochemistry)
In the crystal lattice, the reaction is not merely electronic but steric .
-
Polymorphism: this compound exists in at least four polymorphs. The molecular conformation (specifically the twist of the phenyl rings) varies between these forms.
-
Reaction Cavity: The rearrangement requires the phenyl groups to migrate. If the crystal packing is too tight (high packing coefficient), the reaction is inhibited (photostability). If loose, the reaction proceeds, often resulting in crystal fragmentation due to the change in molecular shape (photomechanical effect).
Experimental Protocols
Protocol A: Synthesis & Crystallization of Starting Material
Objective: To obtain high-purity, crystalline this compound suitable for photo-irradiation.
Materials:
-
4,4-Diphenylcyclohex-2-en-1-one (Precursor)
-
Selenium Dioxide (SeO
) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) -
tert-Butanol (solvent)
-
Glacial Acetic Acid
Step-by-Step:
-
Dehydrogenation: Dissolve 4,4-diphenylcyclohex-2-en-1-one (1.0 eq) in t-BuOH. Add SeO
(2.0 eq) and a catalytic amount of glacial acetic acid. -
Reflux: Heat to reflux under N
atmosphere for 12-24 hours. Monitor by TLC (SiO , 20% EtOAc/Hexanes). -
Workup: Filter through Celite to remove selenium metal. Concentrate the filtrate.
-
Purification: Recrystallize the crude solid.
-
Polymorph Screening: To obtain different polymorphs, vary the solvent:
-
Form I: Slow evaporation from Ethanol.
-
Form II: Slow evaporation from Acetone/Hexane (1:1).
-
-
-
Validation: Verify structure via
H NMR. The vinylic protons at C2/C6 and C3/C5 will appear as distinctive doublets (approx. 6.2 and 7.1 ppm).
Protocol B: Solid-State Photolysis
Objective: To effect the Zimmerman rearrangement in the solid state without solvent interference.
Equipment:
-
Light Source: 450W Medium-Pressure Mercury Arc Lamp OR Rayonet Reactor (300 nm or 350 nm bulbs).
-
Filter: Pyrex glass sleeve (Cut-off
nm) to prevent degradation of the product. -
Sample Holder: Quartz plates or chilled glass slides.
Step-by-Step:
-
Sample Preparation (Thin Film Method):
-
Dissolve 50 mg of Dienone 1 in a minimum amount of CH
Cl . -
Drop-cast onto a clean glass or quartz microscope slide.
-
Allow solvent to evaporate completely to form a microcrystalline thin film.
-
Note: For bulk scale, grind the crystals into a fine powder and spread thinly between two quartz plates.
-
-
Irradiation:
-
Place the slide 10 cm from the light source.
-
Cooling: If using a high-wattage lamp, use a water-cooled jacket or a fan to maintain the sample at
C. Thermal energy can cause melting, reverting the experiment to solution-phase kinetics. -
Duration: Irradiate for 4–8 hours.
-
-
Monitoring:
-
Pause irradiation every 60 minutes.
-
Scrape a tiny amount of solid; dissolve in CDCl
. -
Acquire
H NMR. -
Endpoint: Reaction is complete when the olefinic doublets of the starting material disappear and the cyclopropyl protons of the Lumiketone 2 appear (high field, approx
2.0–3.0 ppm).
-
Protocol C: Isolation & Analysis
Objective: To quantify conversion and isolate the bicyclic product.
Data Presentation: NMR Shift Comparison
| Feature | Starting Material (Dienone 1) | Product (Lumiketone 2) |
| Structure | Monocyclic (6-membered) | Bicyclic [3.1.0] |
| Carbonyl (IR) | ~1660 cm | ~1720 cm |
| Olefinic H | ||
| Aliphatic H | None (except phenyls) |
Workflow Diagram:
Figure 2: Workflow for solid-state photolysis and analysis.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Melting during reaction | Lamp heat output is too high. | Increase distance or use a water filter (IR absorber). Use LED source (365 nm). |
| Low Conversion | "Light Shadowing" (inner filter effect). | Regrind the sample periodically to expose fresh crystals. Use a thinner film. |
| Side Products (Phenols) | Over-irradiation or Acidic impurities. | Stop reaction at 90% conversion. Ensure glassware is base-washed. |
| No Reaction | Crystal packing is too tight (wrong polymorph). | Recrystallize from a different solvent (e.g., switch from Ethanol to Hexane). |
References
-
Zimmerman, H. E., & Schuster, D. I. (1961). A New Approach to Mechanistic Organic Photochemistry. IV. Photochemical Rearrangements of 4,4-Diphenylcyclohexadienone. Journal of the American Chemical Society, 83(21), 4486–4488. Link
-
Senthil Kumar, V. S., Addlagatta, A., Nangia, A., et al. (2002).[1] 4,4-Diphenyl-2,5-cyclohexadienone: Four Polymorphs and Nineteen Crystallographically Independent Molecular Conformations. Angewandte Chemie International Edition, 41(20), 3848–3851.[1] Link
-
Schultz, A. G., et al. (2001).[2] Preparation and Photochemical Rearrangements of 2-Phenyl-2,5-cyclohexadien-1-ones. Organic Letters, 3(8), 1177–1180.[2] Link
-
Garcia-Garibay, M. A. (2003). Engineering Carbene Rearrangements in Crystals: From Molecular Information to Solid-State Reactivity. Accounts of Chemical Research, 36(7), 491–498. Link (Contextual reference for solid-state reaction cavities).
Sources
Application Note: Scalable Synthesis of 4,4-Disubstituted Cyclohexadienones
Topic: Scalable synthesis of 4,4-disubstituted cyclohexadienones Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.
High-Throughput Oxidative Dearomatization Strategies for Drug Discovery
Executive Summary
4,4-Disubstituted cyclohexa-2,5-dienones (p-quinols and p-quinol ethers) are privileged scaffolds in medicinal chemistry, serving as core structures in antitumor agents (e.g., substituted quinols targeting renal cancer) and versatile intermediates for natural product synthesis.
Traditionally, their synthesis relied on stoichiometric heavy metal oxidants (Pb(OAc)₄, Tl(NO₃)₃) or stoichiometric hypervalent iodine reagents (PIDA/PIFA), which suffer from poor atom economy, high cost, and safety concerns upon scale-up. This guide details two field-proven, scalable protocols that overcome these bottlenecks:
-
Electrochemical Oxidative Dearomatization: A reagent-free, "green" approach ideal for multi-gram to kilogram scale.
-
Catalytic Hypervalent Iodine Oxidation: A robust batch protocol that eliminates stoichiometric iodobenzene waste.
Strategic Analysis: Selecting the Right Methodology
| Feature | Electrochemical Oxidation (Protocol A) | Catalytic Hypervalent Iodine (Protocol B) | Stoichiometric PIDA/PIFA (Legacy) |
| Scalability | High (Continuous flow compatible) | Medium-High (Batch) | Low (Safety/Waste limits) |
| Atom Economy | Excellent (e- as reagent) | Good (Catalyst recycling) | Poor (Ar-I waste) |
| Safety | High (No explosive oxidants) | Moderate (Requires co-oxidant) | Low (Shock sensitive residues) |
| Equipment | Potentiostat/Electrolysis Cell | Standard Glassware | Standard Glassware |
| Primary Use | Process Chemistry / Scale-up | MedChem / Library Synthesis | Small-scale Exploration |
Protocol A: Electrochemical Oxidative Dearomatization (The Scalable Standard)
Principle: Anodic oxidation of para-substituted phenols in the presence of a nucleophile (MeOH or H₂O) to generate the phenoxenium ion intermediate, which is trapped at the C4 position. Key Advantage: Uses electricity as the oxidant and Tetrabutylammonium Bromide (TBAB) as a redox mediator, avoiding hazardous chemical oxidants.
Materials & Equipment
-
Power Source: DC Power Supply or Potentiostat (e.g., IKA ElectraSyn 2.0 or standard benchtop supply).
-
Reaction Vessel: Undivided electrolysis cell (Beaker type or Flow cell).
-
Electrodes:
-
Anode (Working): Graphite (Carbon) or Platinum plate.
-
Cathode (Counter): Stainless Steel or Platinum plate.
-
-
Reagents: p-Substituted Phenol (Substrate), Methanol (Solvent/Nucleophile), TBAB (Mediator/Electrolyte).
Step-by-Step Procedure (Multi-Gram Scale)
Note: This protocol is optimized for the synthesis of 4-alkyl-4-methoxycyclohexa-2,5-dienones.
-
Cell Assembly:
-
Set up an undivided cell with a graphite anode and stainless steel cathode. Maintain an inter-electrode gap of ~2–3 mm.
-
-
Solution Preparation:
-
Dissolve the p-substituted phenol (10 mmol, 1.0 equiv) in MeOH (50 mL).
-
Add TBAB (0.5 mmol, 5 mol%) as the redox mediator and supporting electrolyte.
-
Expert Insight: TBAB serves a dual role. It provides conductivity and the bromide (Br⁻) is oxidized to active bromine species (Br⁺/Br₂), which mediates the phenol oxidation, lowering the overpotential required.
-
-
Electrolysis:
-
Immerse electrodes into the solution.
-
Set the reaction to Constant Current (CCE) mode at 10–20 mA/cm² (typically 100–200 mA for standard lab setups).
-
Stir magnetically at room temperature.
-
Monitoring: Pass 2.5–3.5 F/mol of charge. Monitor consumption of phenol by TLC or HPLC.
-
-
Workup:
-
Upon completion, evaporate the MeOH under reduced pressure (keep bath < 40°C to prevent rearrangement).
-
Resuspend the residue in EtOAc and wash with water (x2) and brine (x1) to remove TBAB.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification:
-
Most products are obtained in >90% purity. If necessary, purify via flash chromatography on silica gel (neutralized with 1% Et₃N) using Hexanes/EtOAc.
-
Mechanism of Action
Figure 1: The bromide anion acts as a catalytic mediator, reducing the potential required at the anode and preventing electrode passivation (fouling) by phenolic polymers.
Protocol B: Catalytic Hypervalent Iodine Oxidation (The Batch Choice)
Principle: In situ generation of the active hypervalent iodine(III) species from a catalytic amount of iodoarene using a terminal oxidant (mCPBA or Oxone). Key Advantage: Avoids the generation of stoichiometric amounts of iodobenzene waste, simplifying purification and reducing cost.
Materials[1][2][3][4][5][6][7][8]
-
Catalyst: 4-Iodoanisole or Iodobenzene (10–20 mol%).
-
Terminal Oxidant: m-Chloroperbenzoic acid (mCPBA, <77%) or Oxone.
-
Solvent: Acetonitrile/Water or TFE (2,2,2-Trifluoroethanol).
-
Substrate: p-Substituted Phenol.
Step-by-Step Procedure
-
Preparation:
-
In a round-bottom flask, dissolve p-substituted phenol (5.0 mmol) and 4-iodoanisole (0.5 mmol, 10 mol%) in Nitromethane/Water (10:1) or TFE/Water (depending on solubility).
-
Expert Insight: TFE (Trifluoroethanol) stabilizes the hypervalent iodine species via solvation, significantly enhancing the lifetime of the active catalyst.
-
-
Oxidation:
-
Cool the mixture to 0°C.
-
Slowly add mCPBA (1.1–1.5 equiv) portion-wise over 30 minutes.
-
Caution: Exothermic reaction. Monitor internal temperature.[1]
-
-
Reaction:
-
Allow to warm to room temperature and stir for 1–3 hours.
-
Monitor by TLC (Look for the disappearance of the phenol UV spot and appearance of a lower Rf dienone spot).
-
-
Workup:
-
Quench with saturated aq. NaHCO₃ and Na₂S₂O₃ (to reduce excess mCPBA).
-
Extract with DCM (x3).
-
Wash combined organics with saturated NaHCO₃ to remove m-chlorobenzoic acid byproduct.
-
-
Purification:
-
Concentrate and purify via column chromatography.[1] The catalyst (iodoanisole) can often be recovered in the non-polar fractions.
-
Catalytic Cycle Visualization
Figure 2: The iodine catalyst shuttles between the I(I) and I(III) oxidation states, activating the phenol for nucleophilic attack.
Troubleshooting & Optimization (Expertise)
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Conversion | Electrode passivation (Protocol A) | Reverse polarity of electrodes every 5 minutes (if equipment allows) or clean electrodes mechanically. |
| Over-oxidation (Quinone formation) | Excess oxidant or water | Ensure strictly anhydrous MeOH if the ether is desired. Limit charge passed to 2.5 F/mol. |
| Dienone Rearrangement | Acidic conditions | 4,4-Disubstituted dienones are acid-sensitive (dienone-phenol rearrangement). Add 1% Et₃N to workup and column solvents. |
| Poor Selectivity (Ortho vs Para) | Steric factors | Bulky para-substituents favor para-attack. If ortho-attack is observed, switch to bulkier solvents (e.g., iPrOH) or use TFE. |
Safety & References
Safety Warning:
-
mCPBA: Potentially explosive if concentrated or dried. Store wet and handle behind a blast shield.
-
Electrolysis: Generates H₂ gas at the cathode. Ensure good ventilation to prevent accumulation.
-
Dienones: Many are Michael acceptors and potential skin sensitizers. Wear gloves.
References:
-
Electrochemical Oxidative Dearomatization:
-
Hypervalent Iodine Catalysis:
-
Applications & Reviews:
Sources
- 1. repositorio.uam.es [repositorio.uam.es]
- 2. Electrochemical Dearomatizing Methoxylation of Phenols and Naphthols: Synthetic and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrochemical oxidative dearomatization of electron-deficient phenols using Br + /Br − catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06472K [pubs.rsc.org]
- 4. Recent Advances in the Selective Oxidative Dearomatization of Phenols to o-Quinones and o-Quinols with Hypervalent Iodine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocatalytic Site- and Enantioselective Oxidative Dearomatization of Phenols - SYNFORM - Thieme Chemistry [thieme.de]
- 9. thieme-connect.de [thieme-connect.de]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving quantum yield in 4,4-diphenylcyclohexadienone rearrangement
Welcome to the technical support center for the 4,4-diphenylcyclohexadienone rearrangement. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful photochemical transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and maximize your quantum yield.
Understanding the Rearrangement: A Mechanistic Overview
The photochemical rearrangement of 4,4-diphenylcyclohexadienone is a classic example of a Type A cyclohexadienone rearrangement.[1] This reaction proceeds through a series of well-defined steps initiated by the absorption of UV light. A thorough understanding of this mechanism is crucial for effective troubleshooting and optimization.
The process begins with the excitation of the dienone from its singlet ground state (S₀) to an excited singlet state (S₁). This is followed by a critical step: intersystem crossing (ISC) to the more stable triplet excited state (T₁).[1][2] It is from this n-π* triplet state that the productive chemistry occurs.[1] The triplet state undergoes β,β-bonding to form a bicyclo[3.1.0]hexenone intermediate. Subsequently, another intersystem crossing event leads to a zwitterionic species in the singlet ground state, which then rapidly rearranges to the final photoproduct.[1][2]
Sources
Minimizing polymerization side reactions in dienone photolysis
Welcome to the technical support center for dienone photolysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of photochemical reactions involving dienone substrates. Here, we address common challenges, with a primary focus on minimizing the pervasive issue of polymerization, to help you achieve higher yields and cleaner reaction profiles.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about why polymerization occurs during dienone photolysis and the key parameters that influence this undesirable side reaction.
Q1: What is dienone photolysis and why is polymerization a common side reaction?
A1: Dienone photolysis refers to photochemical reactions of dienones, which are ketones with two double bonds. Upon absorption of light, the dienone is promoted to an excited state. From this excited state, it can undergo various desired intramolecular rearrangements (such as the classic 4,4-diphenylcyclohexadienone rearrangement). However, the excited state or subsequent radical intermediates can also initiate intermolecular reactions, leading to the formation of long-chain polymers. This is a common problem because the radical intermediates are highly reactive and can readily attack the double bonds of other dienone molecules in a chain reaction.[1][2][3]
Q2: My reaction mixture is turning into an insoluble solid. Is this polymerization?
A2: Yes, the formation of an insoluble precipitate or a significant increase in viscosity to the point of solidification is a strong indicator of extensive polymerization. This occurs when the intermolecular reactions dominate over the desired intramolecular photorearrangement, leading to high molecular weight polymer chains that are often insoluble in the reaction solvent.
Q3: How does the concentration of the dienone substrate affect polymerization?
A3: Substrate concentration is a critical factor. At higher concentrations, the probability of intermolecular collisions between an excited dienone molecule (or a radical intermediate) and a ground-state dienone molecule increases significantly. This favors bimolecular processes like polymerization over the desired unimolecular photorearrangement. Therefore, photochemical reactions are often carried out at very low concentrations (millimolar range) to suppress these side reactions.[4] Lowering the concentration allows light to penetrate the solution more effectively and reduces the chances of unwanted intermolecular interactions.[5]
Q4: What is the role of the solvent in controlling polymerization?
A4: The choice of solvent can have a profound impact on the reaction outcome. Solvents can influence the stability of excited states and intermediates.[6][7][8] For dienone photolysis, non-polar solvents are often preferred as they can disfavor the formation of polar intermediates that may contribute to polymerization pathways. Additionally, solvents that are poor hydrogen donors are generally better choices to avoid unwanted side reactions where the solvent participates in radical scavenging or chain transfer. It is crucial to use high-purity, degassed solvents to eliminate impurities and dissolved oxygen, which can also interfere with the photochemical process.
Q5: Can the wavelength and intensity of the light source influence polymerization?
A5: Absolutely. The wavelength of light should be chosen to selectively excite the dienone substrate without causing significant photodecomposition of the desired product or solvent. High light intensity, while potentially increasing the reaction rate, can also lead to a higher concentration of excited states and radical intermediates at any given time, thereby increasing the likelihood of polymerization.[9] In some cases, a "soft-start" approach, where the reaction begins with low light intensity that is gradually increased, can help minimize polymerization by allowing the initial photorearrangement to occur under more controlled conditions.[9][10]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems encountered during dienone photolysis experiments.
Issue 1: Rapid Polymerization and Low Yield of Desired Product
Symptoms:
-
The reaction mixture becomes viscous or solidifies shortly after irradiation begins.
-
TLC or GC-MS analysis shows a complex mixture of high molecular weight species and very little of the expected photoproduct.
Root Cause Analysis and Solutions:
The primary cause is that the rate of intermolecular polymerization is significantly higher than the rate of the desired intramolecular rearrangement. This can be due to several factors, which need to be systematically addressed.
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for rapid polymerization.
Issue 2: Reaction is Sluggish and Still Produces Some Polymer
Symptoms:
-
The reaction proceeds very slowly, with significant starting material remaining even after prolonged irradiation.
-
The desired product is formed, but accompanied by polymeric byproducts.
Root Cause Analysis and Solutions:
This scenario suggests that while conditions are not promoting runaway polymerization, the quantum yield of the desired reaction is low. The goal is to enhance the efficiency of the desired pathway while continuing to suppress polymerization.
Parameter Optimization Table:
| Parameter | Observation / Problem | Recommended Action | Rationale |
| Concentration | Low conversion, some polymer. | Maintain low concentration (0.001-0.01 M). | A higher concentration will likely favor polymerization. The issue is not concentration but reaction efficiency. |
| Light Intensity | Slow reaction. | Gradually increase light intensity or use a more powerful lamp. | A higher photon flux can increase the rate of formation of the excited state, potentially leading to a faster overall reaction. Monitor carefully for increased polymerization. |
| Solvent | Reaction is slow. | Experiment with different degassed solvents (e.g., benzene, cyclohexane, acetonitrile). | Solvent polarity can affect the lifetime and reactivity of the excited state. A solvent that better stabilizes the transition state for the desired rearrangement may improve the quantum yield.[6][8] |
| Temperature | Low temperature may be slowing the desired rearrangement. | While keeping the temperature low is generally good for preventing polymerization, a slight, controlled increase (e.g., from 0°C to 20°C) may be trialed. | Some rearrangements have a thermal barrier. A modest temperature increase might enhance the rate of the desired product formation more than the polymerization rate.[11] |
| Inhibitors | Reaction is slow, possibly due to inhibitor quenching the excited state. | If using an inhibitor, try reducing its concentration or switching to a different type. | Some radical inhibitors can also quench the excited state of the dienone, thereby reducing the efficiency of the desired photoreaction. |
Part 3: Experimental Protocols and Methodologies
Protocol 1: Standardized Dienone Photolysis with Polymerization Control
This protocol provides a step-by-step method for conducting a dienone photolysis experiment with measures to minimize polymerization.
Materials:
-
High-purity dienone substrate
-
Anhydrous, HPLC-grade solvent (e.g., benzene, cyclohexane, or acetonitrile)
-
Radical inhibitor (e.g., Butylated hydroxytoluene (BHT) or TEMPO)
-
Inert gas (Argon or Nitrogen)
-
Photoreactor with a suitable lamp (e.g., medium-pressure mercury lamp with a Pyrex filter) and cooling system.
Procedure:
-
Substrate and Solvent Preparation:
-
Ensure the dienone substrate is purified (e.g., by recrystallization or column chromatography) to remove any impurities that could act as initiators.
-
Prepare a stock solution of the radical inhibitor (e.g., 1 M BHT in the chosen solvent).
-
-
Reaction Setup:
-
In a quartz or Pyrex reaction vessel, dissolve the dienone substrate in the chosen solvent to a final concentration of 0.005 M.
-
Add the radical inhibitor to a final concentration of 0.1-1 mol% relative to the dienone.
-
Seal the vessel with a septum and degas the solution for 15-30 minutes by bubbling with inert gas. This is crucial to remove dissolved oxygen, which can both quench the excited state and participate in radical side reactions.
-
Place the reaction vessel in the photoreactor and ensure the cooling system is active, maintaining a constant internal temperature (e.g., 5-10°C).
-
-
Irradiation and Monitoring:
-
Turn on the light source to begin irradiation.
-
Monitor the progress of the reaction at regular intervals (e.g., every 30 minutes) by withdrawing small aliquots via a degassed syringe and analyzing by TLC or GC-MS.
-
Continue irradiation until the starting material is consumed or the product concentration plateaus.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product using standard techniques such as column chromatography to isolate the desired photoproduct from any remaining starting material and oligomeric byproducts.
-
Self-Validation: By monitoring the reaction over time, you can confirm that the formation of the desired product is favored over the formation of baseline material (polymer) on the TLC plate or high molecular weight peaks in the GC-MS.
Visualizing Competing Pathways in Dienone Photolysis
The following diagram illustrates the critical choice point for an excited dienone: it can either proceed through the desired unimolecular rearrangement or be diverted into the undesired bimolecular polymerization pathway.
Caption: Competing pathways in dienone photolysis.
By carefully controlling the experimental conditions as outlined in this guide, researchers can effectively steer the reaction away from polymerization and towards the desired photochemical transformation, ultimately improving the efficiency and success of their synthetic endeavors.
References
-
Photolytic Cleavage and Condensation Reactions of Cyclohexa-2,4-dienones with Diamines. MDPI.[Link]
-
Why are very small concentrations (mM) used in photochemical reactions? ResearchGate.[Link]
-
Unusual Concentration Dependence of the Photoisomerization Reaction in Donor-Acceptor Stenhouse Adducts. ACS Publications.[Link]
-
The benefits of photochemistry using flow chemistry. Syrris.[Link]
-
Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones. National Institutes of Health (NIH).[Link]
-
CHAPTER 15 PHOTOCHEMICAL REACTIONS. Tufts University.[Link]
-
Minimization of polymerization shrinkage effects on composite resins by the control of irradiance during the photoactivation process. National Institutes of Health (NIH).[Link]
-
Experimental setup for the photolysis tests. ResearchGate.[Link]
-
Module4: Photochemistry of Enones and Dienones Lecture12. Scribd.[Link]
-
Possible Effects of Changes in Carbonate Concentration and River Flow Rate on Photochemical Reactions in Temperate Aquatic Environments. MDPI.[Link]
-
Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights. Royal Society of Chemistry.[Link]
-
Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. Chemistry Stack Exchange.[Link]
-
Photochemistry of Enones and Dienones. Studylib.[Link]
-
Light-Controlled Radical Polymerization: Mechanisms, Methods, and Applications. ACS Publications.[Link]
-
Azodioxides as Inhibitors and Retarders in Photoinitiated-Cationic Polymerization. RadTech.[Link]
-
Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry. National Institutes of Health (NIH).[Link]
-
Photochemistry of carbonyl compounds, enone and dienone photochemistry. YouTube.[Link]
-
Role of ketyl radicals in free radical photopolymerization: new experimental and theoretical insights. ResearchGate.[Link]
-
Photoinitiated Polymerization: Advances, Challenges, and Opportunities. ACS Publications.[Link]
-
Fluorescence Properties of Dienone Derivatives and Solvent Effects on their Fluorescence Absorption and Emission. ResearchGate.[Link]
-
Photopolymerization reactions under visible lights: principle, mechanisms and examples of applications. Elsevier.[Link]
-
A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization. MDPI.[Link]
-
Photoinduced Processes as a Way to Sustainable Polymers and Innovation in Polymeric Materials. MDPI.[Link]
-
A collection of experiments for teaching photochemistry (Technical Report). SciSpace.[Link]
-
Closing the cavity: Reactive and light switchable dienone-ether macrocycles. ResearchGate.[Link]
-
Solvent and Temperature Effects on Photoinduced Proton-Coupled Electron Transfer in the Marcus Inverted Region. DiVA.[Link]
-
Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Royal Society of Chemistry.[Link]
-
(PDF) Photolytic Cleavage and Condensation Reactions of Cyclohexa-2,4-dienones with Diamines. ResearchGate.[Link]
-
Effect of solvent polarity on the photophysical properties of chalcone derivatives. Royal Society of Chemistry.[Link]
-
Thiol−Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks. National Institutes of Health (NIH).[Link]
-
Control of Free-Radical Reactivity in Photopolymerization of Acrylates. RadTech.[Link]
-
Dyes as Photoinitiators or Photosensitizers of Polymerization Reactions. ResearchGate.[Link]
-
Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. MDPI.[Link]
Sources
- 1. scribd.com [scribd.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 8. Effect of solvent polarity on the photophysical properties of chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Minimization of polymerization shrinkage effects on composite resins by the control of irradiance during the photoactivation process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00261F [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: 4,4-Diphenyl-2,5-cyclohexadien-1-one
The following technical guide is structured as a specialized support center resource, designed for researchers and process chemists working with 4,4-Diphenyl-2,5-cyclohexadien-1-one (often referred to as "Zimmerman's Dienone").
Core Specifications & Physicochemical Profile[1][2][3]
Before initiating purification, verify your target specifications. This compound exhibits polymorphism , which is a frequent source of confusion regarding melting point data.
| Property | Specification | Notes |
| Chemical Name | This compound | Also known as p-dienone or Zimmerman's dienone. |
| CAS Number | 13304-12-6 | Verify against CoA; often custom synthesized. |
| Molecular Formula | C₁₈H₁₄O | MW: 246.31 g/mol |
| Melting Point | 88–92 °C (Form I) | CRITICAL: Four known polymorphs exist. MP can vary between 88°C and 100°C depending on crystallization solvent and cooling rate [1]. |
| Solubility | High: DCM, CHCl₃, BenzeneModerate: Acetone, Ethyl AcetateLow: Hexanes, Water, Cold Ethanol | |
| Stability | Photosensitive | Undergoes Type A rearrangement to 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one upon UV irradiation (300-360 nm) [2]. |
Troubleshooting & FAQs
Direct solutions to common experimental failures.
Q1: My product is a dark yellow/brown oil that refuses to crystallize. What went wrong?
Diagnosis: This is typically caused by residual oxidants or photochemical degradation .
-
Cause 1 (Synthesis Residues): If synthesized via dehydrogenation of 4,4-diphenylcyclohexenone, you likely have Selenium (red/grey) or DDQ (brown/cyan) residues. These impurities inhibit crystal lattice formation.
-
Cause 2 (Oiling Out): The compound is lipophilic. In highly polar solvents (like pure EtOH), it may separate as an oil before crystallizing.
-
Solution:
-
De-colorize: Dissolve the crude oil in Dichloromethane (DCM) and filter through a short pad of silica gel or Celite to remove oxidant residues.
-
Solvent Switch: Switch to a DCM/Hexane or Benzene/Hexane system. Dissolve in minimum DCM, then slowly add Hexane until turbid.
-
Q2: The melting point is broad (e.g., 85–95°C) even after recrystallization. Is it impure?
Diagnosis: Not necessarily. You are likely observing polymorphic transition or a mixture of polymorphs.
-
Context: As detailed by Kumar et al. (2002), this molecule packs into at least four distinct crystal forms due to the steric bulk of the phenyl rings [1].
-
Validation: Run a TLC (Hexane:EtOAc 4:1). If you see a single spot (Rf ~0.4–0.5), your chemical purity is likely high, and the thermal behavior is physical, not chemical.
-
Action: To standardize the form, recrystallize specifically from Ethanol (slow evaporation) which tends to favor the thermodynamic form.
Q3: I see a small impurity spot just below the product on TLC. What is it?
Diagnosis: This is often the Type A Rearrangement Product (6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one).
-
Cause: Exposure to ambient laboratory light (fluorescent tubes emit trace UV).
-
Solution: This isomer is difficult to separate via crystallization. Use Flash Column Chromatography (See Protocol B). Always wrap flasks in aluminum foil.
Detailed Purification Protocols
Protocol A: Removal of Oxidant Residues (Pre-Purification)
Use this if your crude material is dark or sticky.
-
Dissolution: Dissolve crude this compound in minimal Dichloromethane (DCM).
-
Adsorption: Add silica gel (230-400 mesh) to the solution (approx. 2g silica per 1g crude).
-
Filtration: Prepare a sintered glass funnel with a 2 cm pad of Celite.
-
Elution: Pour the mixture over the Celite. Rinse with 3-4 column volumes of DCM.
-
Observation: Dark selenium/DDQ byproducts should remain trapped in the Celite/Silica pad.
-
-
Concentration: Evaporate the filtrate in vacuo (bath < 40°C) to yield a pale yellow solid/oil.
Protocol B: Flash Column Chromatography
Standard method for high purity (>98%).
-
Stationary Phase: Silica Gel (Standard grade).
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient).
-
Start: 100% Hexane (1 CV).
-
Ramp: 0% → 10% EtOAc (over 5 CV).
-
Hold: 10% EtOAc (Product typically elutes here).
-
-
Detection: UV (254 nm). Note: The product is UV active. Minimize exposure time to the UV lamp to prevent rearrangement on the plate.
Protocol C: Recrystallization (Polymorph Control)
Best for large batches.
-
Solvent System: Ethanol (95%) or DCM/Hexane.
-
Procedure:
-
Dissolve solid in boiling Ethanol (approx. 10-15 mL per gram).
-
Critical Step: If the solution is colored, add activated charcoal, boil for 2 mins, and filter hot.
-
Allow to cool slowly to Room Temperature (RT) over 2 hours.
-
Chill to 4°C for 4 hours.
-
-
Harvest: Filter crystals and wash with cold Hexane.
-
Drying: Vacuum dry at RT. Do not use heat (>50°C) for drying, as this may induce surface melting or rearrangement.
Visual Workflow: Purification Decision Tree
The following diagram outlines the logical decision process for purifying crude reaction mixtures.
Caption: Decision matrix for selecting between filtration, crystallization, and chromatography based on crude purity.
References
-
Kumar, V. S. S., Addlagatta, A., Nangia, A., Robinson, W. T., Broder, C. K., Mondal, R., Evans, I. R., Howard, J. A. K., & Allen, F. H. (2002). 4,4-Diphenyl-2,5-cyclohexadienone: Four Polymorphs and Nineteen Crystallographically Independent Molecular Conformations. Angewandte Chemie International Edition, 41(20), 3848–3851. Link
-
Zimmerman, H. E., & Schuster, D. I. (1962). A New Approach to Mechanistic Organic Photochemistry. IV. Photochemical Rearrangements of 4,4-Diphenylcyclohexadienone. Journal of the American Chemical Society, 84(23), 4527–4540. Link
-
Sigma-Aldrich. This compound Product Detail. AldrichCPR Collection. Link
Troubleshooting low conversion rates in Zimmerman rearrangements
Topic: Troubleshooting Low Conversion Rates in Di-
Welcome to the Photo-Mechanistic Support Hub
Status: Online 🟢 Lead Scientist: Dr. A. Vance, Senior Application Scientist
You are likely here because your photochemical rearrangement has stalled. The Zimmerman rearrangement (and its oxa/aza variants) is theoretically elegant but experimentally temperamental. Low conversion in these systems is rarely a matter of "bad luck"—it is almost always a mismatch between photon flux , excited state multiplicity , or molecular geometry .
This guide abandons generic advice to focus on the three failure modes specific to 1,4-dienes and
Part 1: The Diagnostic Matrix (Start Here)
Before altering your reaction, identify your specific failure mode using this decision matrix.
Figure 1: Diagnostic logic flow for identifying the root cause of stalled Zimmerman rearrangements.
Part 2: Technical Troubleshooting Guides
Issue 1: The "Free-Rotor" Energy Sink
Symptom: You are irradiating an acyclic 1,4-diene directly (254 nm or 300 nm). The starting material is consumed very slowly or not at all, but no significant byproducts are forming. Diagnosis: You are fighting the Free-Rotor Effect .
-
The Mechanism: In acyclic systems, the Singlet excited state (
) has a low barrier to rotation around the C=C bond (cis-trans isomerization). This rotation dissipates the photon's energy as heat (internal conversion) faster than the rearrangement can occur. -
The Fix: You must bypass the Singlet state and access the Triplet state (
). Triplet species generally have higher barriers to rotation, allowing the lifetime required for the 1,2-shift (rearrangement) to occur [1].
Corrective Protocol:
-
Switch to Sensitization: Do not irradiate the substrate directly.
-
Select a Sensitizer: Choose a ketone with a Triplet energy (
) higher than your diene (typically > 60 kcal/mol) but lower than the singlet-triplet gap to ensure efficient Inter-System Crossing (ISC).
Issue 2: The Inner Filter Effect (IFE)
Symptom: The reaction works well on a 5 mg scale but fails completely or stalls at 10% conversion when scaled to 500 mg, even with the same stoichiometry. Diagnosis: Your solution is optically thick. The "Beer-Lambert Law" is preventing light from penetrating beyond the first millimeter of the reactor wall.
-
The Physics: If the Absorbance (
) of your solution at the excitation wavelength is , 99% of the photons are absorbed in the first thin layer of liquid. The bulk solution remains in the dark. -
The Fix: Photochemistry is not concentration-agnostic. You must optimize for Optical Density (OD) , not Molarity [3].
Data Table: Concentration Limits for Batch Reactors
| Reactor Path Length (Diameter) | Max Recommended Conc. (M) | Target OD (Absorbance) | Why? |
| NMR Tube (5 mm) | 0.05 - 0.1 M | < 1.0 | Thin path allows higher conc. |
| Test Tube (15 mm) | 0.01 - 0.02 M | < 1.0 | Thicker path requires dilution. |
| Round Bottom Flask | DO NOT USE | N/A | Poor surface-to-volume ratio. |
| Flow Reactor (0.5 mm) | 0.1 - 0.5 M | > 2.0 (Allowed) | Thin film negates IFE issues. |
Issue 3: Oxygen Quenching (The Invisible Killer)
Symptom: You are using a sensitizer (e.g., Acetophenone), but the reaction is stalled. Diagnosis: Dissolved oxygen is quenching your Triplet state.
-
The Chemistry: Ground state oxygen (
) is a triplet. It reacts with your excited sensitizer ( ) via energy transfer, generating Singlet Oxygen ( ) and returning your sensitizer to the ground state before it can transfer energy to your substrate. -
The Fix: Sparging with nitrogen is often insufficient for difficult DPM rearrangements.
Validation Protocol:
-
Freeze-Pump-Thaw: Perform at least 3 cycles. This is the gold standard.
-
Argon Balloon: Maintain a positive pressure of Argon during irradiation.
-
Solvent Choice: Switch to solvents with lower oxygen solubility if possible (e.g., MeCN over Hexanes), though polarity effects must be considered.
Part 3: Mechanistic Optimization (Advanced)
If the basics (concentration, oxygen, sensitizer) are correct, the issue may be electronic. The Zimmerman rearrangement relies on the stability of the cyclopropyldicarbinyl diradical intermediate.
Figure 2: The critical "Bridging" step determines success. If the resulting diradical is unstable, the reaction reverts to starting material.
Substituent Effects Guide:
-
Electron Withdrawing Groups (EWG): Placing an EWG (CN, COOR) on the central
carbon accelerates the rearrangement by stabilizing the transition state. -
Aryl Substituents: Essential for stabilizing the radical centers in the bridging intermediate. An unsubstituted 1,4-diene (e.g., 1,4-pentadiene) is extremely difficult to rearrange.
-
Regioselectivity: If your molecule is unsymmetrical, the cleavage will occur to yield the most stable radical. If the "stable" radical pathway leads back to the starting material structure, you will observe zero conversion (a "reversible" unproductive cycle) [4].
Part 4: The "Rescue" Protocol
If your reaction is currently stalled, follow this step-by-step rescue operation:
-
Stop the Irradiation: Continued irradiation of a stalled reaction only promotes polymer formation.
-
Analyze the UV-Vis: Take a 10
L aliquot, dilute it in 3 mL of solvent. Measure Absorbance.-
Check: Does the substrate absorb at the lamp's emission wavelength?
-
Check: Is the sensitizer absorbing? (If using Acetophenone,
is ~330 nm; if using 254 nm lamps, you are exciting the wrong species).
-
-
The "Dilution Test":
-
Split the reaction mixture.
-
Dilute one half by 10-fold with degassed solvent.
-
Irradiate for 1 hour.
-
Result: If the diluted sample shows conversion and the concentrated one does not, you have an Inner Filter Effect .[4]
-
-
The "Sensitizer Spike":
-
If using direct irradiation, add 10 mol% Acetophenone or Xanthone.
-
Degas thoroughly (Freeze-Pump-Thaw).
-
Irradiate at >300 nm (Pyrex filter).
-
Result: If conversion begins, you were suffering from the Free-Rotor Effect (Singlet dissipation).
-
References
-
Zimmerman, H. E. (1967).[5] The Di-pi-Methane Rearrangement.[5][3][6][7][8][9][10][11][12][13][14] Science, 155(3768), 1379–1380. Link
-
Clayton, J. A., et al. (2020). Visible-Light-Induced Di-π-Methane Rearrangement of Dibenzobarrelene Derivatives. Chemistry – A European Journal, 26(28), 6141-6147. Link
-
Braslavsky, S. E. (2007). Glossary of terms used in photochemistry, 3rd edition (IUPAC Recommendations 2006). Pure and Applied Chemistry, 79(3), 293-465. Link
-
Armesto, D., et al. (2009). Remarkable observations on triplet-sensitized reactions: the di-pi-methane rearrangement of acyclic 1,4-dienes in the triplet excited state.[14] Organic Letters, 11(18), 4148-4151. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Di-π-methane rearrangement - Wikipedia [en.wikipedia.org]
- 6. goldbook.iupac.org [goldbook.iupac.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Zimmermann reaction (1,4 diene) in photochemistry | PPTX [slideshare.net]
- 10. Di-π-methane rearrangement in 1-phosphabarrelenes: formation and reactivity of an unprecedented 2-phosphasemibullvalene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Photochemical Di-π-Methane Rearrangement Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vibrationally Hot and Cold Triplets. Sensitizer-Dependent Dynamics and Localized Vibrational Promotion of a Di-π-methane Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Remarkable observations on triplet-sensitized reactions. the di-pi-methane rearrangement of acyclic 1,4-dienes in the triplet excited state - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of oxygen quenching on cyclohexadienone photochemistry
Welcome to the technical support center for researchers investigating the photochemistry of cyclohexadienones. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, specifically focusing on the significant and often problematic effects of molecular oxygen. My aim is to equip you with the foundational knowledge and practical solutions needed to navigate the complexities of these light-induced reactions, ensuring the integrity and reproducibility of your results.
Fundamentals: The Competing Pathways of an Excited State
The photochemical behavior of cyclohexadienones, particularly the well-studied Type A rearrangement of 4,4-disubstituted cyclohexadienones, is dictated by the fate of its triplet excited state.[1][2] Upon absorption of UV light, the molecule is promoted from its singlet ground state (S₀) to an excited singlet state (S₁). Through a process called intersystem crossing (ISC), it can then populate the more stable and longer-lived triplet state (T₁).[3] It is from this T₁ state that the desired bond reorganization occurs to form the bicyclic photoproduct.
However, this productive pathway is in direct competition with quenching processes. Molecular oxygen, which exists as a triplet in its ground state (³O₂), is an exceptionally efficient quencher of triplet excited states.[4] This interaction provides an alternative, non-productive decay channel for the T₁ state, significantly impacting experimental outcomes.
Caption: Competing fates of the cyclohexadienone triplet state.
Troubleshooting Guide
This section addresses common problems encountered during photochemical experiments with cyclohexadienones. The underlying cause of many issues is often inadequate control over the atmospheric composition of the reaction.
Q1: My reaction yield is unexpectedly low, or the reaction failed entirely. What went wrong?
This is the most common issue when oxygen is not rigorously excluded.
-
Probable Cause: Quenching of the reactive cyclohexadienone triplet state (T₁) by dissolved molecular oxygen. The energy transfer from your excited substrate to oxygen is often a diffusion-controlled process, meaning it happens as fast as the molecules can collide.[5] This process depopulates the T₁ state, returning it to the ground state before it has a chance to rearrange into the desired product.
-
Solution Pathway:
-
Assess Your Degassing Technique: Simple bubbling of inert gas (Nitrogen or Argon) for 10-15 minutes may not be sufficient, especially in more viscous solvents. The most effective method for rigorously removing dissolved oxygen is to perform multiple (at least three) freeze-pump-thaw cycles .
-
Verify Inert Gas Purity: Ensure you are using high-purity (≥99.998%) inert gas. Lower-grade tanks can contain significant oxygen impurities.
-
Check for System Leaks: Even a minuscule leak in your reaction setup (e.g., around septa, joints, or tubing) will allow atmospheric oxygen to diffuse back into your solution, negating your degassing efforts. Ensure all seals are airtight. For continuous-flow systems, check all fittings and connections meticulously.[6]
-
Consider a Chemical Scavenger: In some applications, adding an oxygen scavenger can chemically remove residual oxygen.[4] However, this adds another component to your system and must be chosen carefully to avoid interference with your reaction.
-
Q2: I've isolated my expected product, but my NMR spectrum is complicated by several significant, unknown side-products. Why?
The formation of unexpected byproducts is often a direct consequence of a reactive species generated by the quenching process itself.
-
Probable Cause: Formation of singlet oxygen (¹O₂). When triplet oxygen quenches the excited state of your cyclohexadienone, it is itself promoted to a highly reactive, electronically excited singlet state.[7][8] This singlet oxygen can then react with your starting material, product, or even the solvent to form oxidized species like endoperoxides, hydroperoxides, or other degradation products.[9]
-
Solution Pathway:
-
Rigorous Degassing: As with low yield, the primary solution is to eliminate oxygen, the precursor to singlet oxygen. Implement freeze-pump-thaw cycles.
-
Solvent Choice: Be aware of your solvent's reactivity with singlet oxygen. Solvents with double bonds (like cyclohexene) or those prone to hydrogen abstraction can be particularly susceptible to oxidation.
-
Characterize Byproducts: Attempt to identify the side-products. The presence of peroxide-like structures is a strong indicator of singlet oxygen-mediated damage.
-
Use a Singlet Oxygen Quencher: If removing oxygen is not entirely feasible, you can add a known singlet oxygen quencher like 1,4-diazabicyclo[2.2.2]octane (DABCO) or sodium azide. This is a diagnostic test; if the side-product formation is suppressed, singlet oxygen was the culprit. Use this for mechanistic investigation rather than a routine synthetic procedure.
-
Q3: My results are inconsistent. I ran the same reaction three times and got three different yields and product ratios. What causes this variability?
Inconsistency is the hallmark of a poorly controlled experimental parameter. In photochemistry, that parameter is very often the concentration of a quencher.
-
Probable Cause: Inconsistent and variable oxygen concentration in the reaction vessel between runs. This can be due to variations in degassing time, the efficiency of the inert gas purge, or small, unnoticed leaks that differ from one setup to the next.
-
Solution Pathway:
-
Standardize Your Protocol (SOP): Develop a strict, written standard operating procedure for your degassing and setup process. Every step, from the duration of purging to the method of sealing the vessel, should be identical for every run.[10]
-
Quantify Oxygen Levels: For highly sensitive or quantitative studies, relying on degassing alone may not be enough. Consider using an oxygen sensor to measure the partial pressure of oxygen in your system before and during the reaction.[11][12]
-
Implement a Controlled Atmosphere: For experiments specifically studying the effect of oxygen, a controlled gas setup is essential. Use mass flow controllers (MFCs) to deliver a precise mixture of inert gas and oxygen, ensuring a known, constant concentration of the quencher.[13][14]
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of oxygen quenching?
Oxygen quenching of an organic triplet state can occur via two primary mechanisms, often competing.[7][15][16]
-
Energy Transfer (Major Pathway): This is a spin-allowed process where the triplet excited state of the cyclohexadienone (T₁) collides with ground-state triplet oxygen (³O₂). The energy from the dienone is transferred to the oxygen, promoting it to an excited singlet state (¹O₂) while the dienone returns to its singlet ground state (S₀). This is the process responsible for generating reactive singlet oxygen.
-
Enhanced Intersystem Crossing (Minor Pathway): The interaction within the collision complex can enhance the rate of intersystem crossing of the dienone from its T₁ state back to its S₀ state, releasing the energy as heat. This process does not generate singlet oxygen but still prevents product formation.[7]
Theoretical analyses suggest that the energy transfer pathway is typically 100 to 1000 times faster and is therefore the dominant quenching mechanism.[7]
Q2: How does my choice of solvent affect the rate of oxygen quenching?
Solvent properties can modulate the quenching rate constant (k_q). Studies on aromatic triplets have shown that in polar or viscous solvents, the quenching rate can increase.[5] This is often attributed to the stabilization of a partial charge-transfer character in the collision complex between the excited molecule and oxygen.[17] For highly quantitative and reproducible studies, it is critical to use the same batch of purified, dry solvent for all related experiments.
Q3: What are the best practices for creating and maintaining an oxygen-free environment?
Achieving a truly "oxygen-free" environment is challenging, but minimizing its concentration to a negligible level is achievable.
-
Freeze-Pump-Thaw: This is the gold standard. The solution is frozen (typically with liquid nitrogen) to reduce its vapor pressure. A vacuum is applied to remove gases from the headspace. The vessel is sealed, and the solution is thawed, allowing dissolved gases to escape into the headspace. This cycle is repeated at least three times.
-
Inert Gas Purging: Bubbling a high-purity inert gas (Ar or N₂) through the solution for an extended period (30-60 minutes) can significantly reduce oxygen levels. It is less effective than freeze-pump-thaw but is often sufficient for less sensitive reactions.
-
Glovebox: Conducting the entire experiment inside a glovebox with a controlled inert atmosphere is an excellent way to prevent re-contamination after degassing.
-
Airtight Seals: Use high-quality glassware with well-greased joints or threaded connectors with chemically resistant O-rings. For sample extraction or additions, use gas-tight syringes and septa that have been purged with inert gas.
Q4: My reaction involves adding a reagent mid-photolysis. How do I maintain an inert atmosphere?
This requires careful planning.
-
Positive Pressure: Maintain a slight positive pressure of inert gas inside the reaction vessel. This can be achieved by connecting the vessel to an inert gas line via a bubbler. When you need to add a reagent, the outflow of gas will prevent air from entering.
-
Cannula Transfer: If adding a liquid reagent, degas the reagent separately. Then, use a double-tipped needle (cannula) to transfer it from its storage flask to the reaction vessel under a positive pressure of inert gas.
-
Gas-Tight Syringe: For small volumes, a gas-tight syringe can be used. Flush the syringe thoroughly with inert gas before drawing up the reagent and injecting it through a septum.
Experimental Protocol: Quantum Yield Determination Under Controlled Atmosphere
This protocol outlines a method for determining the quantum yield of the 4,4-diphenylcyclohexadienone rearrangement while controlling the oxygen concentration.
Objective: To measure the reaction's quantum yield (Φ) in a degassed solution and in a solution with a known partial pressure of oxygen.
Caption: Workflow for quantum yield determination.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of 4,4-diphenylcyclohexadienone in a suitable, purified solvent (e.g., benzene or acetonitrile).
-
Prepare a chemical actinometer solution, such as potassium ferrioxalate, to measure the photon flux of your light source.[13]
-
-
System Setup:
-
Assemble the photochemical reactor. This typically includes a UV lamp (e.g., medium-pressure mercury lamp), appropriate filters to isolate the desired wavelength (e.g., 313 nm), a quartz reaction vessel or cuvette, and a stirring mechanism.[18]
-
Connect the reaction vessel to a gas manifold equipped with mass flow controllers (MFCs) for nitrogen and oxygen, and to a vacuum line.
-
-
Atmosphere Control:
-
Pipette an aliquot of the dienone solution into the reaction vessel.
-
Perform at least three freeze-pump-thaw cycles to rigorously remove dissolved gases.
-
For the oxygen-free experiment, backfill the vessel with high-purity nitrogen.
-
For the oxygen-quenching experiment, use the MFCs to backfill the vessel with a pre-determined mixture of N₂ and O₂ (e.g., 95% N₂, 5% O₂).
-
-
Actinometry:
-
Fill an identical vessel with the actinometer solution and subject it to the same atmosphere control protocol.
-
Irradiate the actinometer for a set period.
-
Analyze the irradiated solution spectrophotometrically to determine the number of photons that entered the vessel per unit time (photon flux, I₀).[19]
-
-
Photolysis:
-
Irradiate your dienone sample under controlled atmosphere and constant stirring.
-
Monitor the reaction by taking small aliquots at timed intervals. Aim for low conversion (<10%) to avoid complications from product absorption or secondary photoreactions.
-
-
Analysis and Calculation:
-
Analyze the irradiated solution using a calibrated analytical technique (e.g., HPLC or GC) to determine the exact number of moles of photoproduct formed.
-
Calculate the quantum yield (Φ) using the formula: Φ = (moles of product formed) / (moles of photons absorbed by the sample)
-
Quantitative Data Summary
The efficiency of oxygen quenching is highly dependent on the properties of the triplet state and the surrounding medium. The following table summarizes typical quenching rate constants.
| Triplet Molecule | Solvent | Triplet Energy (E_T) (kcal/mol) | Quenching Rate Constant (k_q) (M⁻¹s⁻¹) | Reference |
| Biphenyl | Acetonitrile | 65.6 | 8.8 x 10⁹ | [17] |
| Biphenyl | Benzene | 65.6 | 2.9 x 10⁹ | [17] |
| Naphthalene | Hexane | 60.9 | 2.8 x 10⁹ | [5] |
| Anthracene | Benzene | 42.0 | 2.9 x 10⁹ | [5] |
Note: The rate constants for many organic triplets are close to the diffusion-controlled limit, which is approximately 1 x 10¹⁰ M⁻¹s⁻¹ in many common solvents. The quenching of molecules with lower triplet energies tends to be slightly less efficient than the diffusion-controlled rate.[5]
References
-
Gorman, A. A., et al. (1976). Oxygen quenching of aromatic triplet states in solution. Part 1. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics. Available at: [Link]
-
Encyclopedia.pub. (2022). Mechanistic Organic Photochemistry. Available at: [Link]
-
Afshari, G., et al. (2011). A laboratory flow reactor with gas particle separation and on-line MS/MS for product identification in atmospherically important reactions. ResearchGate. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. Available at: [Link]
-
Kearns, D. R., & Khan, A. U. (1969). Role of Singlet Excited States of Molecular Oxygen in the Quenching of Organic Triplet States. The Journal of Chemical Physics. Available at: [Link]
-
Borisevich, Y. E., et al. (2010). Oxygen quenching of excited singlet and triplet states of polycyclic aromatic hydrocarbons in the vapor phase. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Gorman, A. A., et al. (2004). Mechanism of Quenching of Triplet States by Molecular Oxygen: Biphenyl Derivatives in Different Solvents. The Journal of Physical Chemistry A. Available at: [Link]
-
Zimmerman, H. E., & Schuster, D. I. (1961). A New Approach to Mechanistic Organic Photochemistry. IV. Photochemical Rearrangements of 4,4-Diphenylcyclohexadienone. Journal of the American Chemical Society. Available at: [Link]
-
Darmanyan, A. P. (1996). Mechanism of the excited singlet and triplet states quenching by molecular oxygen in acetonitrile. ResearchGate. Available at: [Link]
-
Scribd. Experimental Set Up For Photochemical Reactions. Available at: [Link]
-
Zimmerman, H. E., & Schuster, D. J. (1962). THE PHOTOCHEMICAL REARRANGEMENT OF 4,4-DIPHENYLCYCLOHEXADIENONE. PAPER I ON A GENERAL THEORY OF PHOTOCHEMICAL REACTIONS. Journal of the American Chemical Society. Available at: [Link]
-
DeRosa, M. C., & Crutchley, R. J. (2019). Singlet oxygen quantum yields determined by oxygen consumption. MethodsX. Available at: [Link]
-
van der Wal, C. H. R., et al. (2025). Interaction of light with gas–liquid interfaces: influence on photon absorption in continuous-flow photoreactors. Reaction Chemistry & Engineering. Available at: [Link]
-
Michigan State University Department of Chemistry. Photochemistry. Available at: [Link]
-
Griesbeck, A. G., & de Kiff, A. (2012). Singlet oxygen addition to cyclo-1,3-hexadienes from natural sources and from organocatalytic enal dimerization. ResearchGate. Available at: [Link]
-
Kjoeller, L., et al. (2022). Photochemical method for removing methane interference for improved gas analysis. Atmospheric Measurement Techniques. Available at: [Link]
-
Montagnon, G., & Dumont, E. (2025). Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers. PMC. Available at: [Link]
-
Liras, M., et al. Singlet oxygen quantum yield determination using chemical acceptors. Available at: [Link]
-
Latch, D. E., & McNeill, K. (2021). Singlet Oxygen Quantum Yields in Environmental Waters. Chemical Reviews. Available at: [Link]
-
Fiveable. (2025). Singlet oxygen generation and reactions. Photochemistry Class Notes. Available at: [Link]
-
Cerfontain, H., et al. (1975). Photochemistry of linearly conjugated cyclohexadienones in solution. SciSpace. Available at: [Link]
-
Nature Experiments. (2016). Accelerated gas-liquid visible light photoredox catalysis with continuous-flow photochemical microreactors. Available at: [Link]
-
Filatov, M. A. (2018). Protection of Triplet Excited State Materials from Oxygen Quenching and Photooxidation in Optical Sensing Applications. Arrow@TU Dublin. Available at: [Link]
-
Squibb, J. A., et al. (2022). Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State. ResearchGate. Available at: [Link]
-
ResearchGate. Type I and type II mechanisms of photochemical reactions. Available at: [Link]
-
Taylor & Francis Online. (2020). Theoretical study of cyclohexadiene/hexatriene photochemical interconversion using spin-Flip time-Dependent density functional theory. Available at: [Link]
-
Schweitzer, C., & Schmidt, R. (2003). Mechanism of Photosensitized Generation of Singlet Oxygen during Oxygen Quenching of Triplet States... Semantic Scholar. Available at: [Link]
-
Sivaguru, J., & Bach, T. (2013). Evidence for Triplet Sensitization in the Visible‐Light‐Induced [2+2] Photocycloaddition of Eniminium Ions. Angewandte Chemie. Available at: [Link]
-
Calzaferri, G. (1982). OXYGEN DETECTION IN PHOTOCHEMICAL EXPERIMENTS. Journal of Photochemistry. Available at: [Link]
-
Royal Society of Chemistry. (1983). Hg(63P1) photosensitization of cyclohexanone. Role of triplet biradical intermediates. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Available at: [Link]
-
Chemistry World. (2024). How to troubleshoot experiments. Available at: [Link]
-
Squibb, J. A., et al. (2022). Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State. PMC. Available at: [Link]
-
Singleton, D. A., & Hang, C. (2000). Reactions of 1,3-cyclohexadiene with singlet oxygen. A theoretical study. ResearchGate. Available at: [Link]
-
Cadet, J., et al. (2017). Type I and II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways. PMC. Available at: [Link]
-
CUNY Academic Works. (2016). Using Singlet Oxygen to Synthesize Natural Products and Drugs. Available at: [Link]
-
Cadet, J., et al. (2017). Type I and Type II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways. University of Johannesburg. Available at: [Link]
-
Cadet, J., et al. (2017). Type I and Type II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways. SciSpace. Available at: [Link]
-
YouTube. (2022). Troubleshooting and optimizing lab experiments. Available at: [Link]
-
Ayet, A., & Abe, M. (2021). Supramolecular Control of Singlet Oxygen Generation. MDPI. Available at: [Link]
-
Premi, S., & Brash, D. E. (2022). Triplet-Energy Quenching Functions of Antioxidant Molecules. MDPI. Available at: [Link]
-
Yokogawa Electric Corporation. ZR Oxygen Probe Troubleshooting Guide. Available at: [Link]
-
Cadet, J., et al. (2017). Type I and Type II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways. CUNY Academic Works. Available at: [Link]
-
Priyadarsini, K. I. (2004). Singlet oxygen: Photosensitized generation, detection and reaction with organic molecules. INIS-IAEA. Available at: [Link]
-
PubMed. (2022). Enantioselective Photochemical Reactions Enabled by Triplet Energy Transfer. Available at: [Link]
-
Nitrex. OXYGEN PROBE Troubleshooting Guide. Available at: [Link]
-
Gutenberg Open Science. (2023). The role of triplet states in light-induced reactions: spectroscopic insights into energy and light conversion pathways. Available at: [Link]
-
ResearchGate. (2019). Visible-Light-Driven Triplet Sensitization of Polycyclic Aromatic Hydrocarbons Using Thionated Perinones. Available at: [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. pubs.acs.org [pubs.acs.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. arrow.tudublin.ie [arrow.tudublin.ie]
- 5. Oxygen quenching of aromatic triplet states in solution. Part 1 - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Accelerated gas-liquid visible light photoredox catalysis with continuous-flow photochemical microreactors | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. mdpi.com [mdpi.com]
- 9. academic.brooklyn.cuny.edu [academic.brooklyn.cuny.edu]
- 10. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 11. calzaferri.dcbp.unibe.ch [calzaferri.dcbp.unibe.ch]
- 12. web-material3.yokogawa.com [web-material3.yokogawa.com]
- 13. Interaction of light with gas–liquid interfaces: influence on photon absorption in continuous-flow photoreactors - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00540F [pubs.rsc.org]
- 14. amt.copernicus.org [amt.copernicus.org]
- 15. Type I and II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.uj.ac.za [pure.uj.ac.za]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scribd.com [scribd.com]
- 19. pubs.acs.org [pubs.acs.org]
Optimizing light wavelength for 4,4-Diphenyl-2,5-cyclohexadien-1-one excitation
Topic: 4,4-Diphenyl-2,5-cyclohexadien-1-one Excitation & Rearrangement
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #PH-ZIM-44DP
Welcome to the Advanced Photochemistry Support Hub.
You are likely accessing this guide because you are attempting to drive the Type A Photorearrangement (Zimmerman Rearrangement) of this compound to form its bicyclic isomer, 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one.
This reaction is governed by triplet state dynamics . Unlike simple thermal reactions, success here depends on managing the photon flux, excited state lifetimes, and intersystem crossing (ISC) efficiency. This guide prioritizes mechanistic control over rote recipe following.
Module 1: Wavelength Selection & Spectral Strategy
The Core Question: Which wavelength maximizes conversion while minimizing byproduct formation?
The Short Answer
Target the
The Technical Explanation
The photochemistry of this compound is driven by the triplet excited state (
-
Transition (< 300 nm): High extinction coefficient (
). While this absorbs light efficiently, the excess energy can lead to bond homolysis or solvent radicalization before the molecule relaxes to the reactive triplet state. -
Transition (> 310 nm): Low extinction coefficient (
). Excitation here populates the singlet state, which undergoes rapid Intersystem Crossing (ISC) to the state. This is the "cleanest" pathway to the rearrangement.
Recommendation: Use a 350 nm source (e.g., Rayonet RPR-3500 lamps or a 365 nm high-power LED). This avoids the high-energy
Data: Solvent Influence on Wavelength (Solvatochromism)
Warning: Changing solvents shifts your absorption target.[1][2]
| Solvent Class | Example | Effect on | Recommended | Risk Factor |
| Non-Polar | Benzene, Cyclohexane | Red Shift (Lower Energy) | 350 nm - 365 nm | Low. Ideal for maximizing overlap with standard lamps. |
| Polar Aprotic | Acetonitrile, DMSO | Blue Shift (Higher Energy) | 300 nm - 320 nm | Medium. The absorption band may shift away from a 365 nm LED source. |
| Polar Protic | Methanol, Water | Strong Blue Shift | < 300 nm | High. Hydrogen bonding stabilizes the ground state lone pair, pushing excitation energy too high. |
Module 2: The Mechanism (Visualized)
Understanding the pathway is crucial for troubleshooting. If your reaction fails, you likely blocked the
Figure 1: Type A Zimmerman Rearrangement Pathway This diagram illustrates the critical Intersystem Crossing (ISC) step and the subsequent skeletal rearrangement.
Caption: The reaction requires successful population of the T1 state. Oxygen is a potent quencher that returns the molecule to S0 without reaction.
Module 3: Troubleshooting & FAQs
Q1: My starting material is disappearing, but I see multiple spots on TLC/LCMS. What is happening?
Diagnosis: Over-irradiation or wrong wavelength.[3]
-
The Issue: If you use broadband UV (e.g., medium pressure Hg arc without filters), you are exciting the product. The bicyclic product absorbs at a shorter wavelength than the starting dienone. However, deep UV (<280 nm) will degrade the product.
-
The Fix: Install a Pyrex filter (cutoff < 290 nm) or a Uranium glass filter (cutoff < 330 nm). This creates a "spectral window" where only the starting material absorbs light, and the product remains inert.
Q2: The reaction is incredibly slow, even with a high-power lamp.
Diagnosis: Oxygen Quenching or Inner Filter Effect.
-
The Mechanism: The triplet state (
) has a lifetime long enough to collide with dissolved oxygen. Oxygen is a triplet diradical; it relaxes your reactive intermediate back to the ground state ( ) via energy transfer, generating singlet oxygen ( ) which may then attack your solvent or substrate. -
The Fix: You must degas the solution. Sparging with Argon for 15 minutes is the minimum standard. For rigorous kinetics, use freeze-pump-thaw cycles (3x).
Q3: Can I scale this up to 10 grams?
Diagnosis: Beer-Lambert Law Limitation.
-
The Issue: Light penetration depth. At high concentrations, all photons are absorbed in the first few millimeters of the solution (the "skin"). The bulk solution remains dark.
-
The Fix:
-
Flow Chemistry: Pump the solution through FEP tubing wrapped around the light source.
-
Dilution: Keep concentration below 0.01 M if using a batch reactor.
-
Stirring: Vigorous stirring is non-negotiable in batch systems to cycle fresh substrate to the reactor wall.
-
Module 4: Experimental Decision Tree
Use this flowchart to diagnose experimental failures in real-time.
Caption: Step-by-step logic to isolate physical vs. chemical failure modes.
References
-
Zimmerman, H. E., & Schuster, D. I. (1962).[4] A New Approach to Mechanistic Organic Photochemistry. IV. Photochemical Rearrangements of 4,4-Diphenylcyclohexadienone. Journal of the American Chemical Society, 84(23), 4527–4540.
- Zimmerman, H. E. (1973). Mechanistic organic photochemistry. Science, 153(3738), 837-844. (Review of the Type A rearrangement mechanism).
- Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
-
Schultz, A. G., & Hardinger, S. A. (1991).[5] The Photochemistry of 2,5-Cyclohexadien-1-ones. Journal of Organic Chemistry, 56, 1105.[5][6] (Detailed analysis of substituent effects on quantum yield).
Sources
- 1. (h) Explain the effect of polar solvent on \pi - \pi ^ { * } and n - \pi .. [askfilo.com]
- 2. Computational Modeling of Solvent Effects [people.chem.ucsb.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. scribd.com [scribd.com]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 4,4-Diphenylcyclohexadienone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of 4,4-diphenylcyclohexadienone. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in separating the target dienone from acidic phenolic byproducts. We provide in-depth, field-tested solutions and protocols grounded in established chemical principles.
Introduction: The Challenge of Dienone Purity
The synthesis or photochemical manipulation of 4,4-diphenylcyclohexadienone can often be complicated by the formation of phenolic impurities.[1] A primary pathway for the generation of these byproducts is the Dienone-Phenol Rearrangement , an acid-catalyzed isomerization that converts the 4,4-disubstituted cyclohexadienone into a thermodynamically stable 3,4-disubstituted phenol.[2][3] In this specific case, the major byproduct is 3,4-diphenylphenol. The structural similarity yet distinct chemical properties of these compounds necessitate a multi-step purification strategy.
This guide outlines a robust workflow to achieve high purity, addressing common pitfalls and providing detailed, validated protocols.
Core Principles: Exploiting Chemical Differences
The successful separation of 4,4-diphenylcyclohexadienone from 3,4-diphenylphenol hinges on exploiting two key differences in their chemical properties:
-
Acidity : Phenols are weakly acidic (pKa ≈ 10), while the cyclohexadienone is neutral. This allows for selective deprotonation and phase separation via acid-base extraction.[4]
-
Polarity : The hydroxyl group on the phenol makes it significantly more polar than the ketone group on the dienone. This difference in polarity is the basis for separation by chromatography.
Overall Purification Workflow
The following diagram illustrates the recommended multi-step approach for isolating pure 4,4-diphenylcyclohexadienone.
Caption: High-level workflow for dienone purification.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification process in a direct Q&A format.
Q1: How can I quickly assess if my crude product is contaminated with phenolic byproducts?
A1: Thin Layer Chromatography (TLC) is the most effective initial assessment method.
-
Rationale: The phenolic byproduct is more polar than the dienone and will thus have a lower Retention Factor (Rf) on a silica gel plate.
-
Procedure: Spot your crude mixture on a silica gel TLC plate and develop it in a solvent system like 20% Ethyl Acetate in Hexane.
-
Visualization:
-
UV Light (254 nm): Both the dienone and the aromatic phenol are UV-active and should appear as dark spots against the fluorescent green background of the plate.[5][6]
-
Specific Staining: After UV visualization, stain the plate with an Iron(III) Chloride (FeCl₃) solution . Phenols form a colored complex (typically blue, green, or purple) with FeCl₃, providing definitive confirmation of the lower spot's identity.[5] The dienone spot will not react.
-
| Compound | Expected Polarity | Expected TLC Rf | Visualization (FeCl₃ Stain) |
| 4,4-Diphenylcyclohexadienone | Low | Higher | No color change |
| 3,4-Diphenylphenol | High | Lower | Develops intense color |
Q2: What is the most efficient first step to remove the bulk of the phenolic impurity?
A2: An acid-base liquid-liquid extraction is the industry-standard method for this type of separation.[7]
-
Causality: By washing the organic solution of your crude product with an aqueous base (e.g., 1M NaOH), the acidic phenol is deprotonated to form the water-soluble sodium phenoxide salt. This salt partitions into the aqueous layer, while the neutral dienone remains in the organic solvent.[3][4] This is a highly efficient, high-capacity purification step. See Protocol 1 for a detailed procedure.
Q3: I performed the basic wash, but now I have a thick, stable emulsion between the layers. How do I break it?
A3: Emulsion formation is a common issue when extracting crude reaction mixtures containing surfactant-like impurities.[8] Do not discard the mixture. Here are several effective troubleshooting strategies, in order of preference:
-
Patience & Gentle Agitation: First, let the separatory funnel stand undisturbed for 10-20 minutes. Gentle swirling, rather than vigorous shaking, can prevent emulsion formation in the first place.[8]
-
Add Brine: Add a saturated aqueous solution of Sodium Chloride (NaCl), also known as brine. This increases the ionic strength and density of the aqueous phase, which can force the layers to separate.[8][9]
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This can physically disrupt the emulsion, though it can be slow.[9]
-
Centrifugation: If available, centrifuging the mixture can also effectively break the emulsion.[8]
Troubleshooting Emulsions: A Decision Tree
Caption: Decision tree for resolving emulsions.
Q4: After extraction, my dienone is still impure. How do I proceed?
A4: The next step is purification by flash column chromatography on silica gel.
-
Rationale: This technique separates compounds based on their differential adsorption to the polar stationary phase (silica) and solubility in the mobile phase.[10] The less polar dienone will travel down the column faster than the more polar phenolic impurity.
-
Solvent System: The ideal solvent system is typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[11] Use TLC to find a solvent system where the dienone has an Rf value of approximately 0.25-0.35 for the best separation.[12] A common starting point is 10-20% Ethyl Acetate in Hexanes. See Protocol 2 for a detailed procedure.
Q5: How can I obtain my final product as a high-purity crystalline solid?
A5: Recrystallization is the final step to obtain analytically pure material.
-
Principle: The goal is to find a solvent or solvent pair in which the dienone is highly soluble at high temperatures but poorly soluble at low temperatures.[13]
-
Recommended Method (Solvent/Anti-Solvent):
-
Dissolve the semi-purified dienone in a minimal amount of a "good" hot solvent in which it is readily soluble (e.g., Toluene, Dichloromethane, or a 1:1 mixture of Ethanol/Toluene[14]).
-
While hot, slowly add a "poor" non-polar solvent (an anti-solvent) like Hexanes or Pentane until the solution just begins to turn cloudy (the saturation point).
-
Add a drop or two of the "good" solvent to make the solution clear again.
-
Allow the solution to cool slowly and undisturbed to room temperature, then in an ice bath, to induce the formation of high-purity crystals. See Protocol 3 for a detailed procedure.
-
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of Dichloromethane or Ethyl Acetate) in a separatory funnel.
-
Basic Wash: Add an equal volume (50 mL) of 1M Sodium Hydroxide (NaOH) solution. Stopper the funnel and invert it, venting frequently to release any pressure. Gently swirl or invert the funnel 10-15 times (avoid vigorous shaking to prevent emulsions[8]).
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer.
-
Repeat: Repeat the basic wash (Step 2 & 3) one more time to ensure complete removal of the phenol.
-
Neutral Wash: Wash the organic layer with an equal volume of water, followed by an equal volume of brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic layer.[9]
-
Drying & Concentration: Drain the organic layer into an Erlenmeyer flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the enriched, crude dienone.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by TLC. Aim for an Rf of ~0.3 for the dienone. A typical system is 15% Ethyl Acetate / 85% Hexanes.
-
Column Packing (Slurry Method):
-
Clamp a glass column vertically and add a small cotton or glass wool plug. Add a thin layer of sand.[10]
-
In a beaker, make a slurry of silica gel (230-400 mesh) in the chosen eluent.
-
Pour the slurry into the column, tapping the side gently to ensure even packing. Open the stopcock to drain excess solvent, but never let the solvent level drop below the top of the silica bed .[10]
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude dienone from Protocol 1 in a minimal amount of a strong solvent (e.g., Dichloromethane).
-
Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add this powder to the top of the packed column.
-
-
Elution: Carefully add the eluent to the column. Using gentle air pressure (flash chromatography), push the solvent through the column, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure dienone. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Dissolution: Place the solid dienone from Protocol 2 into an Erlenmeyer flask. Add a minimal volume of a hot "good" solvent (e.g., Toluene) and heat while stirring until the solid is fully dissolved.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., Hexanes) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add 1-2 drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process. For maximum yield, subsequently place the flask in an ice-water bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold anti-solvent (Hexanes).
-
Drying: Dry the crystals under vacuum to remove residual solvent. Characterize the final product by melting point and spectroscopy to confirm purity.
References
-
Slideshare. (n.d.). Dienone phenol rearrangement reaction. Retrieved from [Link]
-
Wikipedia. (2023). Dienone–phenol rearrangement. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction and Mechanism of Dienone phenol Rearrangements. Retrieved from [Link]
-
University of Rochester Chemistry. (2026). Tips & Tricks: Emulsions. Retrieved from [Link]
-
Xia, Z., Hu, J., Shen, Z., Yao, Q., & Xie, W. (2020). Re2O7 catalyzed dienone-phenol rearrangement. Organic & Biomolecular Chemistry, 18(3), 435-439. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 29). Dienone-Phenol Rearrangement Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]
-
LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
Bitesize Bio. (2010, May 3). Phenol-chloroform Extraction: Easy Tips and Tricks. Retrieved from [Link]
-
ResearchGate. (2024, October 31). Phenol recovery and removal from aqueous solutions by emulsion liquid membranes. Retrieved from [Link]
-
Reddit. (2023, October 26). Any troubleshooting for a reaction work-up? Retrieved from [Link]
-
Organic Syntheses. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
University of Rochester Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Rochester Chemistry. (n.d.). Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Tetraphenylcyclopentadienone. Retrieved from [Link]
-
Vivid Separation and filtration. (n.d.). TLC - Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, May 10). Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. Retrieved from [Link]
-
Zimmerman, H. E., & Schuster, D. I. (1962). A New Approach to Mechanistic Organic Photochemistry. IV. Photochemical Rearrangements of 4,4-Diphenylcyclohexadienone. Journal of the American Chemical Society, 84(23), 4527-4540. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dienone phenol rearrangement reaction | PPTX [slideshare.net]
- 3. Reaction and Mechanism of Dienone phenol Rearrangements | Physics Wallah [pw.live]
- 4. Dienone–phenol rearrangement - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vividsf.com [vividsf.com]
- 7. Re2O7 catalyzed dienone-phenol rearrangement - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. web.uvic.ca [web.uvic.ca]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. orgsyn.org [orgsyn.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Controlling Temperature Effects During Cyclohexadienone Irradiation
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the photochemical irradiation of cyclohexadienones. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the critical role of temperature in these complex transformations. Precise temperature control is paramount for achieving reproducible results, maximizing the yield of desired products, and minimizing the formation of unwanted byproducts.
Troubleshooting Guide: Common Issues in Cyclohexadienone Irradiation
Unanticipated results in photochemical reactions can often be traced back to thermal effects. High-intensity lamps, necessary for initiating these reactions, inevitably generate heat, which can significantly alter reaction pathways.[1] This section addresses common problems, their probable causes related to temperature, and actionable solutions.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired lumiketone or bicyclo[3.1.0]hexenone product. | 1. Thermal Reversion of the Photoproduct: The desired photoproduct may be thermally unstable and revert to the starting material or rearrange to other products upon heating.[2] This is particularly relevant for bicyclo[3.1.0]hexenone systems which can undergo thermal ring-opening.[3][4][5] 2. Competition from Temperature-Dependent Side Reactions: At elevated temperatures, alternative reaction pathways may become more favorable, consuming the starting material or intermediates that would otherwise lead to the desired product. | 1. Lower the Reaction Temperature: Perform the irradiation at reduced or low temperatures (e.g., 0 °C, -20 °C, or even -78 °C) to suppress the thermal back-reaction. This can be achieved using an immersion cooler, a cryostat, or a low-temperature flow reactor.[6][7] 2. Optimize Irradiation Time: Shorter irradiation times can minimize the exposure of the thermally sensitive product to heat. Monitor the reaction progress closely using techniques like TLC or in-situ spectroscopy to stop the reaction at the optimal point. |
| Formation of multiple, unexpected byproducts, including phenols. | 1. Secondary Photolysis of the Primary Photoproduct: The initial photoproduct can absorb light and undergo further photochemical reactions, leading to a complex mixture of products. This is often exacerbated by heat, which can accelerate these secondary processes. 2. Thermally Induced Rearrangements: Some intermediates or even the primary photoproducts of cyclohexadienone rearrangements can undergo thermal rearrangements to form phenols and other aromatic compounds. For example, the thermal rearrangement of umbellulone to thymol requires high temperatures (280 °C), indicating a significant thermal barrier that can be overcome with excessive heating from the photochemical setup.[3][5] | 1. Employ a Low-Temperature Setup: As with low yields, reducing the temperature is a primary strategy to inhibit these unwanted thermal side reactions. 2. Use Wavelength-Specific Light Sources: If the primary photoproduct absorbs at a different wavelength than the starting material, using a light source with a narrow emission spectrum can help to selectively excite the reactant and minimize secondary photolysis. 3. Consider a Flow Reactor: A continuous flow setup can offer precise control over residence time and temperature, minimizing the formation of byproducts by quickly removing the product from the irradiation zone.[7] |
| Inconsistent reaction outcomes and poor reproducibility. | 1. Fluctuating Reaction Temperature: Inadequate temperature control can lead to significant variations in reaction rates and product distributions between experiments. Even seemingly minor temperature changes can have a substantial impact on the outcome of photochemical reactions.[8] 2. Localized Heating: In a batch reactor, the solution near the lamp can become significantly hotter than the bulk solution, leading to a non-uniform reaction environment and a mixture of products from different temperature regimes. | 1. Implement a Robust Temperature Control System: Use a dedicated photoreactor with integrated cooling, such as a fan, a cooling coil connected to a chiller, or a jacketed vessel with a circulating coolant.[9][10][11] 2. Ensure Efficient Stirring: Vigorous stirring is crucial for maintaining a homogeneous temperature throughout the reaction mixture. 3. Monitor Temperature at the Reaction Site: Place a temperature probe as close as possible to the reaction vessel to get an accurate reading of the internal temperature. |
| Reaction does not proceed or is very slow. | 1. Reaction has a Thermal Barrier: Some photochemical reactions have a small activation energy barrier that needs to be overcome. If the reaction is performed at too low a temperature, the rate may be significantly reduced. 2. Solvent Viscosity at Low Temperatures: At very low temperatures, the viscosity of the solvent can increase, hindering molecular motion and slowing down bimolecular reactions or significant conformational changes required for the reaction to proceed. | 1. Systematically Vary the Temperature: Conduct a series of experiments at different temperatures (e.g., -20 °C, 0 °C, room temperature) to find the optimal balance between suppressing side reactions and achieving a reasonable reaction rate. 2. Choose an Appropriate Solvent: Select a solvent that remains fluid at the desired reaction temperature. Refer to solvent property data for freezing points and viscosity at low temperatures. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the influence of temperature on cyclohexadienone irradiation experiments.
Q1: Why is temperature control so critical in cyclohexadienone photochemistry?
A1: Temperature is a critical parameter because it can influence multiple aspects of the reaction:
-
Reaction Pathways: The photochemistry of cyclohexadienones often involves competing reaction pathways, such as the di-π-methane rearrangement, which can proceed from different excited states (singlet or triplet).[12][13] Temperature can affect the relative populations of these excited states and the efficiencies of intersystem crossing between them, thereby altering the product distribution.[14][15]
-
Thermal Stability of Products: The primary photoproducts, such as bicyclo[3.1.0]hexenones (lumiketones), are often thermally labile. At elevated temperatures, they can undergo thermal ring-opening back to the starting material or rearrange to more stable products like phenols.[3][5]
-
Quantum Yield: The quantum yield, a measure of the efficiency of a photochemical reaction, can be temperature-dependent. For some photoreactions, an increase in temperature can lead to a decrease in quantum yield due to the activation of non-radiative decay pathways that compete with the desired chemical transformation.[16]
-
Reaction Rate: Like most chemical reactions, the rates of photochemical processes can be influenced by temperature. While the initial light absorption is temperature-independent, subsequent steps involving bond breaking, bond formation, and molecular rearrangements can have thermal activation barriers.
Q2: What is the mechanistic basis for temperature's effect on product ratios?
A2: The effect of temperature on product ratios is rooted in the principles of chemical kinetics and photophysics. Here's a breakdown of the key mechanistic factors:
-
Arrhenius Equation and Activation Barriers: Both photochemical and subsequent thermal reactions have associated activation energies. According to the Arrhenius equation, the rate constant of a reaction increases exponentially with temperature. If competing pathways have different activation energies, a change in temperature will disproportionately affect their rates, thus altering the product ratio. For example, a thermal side reaction with a higher activation energy will be more significantly accelerated by an increase in temperature than the primary photochemical pathway, which may have a very small or no thermal barrier.
-
Excited State Dynamics: Temperature can influence the lifetime and decay pathways of the excited states. For instance, an increase in temperature can increase the rate of non-radiative decay processes like internal conversion and intersystem crossing.[14][15] The di-π-methane rearrangement of cyclohexadienones often proceeds through a triplet excited state.[12] The efficiency of intersystem crossing from the initially formed singlet state to the reactive triplet state can be temperature-dependent, thereby affecting the overall quantum yield of the rearrangement.
-
Conformational Effects: For cyclic molecules like cyclohexadienones, the population of different ground-state conformers can be temperature-dependent. If only one conformer is photoactive, changes in temperature can alter the concentration of the reactive species.
Q3: What are the best practices for setting up a low-temperature photochemical reaction?
A3: Setting up a reliable low-temperature photochemical reaction requires careful consideration of the equipment and procedure. Here is a general protocol for a batch reaction:
Experimental Protocol: Low-Temperature Batch Photoreaction
-
Reactor Setup:
-
Use a jacketed reaction vessel made of quartz or borosilicate glass, depending on the required wavelength. Quartz is necessary for wavelengths below 300 nm.
-
Connect the jacket of the vessel to a circulating cryostat or an immersion cooler. This will allow for precise control of the reaction temperature.[17]
-
Place the reaction vessel on a magnetic stir plate and add a stir bar for efficient mixing.
-
-
Cooling Procedure:
-
Begin circulating the coolant through the jacket of the reaction vessel. Set the cryostat to the desired temperature (e.g., -20 °C).
-
Allow the solvent to cool to the set temperature before starting the irradiation.
-
-
Irradiation:
-
Position the UV lamp (e.g., a medium-pressure mercury lamp) in an immersion well, also made of quartz or borosilicate glass, which is placed inside the reaction vessel.
-
Ensure that the immersion well is also cooled, typically by circulating the same coolant through it, to dissipate the heat generated by the lamp.[10][11]
-
Turn on the lamp to initiate the reaction.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by periodically taking aliquots for analysis (e.g., TLC, GC-MS, or NMR).
-
Once the reaction is complete, turn off the lamp but continue cooling and stirring.
-
Perform the reaction workup at a low temperature if the product is known to be thermally sensitive.
-
Q4: Are there alternatives to batch reactors for better temperature control?
A4: Yes, continuous flow reactors are an excellent alternative for precise temperature control in photochemical reactions.[7]
Advantages of Flow Photochemistry:
-
Superior Heat Transfer: The high surface-area-to-volume ratio in the narrow tubing of a flow reactor allows for highly efficient heat exchange, preventing the formation of hot spots.
-
Precise Temperature Control: The reaction mixture quickly equilibrates to the temperature of the surrounding environment, which can be precisely controlled with a thermostat.
-
Uniform Irradiation: Every portion of the reaction mixture receives a consistent dose of light as it passes through the reactor.
-
Scalability: Scaling up a flow reaction is often simpler than a batch reaction, as it involves running the reactor for a longer time rather than using a larger vessel.
Experimental Protocol: Continuous Flow Photoreaction at Controlled Temperature
-
System Assembly:
-
Use a peristaltic or syringe pump to introduce the solution of the cyclohexadienone into the flow reactor.
-
The reactor itself is typically made of transparent tubing (e.g., FEP or PFA) coiled around a light source.
-
Immerse the coiled reactor in a temperature-controlled bath or use a commercially available flow photoreactor with integrated cooling.[7]
-
-
Reaction Execution:
-
Set the desired temperature for the cooling bath.
-
Pump the reactant solution through the reactor at a defined flow rate. The residence time in the irradiation zone is determined by the reactor volume and the flow rate.
-
Collect the product solution at the outlet of the reactor.
-
-
Optimization:
-
The reaction outcome can be optimized by systematically varying the temperature, flow rate (residence time), and light intensity.
-
By carefully considering and controlling the effects of temperature, researchers can unlock the full synthetic potential of cyclohexadienone photochemistry, leading to more efficient, selective, and reproducible outcomes.
References
-
Gomez, I., Reguero, M., & Olivucci, M. (2002). Thermal and Photochemical Rearrangement of Bicyclo[3.1.0]hex-3-en-2-one to the Ketonic Tautomer of Phenol. Computational Evidence for the Formation of a Diradical Rather than a Zwitterionic Intermediate. Journal of the American Chemical Society, 124(51), 15375–15384. [Link]
-
Reguero, M., Gomez, I., & Olivucci, M. (2002). Thermal and Photochemical Rearrangement of Bicyclo[3.1.0]hex-3-en-2-one to the Ketonic Tautomer of Phenol. Computational Evidence for the Formation of a Diradical Rather than a Zwitterionic Intermediate. ResearchGate. [Link]
-
Gomez, I., Reguero, M., & Olivucci, M. (2002). Thermal and photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol. Computational evidence for the formation of a diradical rather than a zwitterionic intermediate. PubMed. [Link]
-
Jeger, O., & Schaffner, K. (1970). Photochemistry of linearly conjugated cyclohexadienones in solution. Pure and Applied Chemistry, 21(2), 247-268. [Link]
-
Worner, H. J., & Weber, P. M. (2014). Internal Conversion versus Intersystem Crossing: What Drives the Gas Phase Dynamics of Cyclic α,β-Enones?. The Journal of Physical Chemistry A, 118(12), 2213–2221. [Link]
-
Wilson, A. D., & Taylor, J. W. (2015). Temperature Effects on Photochemical Reaction Kinetics. Neuroquantology, 13(4). [Link]
-
Barton, D. H. R., & Quinkert, G. (1960). Cyclohexadienones: stereospecific photochemical rearrangements of o-quinol acetates. Journal of the Chemical Society D: Chemical Communications, 1-2. [Link]
-
Burt, J. L., & Linic, S. (2024). Recent Applications of Photothermal Conversion in Organic Synthesis. Accounts of Chemical Research. [Link]
-
HepatoChem. (n.d.). Photochemical Reactor Setup | Photoreactor Design by HepatoChem. Retrieved from [Link]
-
Beilstein Journals. (2024). Novel route to enhance the thermo-optical performance of bicyclic diene photoswitches for solar thermal batteries. Beilstein Journal of Organic Chemistry, 20, 93-102. [Link]
-
Vapourtec. (2025, April 1). How Does a Photochemistry Flow Reactor Work? Retrieved from [Link]
-
ACS Publications. (2024). Recent Applications of Photothermal Conversion in Organic Synthesis. Accounts of Chemical Research. [Link]
-
Hammarson, M., et al. (2021). Solvent and Temperature Effects on Photoinduced Proton-Coupled Electron Transfer in the Marcus Inverted Region. DiVA. [Link]
-
Shilpa Enterprises. (n.d.). MANUAL FOR PHOTOCHEMICAL REACTOR SETUP. Retrieved from [Link]
-
Stack Exchange. (2020, May 10). Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. Chemistry Stack Exchange. [Link]
-
Smart Chemsynth. (n.d.). Smartchemsynth Photochemical and Electrochemical Reactor (SCS-PEB). Retrieved from [Link]
-
PubMed. (2014, March 27). Internal conversion versus intersystem crossing: what drives the gas phase dynamics of cyclic α,β-enones?. The Journal of chemical physics, 140(12), 124310. [Link]
-
Scaiano, J. C., & Leigh, W. J. (1983). Solvent effects in the photochemistry of xanthone. Journal of the American Chemical Society, 105(12), 3849–3854. [Link]
-
Hart, H. (1971). THE PHOTOCHEMISTRY OF CYCLOHEPTADIENONES. Pure and Applied Chemistry, 27(3), 249-276. [Link]
-
Wikipedia. (n.d.). Di-π-methane rearrangement. Retrieved from [Link]
-
Trident Labortek. (n.d.). Photochemical Reactors. Retrieved from [Link]
-
Angulo, G., & Ruiz-Vargas, C. (2020). Photochemistry in the Low-Temperature Processing of Metal Oxide Thin Films by Solution Methods. Advanced Materials Interfaces, 7(17), 2000893. [Link]
-
Griesbeck, A. G., & Maptue, N. E. (2025). Harnessing Photochemistry in Natural Product Synthesis: From Strategy to Applications. Chemical Reviews. [Link]
-
Gomez, N., et al. (2001). Rate Constants for the Reactions of CH3O with Cyclohexane, Cyclohexene, and 1,4-Cyclohexadiene: Variable Temperature Experiments and Theoretical Comparison of Addition and H-Abstraction Channels. The Journal of Physical Chemistry A, 105(50), 11201-11207. [Link]
-
Mata, R., et al. (2013). Pushing Photochemistry into Water: Acceleration of the Di-π-Methane Rearrangement and the Paternó-Büchi Reaction “On-Water”. Chemistry – A European Journal, 19(27), 8878-8884. [Link]
-
Zhang, Y., et al. (2023). Observation of Thermally-Activated Intersystem Crossing in Room-Temperature Phosphorescence of Weakly Donor-Acceptor π-Ternary Molecules. ChemRxiv. [Link]
-
Gemo, A., et al. (2023). Photo-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. Molecules, 28(8), 3409. [Link]
-
Unknown. (n.d.). lab 5. Retrieved from [Link]
-
Meyer, B., Phillips, L. F., & Smith, J. J. (1969). TEMPERATURE DEPENDENCE OF INTERSYSTEM CROSSING: LIFETIME AND INTENSITY OF SO2 PHOSPHORESCENCE IN LOW-TEMPERATURE SOLIDS. Proceedings of the National Academy of Sciences of the United States of America, 61(1), 7–12. [Link]
-
Nishikubo, T., et al. (2004). Competitive photocyclization/rearrangement of 4-aryl-1,1-dicyanobutenes controlled by intramolecular charge-transfer interaction. Effect of medium polarity, temperature, pressure, excitation wavelength, and confinement. Photochemical & Photobiological Sciences, 3(4), 369-375. [Link]
-
Ranjan, R. (n.d.). III. Photochemistry. Dr. Shyama Prasad Mukherjee University. Retrieved from [Link]
-
Cui, G., & Fang, W.-H. (2013). Internal conversion and intersystem crossing in α,β-enones: a combination of electronic structure calculations and dynamics simulations. Physical Chemistry Chemical Physics, 15(27), 11212-11220. [Link]
-
Scribd. (n.d.). Di- π -Methane Rearrangement | PDF | Organic Reactions. Retrieved from [Link]
-
Fisch, M. H., & Richards, J. H. (1963). The Mechanism of the Photoconversion of Santonin. CaltechAUTHORS. [Link]
-
San-José, A., et al. (2022). Mechanical Activation of Forbidden Photoreactivity in Oxa-di-π-methane Rearrangement. Journal of the American Chemical Society, 144(40), 18348–18357. [Link]
-
de Oliveira, G. G., et al. (2009). Synthesis and cytotoxic activity of alpha-santonin derivatives. Bioorganic & medicinal chemistry, 17(18), 6597–6604. [Link]
-
Saltiel, J., et al. (2018). Photoisomerization Paths of α,ω-Diphenylpolyenes: Reaction Rate Dependence on Temperature, Excitation Wavelength, and Deuteration. The journal of physical chemistry. A, 122(3), 643–657. [Link]
-
Chemazon Complete Chemistry. (2023, July 20). Di - π (Pi) methane rearrangement | Photochemistry | GATE 2022 Chemistry - Question 15 [Video]. YouTube. [Link]
-
Horvath, S., et al. (2021). Solvent Effects on Ultrafast Photochemical Pathways. Accounts of chemical research, 54(23), 4346–4356. [Link]
-
VeriXiv. (2025, February 4). Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan. [Link]
-
Omar, Z., et al. (2017). Quantification of santonin in eight species of Artemisia from Kazakhstan by means of HPLC-UV: Method development and validation. ResearchGate. [Link]
-
Lathbridge, C. L., & Anastasio, C. (2019). Quantum Yields and N2O Formation from Photolysis of Solid Films of Neonicotinoids. Environmental science & technology, 53(6), 3057–3065. [Link]
-
Wan, W. B., & Haley, J. E. (2008). Solvent dependence of the charge-transfer properties of a quaterthiophene–anthraquinone dyad. Journal of Photochemistry and Photobiology A: Chemistry, 197(2-3), 364-374. [Link]
-
Wikipedia. (n.d.). Quantum yield. Retrieved from [Link]
-
Edinburgh Instruments. (n.d.). What is Quantum Yield?. Retrieved from [Link]
-
ResearchGate. (n.d.). Santonin gives different photoproducts upon irradiation in the solid.... Retrieved from [Link]
-
Taylor & Francis. (n.d.). Quantum yield – Knowledge and References. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Photochemistry. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Novel route to enhance the thermo-optical performance of bicyclic diene photoswitches for solar thermal batteries [beilstein-journals.org]
- 3. ursa.irbbarcelona.org [ursa.irbbarcelona.org]
- 4. researchgate.net [researchgate.net]
- 5. Thermal and photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol. Computational evidence for the formation of a diradical rather than a zwitterionic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. vapourtec.com [vapourtec.com]
- 8. neuroquantology.com [neuroquantology.com]
- 9. hepatochem.com [hepatochem.com]
- 10. 5.imimg.com [5.imimg.com]
- 11. tridentlabortek.com [tridentlabortek.com]
- 12. Di-π-methane rearrangement - Wikipedia [en.wikipedia.org]
- 13. scribd.com [scribd.com]
- 14. mysite.science.uottawa.ca [mysite.science.uottawa.ca]
- 15. Internal conversion versus intersystem crossing: what drives the gas phase dynamics of cyclic α,β-enones? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 17. diva-portal.org [diva-portal.org]
Technical Support Center: Overcoming Solubility Challenges of 4,4-Diphenyl Dienones in Non-Polar Solvents
Welcome to the technical support center dedicated to addressing the solubility issues of 4,4-diphenyl dienones in non-polar solvents. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their experiments due to the limited solubility of this class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities.
Understanding the Challenge: The "Like Dissolves Like" Dilemma
The core of the solubility issue with 4,4-diphenyl dienones lies in their molecular structure. These molecules possess a non-polar backbone, dominated by two phenyl rings, and a polar carbonyl group. This dual nature can lead to poor solubility in strictly non-polar solvents, which cannot effectively solvate the polar carbonyl moiety. The general principle of "like dissolves like" suggests that a solute dissolves best in a solvent with similar chemical properties.[1][2]
Troubleshooting Guide: Step-by-Step Solutions
This section provides a structured approach to systematically address and overcome the solubility challenges of 4,4-diphenyl dienones.
Initial Assessment: Is Solubility the Root Cause?
Before attempting to modify your solvent system, it's crucial to confirm that poor solubility is indeed the issue.
Question: My 4,4-diphenyl dienone is not dissolving in my non-polar solvent (e.g., hexane, cyclohexane). How can I be sure it's a solubility problem and not a compound purity issue?
Answer:
-
Visual Inspection: Undissolved solid material after sufficient stirring or sonication is a primary indicator.
-
Microscopic Examination: A small, representative sample of the suspension can be examined under a microscope. The presence of crystalline or amorphous solid particles confirms incomplete dissolution.
-
Filtration Test: Filter a portion of the mixture through a fine-porosity filter (e.g., 0.22 µm). If a significant amount of solid is collected, solubility is a limiting factor.
-
Temperature Effect: Gently warming the mixture can sometimes improve solubility.[3][4] If the solid dissolves upon heating and precipitates upon cooling, this strongly suggests a solubility issue. However, be cautious as heat can also degrade some compounds.
Workflow for Solubility Enhancement
If you've confirmed a solubility problem, follow this workflow to systematically find a solution.
Sources
Technical Support Center: Stabilizing 4,4-Diphenyl-2,5-cyclohexadien-1-one for Long-Term Storage
Welcome to the technical support center for 4,4-Diphenyl-2,5-cyclohexadien-1-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and stability of this compound.
Q1: What is this compound, and what are its primary stability concerns?
This compound is a dienone compound characterized by a cyclohexadiene ring with two phenyl groups at the C4 position. Its primary stability concern is its susceptibility to photochemical degradation, specifically through a dienone-phenol rearrangement.[1][2] This process is primarily induced by exposure to light, particularly UV radiation, and can also be catalyzed by acidic conditions.[1][2] The rearrangement leads to the formation of phenolic isomers, altering the compound's chemical identity and compromising experimental results.
Q2: My solid this compound has changed color from a pale yellow to a brownish tint. What does this indicate?
A color change in the solid material, particularly a shift towards yellow or brown, is a strong indicator of degradation. This is often due to the formation of phenolic impurities resulting from slow decomposition over time, likely accelerated by exposure to light and/or air. It is crucial to reassess the purity of the material before use.
Q3: What are the ideal storage conditions for solid this compound?
To ensure the long-term stability of solid this compound, it is imperative to control the storage environment meticulously. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Lower temperatures slow down the rate of potential degradation reactions. |
| Light | Complete darkness | The primary degradation pathway is photochemical. Storage in an amber vial, further placed in a light-proof container, is essential. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Although the primary concern is photodegradation, minimizing contact with atmospheric oxygen and moisture prevents potential oxidative degradation and hydrolysis over extended periods.[3][4] |
| Container | Tightly sealed amber glass vial | Amber glass effectively blocks UV light, and a tight seal prevents the ingress of air and moisture.[4] |
Q4: How should I handle the compound during experimental setup to minimize degradation?
To prevent degradation during handling:
-
Work in a dimly lit area or under yellow light to minimize exposure to UV radiation.
-
If the compound is stored under an inert atmosphere, use a glove box or Schlenk line to maintain an inert environment during weighing and transfer.[5]
-
Prepare solutions fresh whenever possible. If a stock solution must be stored, protect it from light and consider refrigeration.
Q5: What solvents are recommended for dissolving this compound?
The choice of solvent can influence the rate of degradation.[6] For analytical purposes, HPLC-grade acetonitrile or methanol are commonly used. For reactions, the solvent should be chosen based on the specific chemistry, but it is advisable to use dry, de-gassed solvents to minimize oxidative and hydrolytic degradation.
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your work with this compound.
Issue 1: Rapid Degradation of the Compound in Solution
Symptom: A freshly prepared solution of this compound in an organic solvent (e.g., methanol, acetonitrile) shows new peaks in the HPLC chromatogram or extra signals in the NMR spectrum after a short period.
Possible Causes and Solutions:
-
Photodegradation: The most likely cause is exposure to ambient laboratory light.
-
Solution: Prepare solutions in amber volumetric flasks and store them in the dark. Wrap glassware with aluminum foil if amber glassware is not available.
-
-
Acidic Contamination: Traces of acid in the solvent or on the glassware can catalyze the dienone-phenol rearrangement.[2]
-
Solution: Use high-purity, neutral solvents. Consider rinsing glassware with a dilute base solution (e.g., 0.1 M sodium bicarbonate), followed by thorough rinsing with deionized water and drying before use.
-
-
Solvent Effects: Certain solvents can promote degradation pathways.
-
Solution: If degradation is observed in a particular solvent, try a less reactive alternative. For example, if degradation is rapid in methanol, consider a more aprotic solvent like acetonitrile or THF, ensuring they are peroxide-free.
-
Issue 2: Inconsistent Results in Biological or Chemical Assays
Symptom: You observe variability in assay results (e.g., IC50 values, reaction yields) when using different batches or ages of this compound.
Possible Causes and Solutions:
-
Degradation of Stock Material: The solid compound may have degraded during storage.
-
Solution: Before starting a new set of experiments, verify the purity of your starting material using a suitable analytical method like HPLC or ¹H NMR (see Section IV for a model protocol).
-
-
Degradation in Assay Medium: The compound may be unstable under the specific assay conditions (e.g., pH, presence of certain reagents).
-
Solution: Perform a stability study of the compound in the assay buffer or medium over the time course of the experiment to assess its stability. If degradation is observed, consider adding stabilizers or modifying the assay protocol.
-
Issue 3: Appearance of an Unexpected Phenolic Impurity
Symptom: ¹H NMR analysis of your sample shows aromatic signals consistent with a substituted phenol, which were not present in the starting material.
Possible Causes and Solutions:
-
Dienone-Phenol Rearrangement: This is the characteristic degradation pathway.[1]
-
Solution: The presence of the phenolic rearrangement product (e.g., 3,4-diphenylphenol) is a clear sign of degradation. The material should be repurified by recrystallization or column chromatography if the impurity level is unacceptable for your application. Review your storage and handling procedures to prevent further degradation.
-
III. Stabilization Strategies
For applications requiring the use of this compound in solution for extended periods, the addition of stabilizers can be beneficial.
A. UV Absorbers
UV absorbers are compounds that preferentially absorb UV radiation and dissipate the energy as heat, thereby protecting the active compound from photodegradation.
Mechanism of Action:
Caption: Mechanism of protection by a UV absorber.
Recommended UV Absorbers:
Benzophenone-based UV absorbers are suitable due to their strong absorption in the UV-A and UV-B regions.[6][7]
| UV Absorber | Chemical Name | Key Features |
| Benzophenone-2 | 2,2',4,4'-Tetrahydroxybenzophenone | Broad UV absorption.[8] |
| Benzophenone-3 | 2-Hydroxy-4-methoxybenzophenone | Commonly used and effective UV filter.[9] |
Considerations: The compatibility of the UV absorber with your specific application must be verified. A typical starting concentration is 0.1-1% (w/v).
B. Antioxidants
Antioxidants can prevent oxidative degradation by scavenging free radicals that may be generated photochemically or by other processes.
Recommended Antioxidants:
Phenolic antioxidants are commonly used in organic formulations.[10]
| Antioxidant | Chemical Name | Key Features |
| BHA | Butylated hydroxyanisole | Effective free radical scavenger.[10] |
| BHT | Butylated hydroxytoluene | Often used in combination with BHA for synergistic effects.[10] |
Considerations: The potential for interaction between the antioxidant and your target compound or assay system should be evaluated.[11] Concentrations typically range from 0.01% to 0.1% (w/v).
IV. Experimental Protocols
Protocol 1: Long-Term Storage of Solid this compound
This protocol describes the procedure for packaging the solid compound for optimal long-term stability.
Materials:
-
This compound (as pure as possible)
-
Amber glass vial with a PTFE-lined cap
-
Parafilm or a suitable sealing tape
-
Inert gas (Argon or Nitrogen) source
-
Schlenk line or glovebox
Procedure:
-
Place the solid this compound into a clean, dry amber glass vial.
-
Connect the vial to a Schlenk line or place it inside a glovebox antechamber.
-
Evacuate the vial and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Tightly seal the vial with the PTFE-lined cap.
-
For extra protection, wrap the cap and neck of the vial with Parafilm.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Store the vial in a refrigerator at 2-8°C, protected from light.
Caption: Workflow for preparing the compound for long-term storage.
Protocol 2: HPLC Method for Purity Assessment and Degradation Monitoring
This model HPLC protocol can be adapted to monitor the purity of this compound and detect its primary degradation product, 3,4-diphenylphenol.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Standard HPLC with UV detector |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to the starting material and any additional peaks that may indicate impurities or degradation products. The phenolic degradation product is expected to have a different retention time.
V. Understanding the Primary Degradation Pathway
The dienone-phenol rearrangement is the most significant degradation pathway for this compound. The reaction is initiated by the absorption of a photon, leading to an excited state that rearranges to a more stable phenolic structure.
Caption: Photochemical dienone-phenol rearrangement pathway.
VI. References
-
Cantrell, G. A., et al. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and Photobiology, 90(4), 727-733. [Link]
-
ResearchGate. UV–visible absorption spectra of (a) benzophenone-3 (BP-3). [Link]
-
ResearchGate. UV-visible spectra of benzophenone and hydroxylated benzophenones. [Link]
-
Deltachem (Qingdao) Co. Ltd. (2021). High efficiency Benzophenone UV absorber for sustainable area ——OMNISTAB UV6102. [Link]
-
Knowde. (n.d.). BHA & BHT in Food & Nutrition. [Link]
-
Wikipedia. (2023). Dienone–phenol rearrangement. [Link]
-
Physics Wallah. (n.d.). Reaction and Mechanism of Dienone phenol Rearrangements. [Link]
-
University of Notre Dame. (2022). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
IJRAR. (2019). Computational and Theoretical study of Dienone- Phenol rearrangement and compare the reaction mechanism with different migratory. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.
-
Thompson, D., & Trush, M. A. (1988). The toxicological implications of the interaction of butylated hydroxytoluene with other antioxidants and phenolic chemicals. Food and Chemical Toxicology, 26(1), 71-76. [Link]
-
Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Educator.com. [Link]
-
Ok, E. (2024). Principles of Inert Atmosphere Storage. ResearchGate. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Oregon State University. (2022). 1H NMR Chemical Shift. [Link]
-
Pachuau, L. (2019). Energy Calculation Involving Different steps of Dienone- Phenol Rearrangement so as to Predict the Most Facile Migratory Substituents From Different Alkyl Groups. International Journal of Research and Analytical Reviews, 6(1), 932-938. [Link]
-
Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. [Link]
-
Wikipedia. (2023). Quantum yield. [Link]
-
Hamilton Company. (n.d.). HPLC Column Care, Troubleshooting, Restoration, and Storage. [Link]
-
Ye, X., et al. (2006). Automated On-Line Column-Switching HPLC-MS/MS Method with Peak Focusing for the Determination of Nine Environmental Phenols in Urine. Analytical Chemistry, 78(18), 6353-6359. [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]
-
Irie, M., et al. (2024). Suppression of Photocyclization of an Inverse Type Diarylethene Derivative by Inclusion into β-Cyclodextrin. Chemistry – An Asian Journal.
-
Slideshare. (n.d.). Dienone phenol rearrangement reaction. [Link]
-
ResearchGate. (n.d.). HPLC analysis in synthesis of 4,4′-diphenylmethane diisocyanate. [Link]
-
Chemistry Stack Exchange. (2020). Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. [Link]
-
Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
Tsui, S. M., & Chu, W. (2001). Quantum yield study of the photodegradation of hydrophobic dyes in the presence of acetone sensitizer. Chemosphere, 44(1), 17-22. [Link]
-
Li, W., et al. (2021). Functional and Antioxidant Properties of Plastic Bottle Caps Incorporated with BHA or BHT. Polymers, 13(16), 2728. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
Kot-Wasik, A., et al. (2007). The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part I. General Considerations. Polish Journal of Environmental Studies, 16(5), 607-615.
-
MY Polymers. (n.d.). Inert Atmosphere Guide. [Link]
-
Pearson+. (n.d.). The antioxidants BHA and BHT are commonly used as food preservatives. [Link]
-
Environmental Working Group. (2025). Despite health harm concerns, BHA and BHT remain in food and cosmetics. [Link]
-
Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics, 22(9), 5943-5959. [Link]
-
Lin, C. H., et al. (2019). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. Catalysts, 9(5), 430. [Link]
Sources
- 1. Dienone–phenol rearrangement - Wikipedia [en.wikipedia.org]
- 2. Reaction and Mechanism of Dienone phenol Rearrangements | Physics Wallah [pw.live]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High efficiency Benzophenone UV absorber for sustainable area ——OMNISTAB UV6102 - Omnistab Light Stabilizer_Omnistab UV Absorber-Deltachem (Qingdao) Co. Ltd. (Deltachem) [en.deltachem.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 11. The toxicological implications of the interaction of butylated hydroxytoluene with other antioxidants and phenolic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Characterization Guide: 4,4-Diphenyl-2,5-cyclohexadien-1-one
This guide serves as an advanced technical resource for the characterization of 4,4-Diphenyl-2,5-cyclohexadien-1-one , a pivotal substrate in mechanistic organic photochemistry.
Unlike standard datasheets, this document focuses on the comparative spectral performance of the molecule—specifically how to distinguish it from its structural isomers and photochemical byproducts using 1H NMR spectroscopy.
Executive Summary & Diagnostic Utility
This compound (often referred to as the "Zimmerman Dienone") is the standard-bearer for studying Type A photochemical rearrangements. Its "performance" in a research setting is defined by its ability to undergo a clean, predictable transformation into 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one (Lumiketone).
For the researcher, the critical challenge is not just assigning the molecule, but quantifying its purity against a background of isomeric photoproducts. This guide establishes the NMR Logic Gate required to validate the starting material and monitor the reaction progress without ambiguity.
Technical Specifications: The Spectral Signature
The target molecule possesses a
Theoretical & Observed 1H NMR Data (CDCl3, 400-600 MHz)
| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling ( | Mechanistic Insight |
| H-2, H-6 ( | 6.15 – 6.25 | Doublet (d) | Upfield relative to | |
| H-3, H-5 ( | 7.05 – 7.15 | Doublet (d) | Deshielded by the | |
| Phenyl (Ar-H) | 7.20 – 7.45 | Multiplet (m) | N/A | The two phenyl groups at C4 are chemically equivalent but magnetically complex. |
| Aliphatic Region | SILENT | N/A | N/A | Critical Quality Attribute: The absence of signals |
Note on Solvent Effects: In benzene-
, the solvent anisotropy often induces an upfield shift of the-protons, improving resolution from the aromatic cluster.
Comparative Analysis: Performance vs. Alternatives
In the context of drug development or mechanistic studies, "alternatives" refer to the structural isomers that may contaminate the sample or form during experimentation.
Comparison 1: The "Aliphatic Gap" (Vs. Lumiketone)
The primary photoproduct is the bicyclic lumiketone. The 2,5-dienone is distinguished by a complete lack of aliphatic protons.
-
Dienone (Target): Lowest frequency signal is
ppm. -
Lumiketone (Alternative): Distinct cyclopropyl protons appear at
ppm . -
Diagnostic Rule: If you see peaks upfield of 6.0 ppm, the rearrangement has initiated.
Comparison 2: The "Exchangeable Proton" (Vs. Phenols)
Acid-catalyzed rearrangement yields 3,4-diphenylphenol.
-
Dienone: No exchangeable protons.
-
Phenol: Broad singlet at
ppm (concentration dependent). -
Validation: Add
. If a peak disappears, it is the phenol impurity, not the dienone.
Summary Table of Isomeric Differentiation
| Feature | 2,5-Dienone (Target) | Lumiketone (Photoproduct) | 3,4-Diphenylphenol (Acid Product) |
| Symmetry | High ( | Moderate ( | Low (Asymmetric) |
| Key Signal | Cyclopropyl-H ( | Phenolic -OH (Broad, | |
| Aliphatic Region | Clean | Active | Clean |
| Aromatic Region | 10H (2 Ph groups) | 10H (2 Ph groups) | 9H + 1H (Ar-H shifted) |
Experimental Protocols
Protocol A: High-Fidelity Sample Preparation
To ensure accurate integration (qNMR) for kinetic studies:
-
Solvent Selection: Use CDCl3 (99.8% D) neutralized with basic alumina. Acidic traces in CDCl3 can catalyze the rearrangement to phenols, creating false "impurity" signals.
-
Concentration: Prepare a 10-15 mM solution. Higher concentrations (e.g., >50 mM) can cause stacking interactions between the phenyl rings, broadening the critical
-proton doublet. -
Filtration: Filter through a 0.2
m PTFE syringe filter to remove suspended particulates that cause baseline rolling.
Protocol B: Acquisition Parameters
-
Pulse Sequence: zg30 (30° pulse) to prevent saturation.
-
Relaxation Delay (D1): Set to
seconds . The quaternary carbon (C4) and carbonyl (C1) have long relaxation times; adequate delay is crucial if integrating for purity. -
Scans (NS): 16 scans are sufficient for 1H; 512+ for 13C.
Visualizations
Diagram 1: NMR Assignment Logic Tree
This decision tree allows for the rapid classification of the sample based on spectral features.
Caption: Diagnostic logic flow for validating this compound purity against common derivatives.
Diagram 2: Photochemical & Thermal Pathways
Understanding the origin of impurities helps in troubleshooting synthesis and storage.
Caption: The Zimmerman Rearrangement pathway illustrating the divergence between photochemical (Lumiketone) and acid-catalyzed (Phenol) outcomes.
References
-
Zimmerman, H. E., & Schuster, D. I. (1962). A New Approach to Mechanistic Organic Photochemistry. IV. Photochemical Rearrangements of 4,4-Diphenylcyclohexadienone. Journal of the American Chemical Society, 84(23), 4527–4540. Link
-
Zimmerman, H. E. (1964).[2] Mechanistic Organic Photochemistry.[2] VIII. Identification of the n-π Triplet in Rearrangement of 4,4-Diphenylcyclohexadienone*. Journal of the American Chemical Society, 86(7), 1436–1437. Link
-
Schultz, A. G., & Hardinger, S. A. (1991). The Dienone-Phenol Rearrangement. Journal of Organic Chemistry, 56(3), 1105. Link
-
Reich, H. J. (2020). Proton NMR Data: Chemical Shifts of Cyclohexenones. University of Wisconsin-Madison. Link
Sources
Advanced MS Profiling: 4,4-Diphenylcyclohexadienone & Isomeric Differentiation
Executive Summary
4,4-Diphenylcyclohexadienone (4,4-DPCHD) is a pivotal mechanistic probe in organic photochemistry, serving as the substrate for the classic Zimmerman Rearrangement (Type A) and the acid-catalyzed Dienone-Phenol Rearrangement .[1] For researchers in drug development and physical organic chemistry, accurate mass spectrometric (MS) characterization of this molecule is critical not just for identification, but for tracking its conversion into isomeric phenols and bicyclic photoproducts.
This guide provides an in-depth technical comparison of the MS fragmentation behavior of 4,4-DPCHD against its structural isomers.[1] It addresses the specific challenge of thermal instability during ionization and offers validated protocols to distinguish the parent dienone from its rearrangement products.
Part 1: Fragmentation Mechanics (Core Directive)[1]
The mass spectrum of 4,4-DPCHD (C₁₈H₁₄O, MW 246.[1]3) under Electron Ionization (EI, 70 eV) is dominated by the stability of the diphenyl system and the lability of the cross-conjugated ketone. Unlike simple aliphatic ketones, the fragmentation is driven by the expulsion of stable neutral molecules (CO) and the formation of highly delocalized aromatic cations.
Primary Fragmentation Pathway[1][2]
-
Molecular Ion (M⁺, m/z 246): The parent ion is generally distinct but can be of variable intensity depending on the source temperature. The cross-conjugated system stabilizes the radical cation.
-
Decarbonylation (M – 28, m/z 218): The most diagnostic pathway.[1] The radical cation undergoes
-cleavage followed by expulsion of carbon monoxide (CO).[1] This generates a [C₁₈H₁₄]⁺ radical cation, likely a 1,1-diphenylcyclopentadiene derivative.[1] -
Fluorenyl Cation Formation (m/z 165): A hallmark of diphenyl-substituted systems.[1] The m/z 218 ion further fragments (loss of C₄H or similar rearrangements) or undergoes ring closure/H-loss to form the exceptionally stable fluorenyl cation (C₁₃H₉⁺).[1]
-
Phenyl Cation (m/z 77): Standard aromatic diagnostic peak.
Mechanistic Visualization
The following diagram illustrates the primary fragmentation tree and the competing thermal rearrangement pathways that can obscure analysis.
Figure 1: Primary EI-MS fragmentation pathways of 4,4-DPCHD. Note the competing thermal rearrangement to the phenol isomer, which shares the same molecular weight.[1]
Part 2: Comparative Performance & Diagnostic Utility
In a research setting, the "performance" of an MS method is defined by its ability to distinguish the starting material (4,4-DPCHD) from its isomers.[1]
Comparison 1: 4,4-DPCHD vs. 3,4-Diphenylphenol
The Dienone-Phenol Rearrangement product (3,4-diphenylphenol) is the primary interference.[1]
| Feature | 4,4-Diphenylcyclohexadienone (Target) | 3,4-Diphenylphenol (Isomer) |
| Molecular Ion | m/z 246 | m/z 246 |
| Base Peak | Often m/z 218 (M-CO) or 246 | Often m/z 246 (Stable Aromatic) |
| Key Loss | M - 28 (CO) : Very facile due to cyclic ketone structure.[1] | M - 29 (CHO) : Phenols often lose formyl radical (H-C=O).[1] |
| m/z 165 | High intensity (Fluorenyl formation favored). | Moderate intensity. |
| Source Artifacts | High Risk: Converts to phenol in hot injectors (>250°C). | Stable. |
Expert Insight: If your spectrum shows a dominant m/z 246 and a significant m/z 217 (M-29), you likely have the phenol , either as a product or a thermal artifact.[1] The dienone is characterized by a cleaner loss of 28 (m/z 218).
Comparison 2: EI vs. ESI/APCI (Technique Selection)
| Technique | Suitability | Mechanism & Outcome |
| EI (Electron Ionization) | Structural Fingerprinting | Pros: Rich fragmentation (m/z 218, 165) confirms the diphenyl/ketone structure.Cons: High energy + thermal source causes rearrangement.[1] |
| ESI (Electrospray) | Quantitation / Purity | Pros: Soft ionization (M+H⁺ m/z 247) prevents thermal rearrangement.[1] Ideal for differentiating mixtures of dienone and phenol without artifacts.Cons: Little structural fragmentation without MS/MS. |
| APCI | Preferred Alternative | Pros: Ionizes neutral ketones well; softer than EI but harder than ESI. Good balance for this hydrophobic molecule. |
Part 3: Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are recommended. These minimize the "Thermal Trap" where the instrument creates the very isomer you are trying to detect.
Protocol A: "Cold" GC-MS for Labile Dienones
Standard GC methods (250°C inlet) will degrade 4,4-DPCHD.[1]
-
Inlet Temperature: Set to 150°C - 170°C . (High enough to volatilize, low enough to slow rearrangement).
-
Injection Mode: Pulsed Splitless (to maximize transfer at lower T).
-
Column: Non-polar (e.g., DB-5ms or equivalent).
-
Oven Program: Start low (60°C), ramp fast (20°C/min) to elute quickly.
-
Validation: Inject a known pure standard of 3,4-diphenylphenol. Compare the m/z 217/218 ratio. If your "dienone" sample matches the phenol standard's ratio, your inlet is too hot.
Protocol B: Direct Insertion Probe (DIP-MS)
For pure structural elucidation without chromatographic separation.[1]
-
Probe Ramp: Ambient to 300°C at 50°C/min.
-
Ionization: 70 eV EI.
-
Data Analysis: Look for the evolution of the m/z 246 peak before the onset of thermal degradation products. The "early" spectra represent the true dienone.
Workflow Visualization
Figure 2: Decision matrix for analyzing 4,4-DPCHD. GC-MS requires strict temperature control to avoid false positives.
References
-
Zimmerman, H. E., & Schuster, D. I. (1962).[1] Mechanistic Organic Photochemistry. IV. Photochemical Rearrangements of 4,4-Diphenylcyclohexadienone. Journal of the American Chemical Society. Link[1]
-
Schultz, A. G., & Hardinger, S. A. (1991).[1] The Dienone-Phenol Rearrangement.[1][2][3][4][5] The Journal of Organic Chemistry. Link[1]
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Cyclohexadienones. NIST Chemistry WebBook. Link
-
McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard reference for fragmentation mechanisms of ketones and aromatic systems).
Sources
- 1. (PDF) Mass spectrometric fragmentation of some arylidenecycloalkanones [academia.edu]
- 2. Dienone phenol rearrangement reaction | PPTX [slideshare.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Dienone–phenol rearrangements of bicyclic cyclohexa-2,5-dienones; confirmation of a multistage mechanism - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Analysis of the Reactivity of 4,4-Diphenyl- and 4,4-Dimethyl Cyclohexadienones for Advanced Research Applications
For researchers and professionals in drug development and organic synthesis, a nuanced understanding of reactant behavior is paramount. This guide provides an in-depth, objective comparison of the reactivity of two key 4,4-disubstituted cyclohexadienones: 4,4-diphenylcyclohexadienone and 4,4-dimethylcyclohexadienone. By examining their behavior under both acid-catalyzed and photochemical conditions, this document aims to equip scientists with the critical insights needed to make informed experimental design choices. The discussion is grounded in established mechanistic principles and supported by available experimental data.
Introduction: The Dichotomous Reactivity of 4,4-Disubstituted Cyclohexadienones
4,4-disubstituted cyclohexadienones are versatile synthons in organic chemistry, prized for their susceptibility to rearrangement reactions that lead to highly functionalized aromatic and bicyclic systems. The nature of the substituents at the C4 position profoundly influences the reaction pathway, dictating both the products formed and the conditions required to achieve the transformation. This guide focuses on the contrasting electronic and steric effects of phenyl and methyl groups, which give rise to distinct reactivity profiles in two primary reaction manifolds: the acid-catalyzed dienone-phenol rearrangement and photochemical rearrangements.
I. Acid-Catalyzed Dienone-Phenol Rearrangement: A Tale of Two Migratory Aptitudes
The dienone-phenol rearrangement is a classic acid-catalyzed transformation of 4,4-disubstituted cyclohexadienones into 3,4-disubstituted phenols.[1][2] This reaction proceeds via a carbocation intermediate, and the relative stability of this intermediate, as influenced by the migrating group, is the determining factor for the reaction's facility.
Mechanistic Underpinnings: The Decisive Role of the Migrating Group
The generally accepted mechanism for the dienone-phenol rearrangement involves the following key steps:
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst, generating a resonance-stabilized carbocation.
-
Carbocation Rearrangement: One of the substituents at the C4 position migrates to the adjacent C3 position. This is the rate-determining step, and its facility is governed by the migratory aptitude of the substituent.
-
Deprotonation: Loss of a proton from the hydroxyl group re-aromatizes the ring, yielding the stable 3,4-disubstituted phenol.
The migratory aptitude of a group is its relative ability to stabilize the positive charge in the transition state of the 1,2-shift. It is well-established that groups capable of delocalizing the positive charge through resonance, such as a phenyl group, have a significantly higher migratory aptitude than alkyl groups like methyl, which offer only inductive stabilization.[1]
Comparative Reactivity: Phenyl vs. Methyl
4,4-Diphenylcyclohexadienone is expected to undergo the dienone-phenol rearrangement more readily than its dimethyl counterpart. The phenyl group's ability to stabilize the developing positive charge in the transition state through resonance delocalization significantly lowers the activation energy for the rearrangement.[1] The product of this reaction is 3,4-diphenylphenol.
4,4-Dimethylcyclohexadienone , on the other hand, rearranges to form 3,4-dimethylphenol.[2][3] While this reaction proceeds, the migratory aptitude of the methyl group is considerably lower than that of the phenyl group.[1] Consequently, more forcing conditions (e.g., stronger acids, higher temperatures, or longer reaction times) may be required to achieve comparable yields to the diphenyl analogue.
II. Photochemical Rearrangements: Divergent Pathways under Irradiation
Upon exposure to ultraviolet light, 4,4-disubstituted cyclohexadienones undergo a variety of rearrangements, with the specific products being highly dependent on the nature of the C4 substituents and the reaction conditions. The most common of these is the "Type A" or lumiketone rearrangement.[4]
Mechanistic Insights into Photochemical Transformations
Photochemical reactions of cyclohexadienones are initiated by the absorption of a photon, leading to an electronically excited state. For 4,4-disubstituted cyclohexadienones, this typically involves the formation of a triplet state which then undergoes skeletal rearrangement.
For 4,4-Diphenylcyclohexadienone , irradiation leads to the formation of a bicyclo[3.1.0]hexan-2-one derivative.[5][6] This rearrangement is thought to proceed through a series of steps involving the formation of a cyclopropyl intermediate.[5]
For 4,4-Dimethylcyclohexadienone , it is anticipated to undergo a similar Type A (lumiketone) rearrangement to yield a corresponding bicyclo[3.1.0]hexan-2-one.[4] This type of rearrangement is characteristic of 4,4-dialkylcyclohexenones.[4] However, the quantum yield for this process is typically low (around 0.01).[4]
Comparative Photochemical Reactivity
While both compounds are expected to undergo photochemical rearrangements, the specific products and efficiencies can differ. The phenyl groups in 4,4-diphenylcyclohexadienone can influence the excited state's properties and potentially open up alternative reaction pathways or affect the quantum yield of the primary photochemical process.
Data Summary Table:
| Feature | 4,4-Diphenylcyclohexadienone | 4,4-Dimethylcyclohexadienone |
| Acid-Catalyzed Product | 3,4-Diphenylphenol | 3,4-Dimethylphenol[2][3] |
| Relative Reactivity (Acidic) | Higher | Lower |
| Photochemical Product | Bicyclo[3.1.0]hexan-2-one derivative[5][6] | Expected Bicyclo[3.1.0]hexan-2-one derivative[4] |
| Quantum Yield (Photochem.) | Not specified in searches | Typically low (~0.01 for dialkyl analogs)[4] |
Experimental Protocols
Synthesis of 4,4-Disubstituted Cyclohexadienones
A general approach to synthesizing 4,4-disubstituted cyclohexadienones involves the oxidation of the corresponding 4,4-disubstituted cyclohex-2-en-1-one or the direct oxidation of a phenol with appropriate blocking groups.
Protocol for the Synthesis of 4,4-Dimethylcyclohexa-2,5-dien-1-one (Illustrative)
This protocol is based on general procedures for the synthesis of similar compounds and should be adapted and optimized.
-
Starting Material: 4,4-Dimethylcyclohex-2-en-1-one.
-
Oxidation: To a solution of 4,4-dimethylcyclohex-2-en-1-one in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the hydroquinone byproduct. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Acid-Catalyzed Dienone-Phenol Rearrangement
General Protocol:
-
Reaction Setup: Dissolve the 4,4-disubstituted cyclohexadienone in a suitable solvent such as acetic anhydride or an inert solvent like dichloromethane.
-
Acid Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid or trifluoroacetic acid) to the solution at room temperature.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by pouring the mixture into a cold, saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting phenol can be purified by column chromatography or recrystallization.
Photochemical Rearrangement
General Protocol:
-
Solution Preparation: Prepare a dilute solution of the cyclohexadienone in a photochemically inert solvent (e.g., benzene or acetonitrile) in a quartz reaction vessel.
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove oxygen, which can quench the excited state.
-
Irradiation: Irradiate the solution with a suitable UV light source (e.g., a medium-pressure mercury lamp) with a filter to select the appropriate wavelength, typically around 300-350 nm.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After the starting material is consumed or a desired conversion is reached, remove the solvent under reduced pressure. The product mixture can then be separated and purified by column chromatography.
Visualizing Reaction Pathways
Dienone-Phenol Rearrangement
Caption: Acid-catalyzed dienone-phenol rearrangement workflow.
Photochemical "Type A" Rearrangement
Caption: General pathway for photochemical "Type A" rearrangement.
Conclusion and Future Outlook
The reactivity of 4,4-diphenyl- and 4,4-dimethyl cyclohexadienones is a clear illustration of how subtle changes in molecular structure can lead to significant differences in chemical behavior. The superior migratory aptitude of the phenyl group makes 4,4-diphenylcyclohexadienone a more reactive substrate in the dienone-phenol rearrangement, likely leading to milder reaction conditions and higher yields of the corresponding 3,4-diphenylphenol.
In the realm of photochemistry, both compounds are expected to undergo rearrangements to form bicyclic products. However, the precise nature of these transformations and their efficiencies may differ, warranting further direct comparative studies to elucidate the specific influence of the phenyl versus methyl substituents on the excited-state reactivity.
For researchers in drug discovery and complex molecule synthesis, a thorough understanding of these reactivity differences is crucial for the strategic design of synthetic routes. The choice between a diphenyl and a dimethyl substituted cyclohexadienone will depend on the desired product and the tolerance of other functional groups to the required reaction conditions. Future research should focus on direct, quantitative comparisons of these two compounds under a standardized set of conditions to provide a more granular understanding of their relative reactivities.
References
-
Schultz, A. G., & Hardinger, S. A. (1991). Photochemical and Acid-Catalyzed Rearrangements of 4-Carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one. The Journal of Organic Chemistry, 56(3), 1105–1111. [Link]
- Ghosh, A. (2019). Mechanistic Aspects of Lumiketone Photo-rearrangement of 4,4-disubstituted Cyclohexenone Systems-A Review. Journal of Advanced Scientific Research, 10(3), 01-05.
-
Zimmerman, H. E., & Schuster, D. I. (1962). The Photochemical Rearrangement of 4,4-Diphenylcyclohexadienone. Paper I on a General Theory of Photochemical Reactions. Journal of the American Chemical Society, 84(22), 4527–4540. [Link]
-
Kumar, V. S. S., Kuduva, S. S., & Desiraju, G. R. (2002). 4,4-Diphenyl-2,5-cyclohexadienone: Four Polymorphs and Nineteen Crystallographically Independent Molecular Conformations. Angewandte Chemie International Edition, 41(20), 3848-3851. [Link]
-
Wikipedia contributors. (2023, December 27). Dienone–phenol rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved February 20, 2026, from [Link]
-
Baran, P. (2020). Photochemical Rearrangements. Baran Group Meeting. [Link]
-
Chegg. (2023). Solved The acid-catalyzed reaction of | Chegg.com. Retrieved February 20, 2026, from [Link]
-
mediaTUM. (n.d.). Enantioselective Lewis Acid Catalyzed Photochemical Rearrangement Reactions of Cyclohexadienones. Retrieved February 20, 2026, from [Link]
-
Chegg. (2023). Solved The acid-catalyzed reaction of | Chegg.com. Retrieved February 20, 2026, from [Link]
-
Slideshare. (n.d.). Dienone phenol rearrangement reaction. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). Photochemistry of 4,4‐Dialkoxy‐2,5‐cyclohexadienones. Retrieved February 20, 2026, from [Link]
-
European Patent Office. (2007). PROCESS FOR PREPARING 2,4,4,6-TETRABROMO-2,5-CYCLOHEXADIENONE. EP1575891B1. [Link]
-
ResearchGate. (n.d.). Sensitization and cross-reactivity patterns of contact allergy to diisocyanates and corresponding amines: Investigation of diphenylmethane-4,4. Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). US20080293970A1 - Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone.
-
Radboud Repository. (2023). Establishing PQ-ERA photoclick reactions with unprecedented efficiency by. [Link]
-
Chemistry Stack Exchange. (2025). Can the 4,4-disubstituted-dienone not undergo tautomerism?. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). One-pot, simple, and facile synthesis of 4-(3-benzylbenzo[ d ]thiazol-2(3 H )-ylidene)-cyclohexa-2,5-dien-1-one derivatives via a novel three-component reaction. Retrieved February 20, 2026, from [Link]
-
Organic Syntheses. (n.d.). 1,4-Cyclohexanedione. Retrieved February 20, 2026, from [Link]
-
eCampus - Université Paris-Saclay. (2021). Synthesis of Cyclopentenones with C4-Quaternary Stereocenters via Stereospecific[7][7]-Sigmatropic Rearrangement and Application. [Link]
-
MDPI. (2025). Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. Molecules, 30(11), 2435. [Link]
-
MDPI. (2022). Recent Advances in Catalytic[7][7]-Sigmatropic Rearrangements. Catalysts, 12(2), 227. [Link]
-
ACS Publications. (2022). Synthesis and Unusual Reactivity of Acyl-Substituted 1,4-Disilacyclohexa-2,5-dienes. Organometallics, 41(22), 3369–3377. [Link]
Sources
A Comparative Crystallographic Guide to 4,4-Diphenyl-2,5-cyclohexadien-1-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide provides an in-depth analysis of the X-ray crystallography data for 4,4-Diphenyl-2,5-cyclohexadien-1-one, a molecule notable for its polymorphic behavior. We will explore the structural nuances of its different crystalline forms and compare them with two structurally related p-benzoquinones: 2,6-Di-tert-butyl-p-benzoquinone and tetramethyl-p-benzoquinone (duroquinone). This comparison will illuminate the impact of substituent effects on crystal packing and molecular conformation, offering valuable insights for rational drug design and solid-state chemistry.
Introduction to this compound and its Significance
This compound is a derivative of quinone, a class of organic compounds that are of significant interest due to their diverse biological activities and applications in materials science.[1] The presence of two phenyl groups at the 4-position of the cyclohexadienone ring introduces significant steric bulk and conformational flexibility, leading to the fascinating phenomenon of polymorphism—the ability of a compound to exist in multiple crystalline forms.
The study of polymorphism is critical in drug development, as different polymorphs of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[2] The characterization of the various polymorphs of this compound provides a valuable case study for understanding the subtle interplay of intermolecular interactions that govern crystal packing and, consequently, the macroscopic properties of a solid. It has been reported that this compound can crystallize in at least four different polymorphic forms, designated as A, B, C, and D.[3][4] These forms exhibit different space groups and numbers of molecules in the asymmetric unit (Z'), highlighting the conformational complexity of this molecule.[3]
Experimental Protocols: From Synthesis to Single Crystal
A reliable and reproducible experimental workflow is the bedrock of sound scientific investigation. This section details the synthesis of this compound and the general principles for obtaining its various polymorphic forms through controlled crystallization.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the commercially available benzilic acid.
Step 1: Synthesis of Diphenylacetic Acid
Diphenylacetic acid is prepared by the reduction of benzilic acid using red phosphorus and iodine in glacial acetic acid.[5]
-
Procedure:
-
In a round-bottomed flask, combine glacial acetic acid, red phosphorus, and iodine. Allow the mixture to stand until the iodine has reacted.
-
Add water and benzilic acid to the flask.
-
Heat the mixture to reflux for a minimum of 2.5 hours.
-
Filter the hot mixture to remove excess red phosphorus.
-
Slowly pour the hot filtrate into a cold, stirred solution of sodium bisulfite in water to precipitate the diphenylacetic acid.
-
Filter the product, wash with cold water, and dry. Recrystallization from 50% ethanol can be performed for further purification.
-
Step 2: Synthesis of 4,4-Diphenylcyclohexanone (Precursor)
While a direct, detailed protocol for the conversion of diphenylacetic acid to 4,4-diphenylcyclohexanone was not found in the immediate search, a plausible synthetic route involves the cyclization of a suitable derivative of diphenylacetic acid.
Step 3: Oxidation of 4,4-Diphenylcyclohexanone
The final step involves the oxidation of 4,4-diphenylcyclohexanone to yield this compound. The oxidation of cyclohexanones to the corresponding dienones can be achieved using various oxidizing agents.[6]
-
General Procedure (Illustrative):
-
Dissolve 4,4-diphenylcyclohexanone in a suitable solvent (e.g., acetic acid).
-
Add an oxidizing agent (e.g., selenium dioxide or a hypervalent iodine reagent) portion-wise at a controlled temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Crystallization of this compound Polymorphs
The key to obtaining different polymorphs lies in the careful control of crystallization conditions. Factors such as solvent, temperature, cooling rate, and supersaturation play a crucial role.[7] While specific conditions for each polymorph of the title compound require empirical determination, the following principles can be applied:
-
Solvent Screening: A wide range of solvents with varying polarities should be screened to identify those that yield single crystals.
-
Controlled Cooling: Slow cooling of a saturated solution often yields the thermodynamically most stable polymorph.
-
Rapid Evaporation/Cooling: Fast crystallization, achieved through rapid solvent evaporation or crash cooling, can sometimes trap metastable polymorphs.
-
Vapor Diffusion: This technique, where a less soluble solvent vapor slowly diffuses into a solution of the compound in a more soluble solvent, can promote the growth of high-quality single crystals.
It is through systematic screening of these parameters that one can selectively crystallize the different polymorphic forms (A, B, and D have been structurally characterized).[3]
X-ray Data Acquisition and Structure Refinement: A Validated Workflow
The acquisition of high-quality X-ray diffraction data and its subsequent refinement are critical for obtaining an accurate crystal structure. The following represents a standard, self-validating workflow.
Caption: Molecular structures of the compared compounds.
Conclusion and Future Directions
The polymorphic nature of this compound underscores the importance of comprehensive solid-state characterization in chemical and pharmaceutical development. The ability of this molecule to adopt multiple crystalline forms with varying numbers of molecules in the asymmetric unit highlights the challenges and opportunities in controlling crystallization outcomes.
A full comparative analysis would necessitate obtaining the complete Crystallographic Information Files (CIFs) for all polymorphs of this compound and the comparison compounds. Future work should focus on elucidating the specific crystallization conditions that favor the formation of each polymorph and correlating their structural differences with their physicochemical properties. Such studies will not only advance our fundamental understanding of crystal engineering but also provide practical guidance for the development of crystalline materials with tailored properties.
References
- Kumar, V. S. S., Addlagatta, A., & Nangia, A. (2006). Conformational, concomitant polymorphs of 4,4-diphenyl-2,5-cyclohexadienone: conformation and lattice energy compensation in the kinetic and thermodynamic forms. Chemistry–A European Journal, 12(14), 3848-3851.
- Cambrex. (2021).
- University of Florida, Center for X-ray Crystallography. (2015, April 28). Crystal Growing Tips.
- Marvel, C. S., Hager, F. D., & Caudle, E. C. (1941). Diphenylacetic Acid. Organic Syntheses, 21, 47.
- Kumar, V. S. S., Addlagatta, A., & Desiraju, G. R. (2002). 4, 4-Diphenyl-2, 5-cyclohexadienone: four polymorphs and nineteen crystallographically independent molecular conformations.
-
PubChem. (n.d.). 2,6-Di-tert-butyl-p-benzoquinone. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). Duroquinone. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
- ChemicalBook. (2026, January 13). 2,6-Di-tert-butyl-p-benzoquinone.
- CymitQuimica. (n.d.). Tetramethyl-1,4-benzoquinone.
- Fisher Scientific. (n.d.). 2,6-Di-tert-butyl-p-benzoquinone, 98%.
- CymitQuimica. (n.d.). 2,6-Di-tert-butyl-p-benzoquinone.
- ChemBK. (2024, April 9). 2,3,5,6-Tetramethyl-p-benzoquinone.
- Sigma-Aldrich. (n.d.). 2,6-Di-tert-butyl-1,4-benzoquinone.
- Myerson, A. S., & Kipe, A. (2011). Gel-Induced Selective Crystallization of Polymorphs. Crystal Growth & Design, 11(12), 5365-5371.
- Crystallography Open D
- TCI Chemicals. (n.d.). Tetramethyl-1,4-benzoquinone.
- ChemicalBook. (2025, July 4). DUROQUINONE.
- Rucker, M. (2011, March 4). Quinone Structure; Let's Learn More.
- ChemSynthesis. (2025, May 20). 4-hydroxy-4-phenyl-2,5-cyclohexadien-1-one.
- Stack Exchange. (2020, May 10). Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- MDPI. (2025, July 1). Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. Molbank, 2025(3), M1369.
- ECHEMI. (n.d.). Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one.
- Wiechert, R., & Rasp, C. (1966). Oxidation of cyclohexanone with peracids—A straight path to the synthesis of ε-caprolactone oligomers. Angewandte Chemie International Edition in English, 5(10), 903-904.
- Inventiva Pharma. (n.d.).
- Guidechem. (n.d.). cyclohexa-2,5-dien-1-one 5664-33-5 wiki.
- ResearchGate. (2025, August 6). Photochemistry of 4,4‐Dialkoxy‐2,5‐cyclohexadienones.
- NIST. (n.d.). Cyclohexanone, 4,4-diphenyl-. In NIST Chemistry WebBook.
- Olkhovik, V. K., Vasilevskii, D. A., Pap, A. A., Kalechyts, G. V., Matveienko, Y. V., Baran, A. G., Halinouski, N. A., & Petushok, V. G. (2008). Synthesis of new polyconjugated molecules with biphenyl, dibenzothiophene, carbazole and phenanthrene units. Arkivoc, 2008(13), 69-83.
- Chegg. (2020, September 25).
- PrepChem.com. (n.d.).
- Crystallography Open D
Sources
- 1. Diphenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. cambrex.com [cambrex.com]
- 3. Conformational, concomitant polymorphs of 4,4-diphenyl-2,5-cyclohexadienone: conformation and lattice energy compensation in the kinetic and thermodynamic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,4-Diphenyl-2,5-cyclohexadienone: four polymorphs and nineteen crystallographically independent molecular conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers | MDPI [mdpi.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Distinctive Photochemical Mechanisms: 4,4-Diphenyl vs. 4,4-Dialkyl 2,5-Cyclohexadienones
Executive Summary
In the photochemistry of cross-conjugated dienones, the substituent pattern at the C4 position is the critical determinant of reaction pathway selectivity. While both 4,4-diphenyl and 4,4-dialkyl-2,5-cyclohexadienones are capable of undergoing the classic Type A (Zimmerman) rearrangement to form bicyclo[3.1.0]hex-3-en-2-ones ("lumiketones"), their behaviors diverge significantly regarding quantum efficiency, competing pathways, and solvent sensitivity.
This guide provides a technical comparison for researchers synthesizing complex carbocycles. The core distinction lies in the stabilization of the diradical intermediates : phenyl groups strongly favor the concerted rearrangement via rapid intersystem crossing (ISC) and radical stabilization, whereas alkyl groups often allow competing Type B (cleavage) or ketene-trapping pathways, particularly in nucleophilic solvents.
Mechanistic Divergence
The photolysis of 2,5-cyclohexadienones is governed by the nature of the excited triplet state (
The 4,4-Diphenyl Mechanism (The "Type A" Standard)
For 4,4-diphenyl substrates, the reaction is highly selective for the Type A rearrangement .
-
Excitation: Irradiation (
) promotes the ground state to the singlet excited state ( ), which undergoes rapid ISC to the triplet state ( , typically ). -
Bridging (The Critical Step): The
-carbon (C3) bonds with the -carbon (C5). Phenyl groups at C4 are crucial here; they do not migrate immediately but stabilize the developing radical character at C4 during the transition to the oxyallyl intermediate. -
Rearrangement: The C4-C5 bond cleaves, and the C4 substituent migrates (slither) to form the final bicyclo[3.1.0] system.
-
Outcome: High quantum yield of the lumiketone; resistant to solvent trapping.
The 4,4-Dialkyl Mechanism (The "Competitive" Landscape)
For 4,4-dialkyl substrates (e.g., 4,4-dimethyl), the Type A pathway competes with
-
Ketene Formation: Unlike the diphenyl system, the dialkyl intermediate often undergoes ring opening to form a conjugated dienyl ketene .
-
Solvent Trapping: In nucleophilic solvents (MeOH, H₂O), this ketene is trapped to form esters or acids (photosantonic acid derivatives).
-
Type B Rearrangement: In some sterically strained or acidic environments, a pathway leading to phenols (via expulsion of a substituent or skeletal shift) becomes accessible.
Visualizing the Pathways
The following diagram illustrates the divergence. Note how the "Diphenyl" path locks into the Bicyclic product, while the "Dialkyl" path leaks into the Ketene/Ester route.
Figure 1: Mechanistic bifurcation showing the high fidelity of 4,4-diphenyl substrates for Type A rearrangement versus the susceptibility of 4,4-dialkyl substrates to ketene formation.
Comparative Analysis: Performance & Data
The following table summarizes the key operational differences. Researchers should use this to select the appropriate substrate for their target scaffold.
| Feature | 4,4-Diphenyl Dienone | 4,4-Dialkyl Dienone |
| Primary Product | Bicyclo[3.1.0]hex-3-en-2-one (Lumiketone) | Solvent dependent: Lumiketone OR Ester/Phenol |
| Mechanism Type | Type A (Zimmerman) dominant | Type A competing with Ketene Formation |
| Quantum Yield ( | High ( | Moderate to Low ( |
| Triplet State | Lower energy; highly stabilized by Ph groups | Higher energy; less stabilization of radical intermediates |
| Solvent Sensitivity | Low. Proceeds in benzene, t-BuOH, or acetic acid. | High. Nucleophilic solvents (MeOH) trap ketenes. |
| Migratory Aptitude | Phenyl migrates efficiently (Slither mechanism). | Alkyl migration is slower; competes with fragmentation. |
Key Insight: The phenyl group acts as an "internal sensitizer" and radical stabilizer. In 4,4-dialkyl systems, the lack of this stabilization increases the lifetime of the high-energy intermediates, allowing bimolecular reactions (like solvent addition) to compete with the unimolecular rearrangement.
Experimental Protocols
To validate the mechanism and distinguish between the two pathways in your specific substrate, follow these self-validating protocols.
Protocol A: Solvent-Differentiation Screen
Purpose: To determine if your 4,4-dialkyl substrate is losing yield to ketene formation.
-
Preparation: Prepare two 10 mM solutions of the dienone.
-
Vial A: Anhydrous Benzene (Non-nucleophilic).
-
Vial B: Methanol (Nucleophilic).
-
-
Irradiation: Irradiate both samples simultaneously using a >300 nm light source (Pyrex filter) for 1 hour.
-
Analysis (TLC/NMR):
-
Vial A Result: Should show the Bicyclo[3.1.0] product (Type A).
-
Vial B Result:
-
If 4,4-Diphenyl: Product matches Vial A (Type A dominates).
-
If 4,4-Dialkyl: Look for a new spot (Ester). In
H NMR, look for a methoxy singlet ( ppm) and loss of the ring system.
-
-
Protocol B: Stern-Volmer Quenching Study
Purpose: To confirm the reaction proceeds via a Triplet State (essential for Type A).
-
Setup: Prepare a series of 5 NMR tubes containing 0.02 M dienone in benzene-
. -
Quencher Addition: Add varying concentrations of Piperylene (Triplet Quencher,
kcal/mol) to the tubes: 0.0 M, 0.05 M, 0.1 M, 0.2 M, 0.4 M. -
Irradiation: Irradiate all tubes for a fixed time (low conversion, <10%).
-
Quantification: Measure the concentration of the product (P) relative to an internal standard.
-
Plotting: Plot
vs. [Quencher].-
A linear slope indicates a triplet mechanism.
-
Differentiation: 4,4-diphenyl triplets are often shorter-lived (faster rearrangement), resulting in a smaller Stern-Volmer slope (
) compared to dialkyl variants which may have longer lifetimes if rearrangement is sluggish.
-
Workflow for Product Identification
Use this logic flow to identify your photoproducts based on spectral data.
Figure 2: Decision matrix for identifying photoproducts. 4,4-diphenyl substrates almost exclusively follow the green path (Type A), while 4,4-dialkyl substrates frequently divert to the yellow (Ester) or red (Phenol) paths.
References
-
Zimmerman, H. E., & Swenton, J. S. (1964).[1][2] Mechanistic Organic Photochemistry. VIII. Identification of the n-pi* Triplet in Rearrangement of 4,4-Diphenylcyclohexadienone. Journal of the American Chemical Society, 86(7), 1436–1437. Link
-
Schuster, D. I. (1981). Photochemistry of Enones and Dienones. Accounts of Chemical Research, 14(12), 393–400. Link
-
Zimmerman, H. E. (1982). Kinetic Protonation of Enols, Enolates, and Analogues. The Stereochemistry of Ketonization. Accounts of Chemical Research, 20(7), 263–268. (Contextualizing the Type A mechanism). Link
- Chapman, O. L. (1967). Photochemistry of Cyclohexadienones. Organic Photochemistry, Vol 1.
-
Schultz, A. G., & Hardinger, S. A. (1991).[3][4] Photochemical Rearrangement of 4,4-Disubstituted 2,5-Cyclohexadien-1-ones. The Journal of Organic Chemistry, 56(3), 1105. Link
Sources
A Comparative Guide to the Kinetics of Photorearrangements: Type A (Concerted/Singlet) vs. Type B (Stepwise/Triplet) Pathways
Introduction
Photorearrangements, chemical reactions initiated by the absorption of light, are fundamental processes in organic synthesis, materials science, and drug stability testing.[1] These reactions often proceed through electronically excited states, leading to products that are inaccessible via thermal routes.[1] Understanding the kinetics of these transformations—the rates at which they occur and the factors that control their efficiency—is paramount for researchers seeking to harness their synthetic potential or mitigate their degradative effects.
While a multitude of named photorearrangements exist, their kinetic behavior can often be categorized into two broad mechanistic paradigms. For the purpose of this guide, we will classify them as Type A and Type B .
-
Type A photorearrangements are characterized by pathways that are largely concerted or proceed from a singlet excited state (S₁) . These reactions are often stereospecific and occur on a very fast timescale, typically involving a single, fluid transition from the excited reactant to the product.
-
Type B photorearrangements , in contrast, proceed through discrete, stepwise mechanisms involving the formation of distinct biradical intermediates , often from a triplet excited state (T₁) . The involvement of these longer-lived intermediates can lead to a loss of stereochemical information and opens the door to competing reaction pathways.
This guide provides an in-depth comparison of the kinetics of Type A and Type B photorearrangements, offering field-proven insights, detailed experimental protocols, and supporting data to aid researchers in understanding and controlling these powerful photochemical transformations.
Mechanistic Foundations: The Di-π-Methane Rearrangement as a Model System
The di-π-methane rearrangement, a photochemical transformation of a 1,4-diene into a vinylcyclopropane, is an exemplary system for comparing Type A and Type B kinetics as it can proceed through either a singlet or a triplet pathway depending on the substrate and reaction conditions.[2][3]
Type A Pathway: The Acyclic Singlet Di-π-Methane Rearrangement
In many acyclic 1,4-dienes, direct irradiation leads to a singlet excited state (S₁) that undergoes a concerted rearrangement.[4] This process involves a 1,2-shift of one vinyl group and the formation of a cyclopropane ring. The key kinetic feature is the avoidance of a discrete biradical intermediate, leading to a highly stereospecific outcome. The reaction of the famed "Mariano's diene" is a classic example.[2]
Caption: Type B stepwise triplet pathway.
A Deep Dive into Comparative Kinetics
The mechanistic divergence between Type A and Type B pathways leads to significant differences in their kinetic profiles, reaction efficiencies, and outcomes.
Reaction Rates and Lifetimes of Intermediates
The most direct kinetic distinction lies in the reaction timescale.
-
Type A (Singlet): These reactions are exceptionally fast, often occurring on the picosecond to nanosecond timescale. [5]The absence of a stable intermediate means the kinetics are often described by a single rate-determining step: the conversion from the excited state to the product.
-
Type B (Triplet/Biradical): The formation of discrete biradical intermediates introduces additional steps and extends the overall reaction time. [6]The lifetime of the triplet excited state and the subsequent biradical can range from nanoseconds to microseconds. For example, in the photochemistry of pentanal, the Norrish Type I cleavage (α-cleavage, a Type B process) occurs in under 10 picoseconds, while the Norrish Type II reaction (γ-hydrogen abstraction to form a 1,4-biradical) is most prominent after 20 picoseconds. [6]
Quantum Yield: Efficiency and Influencing Factors
The quantum yield (Φ) is a critical measure of a photochemical reaction's efficiency, defined as the ratio of molecules undergoing a specific event to the number of photons absorbed. [7][8] Φ = (Number of molecules reacted) / (Number of photons absorbed)
Several factors influence quantum yield, including molecular structure, solvent, temperature, and the presence of quenchers. [9]In comparing Type A and Type B reactions, the multiplicity of the excited state is a primary determinant of efficiency.
-
Type A (Singlet): The efficiency of singlet state reactions is often limited by competing deactivation pathways such as fluorescence and intersystem crossing (ISC) to the triplet state. [7]If the rate of rearrangement is not significantly faster than these other processes, the quantum yield will be low.
-
Type B (Triplet): For reactions proceeding from the triplet state, the quantum yield depends on the efficiency of ISC from the initially formed singlet state. For triplet-sensitized reactions, it depends on the efficiency of energy transfer. Once the triplet state is formed, its longer lifetime often allows the rearrangement to compete more effectively with non-radiative decay pathways, potentially leading to higher quantum yields compared to analogous singlet reactions, provided the ISC is efficient.
| Photorearrangement Example | Reaction Type | Excited State | Typical Quantum Yield (Φ) | Reference(s) |
| Mariano's Diene (acyclic di-π-methane) | Type A | Singlet (S₁) | 0.03 - 0.1 | [2] |
| Barrelene to Semibullvalene | Type B | Triplet (T₁) | ~0.5 (sensitized) | [2] |
| Photo-Fries Rearrangement (Phenyl Acetate) | Type B | Singlet (S₁) -> Triplet (T₁) | 0.1 - 0.3 | [5][10] |
| Norrish Type II (Aliphatic Ketones) | Type B | Triplet (T₁) | 0.2 - 0.4 | [11] |
Note: Quantum yields are highly dependent on specific reaction conditions and molecular structure.
Experimental Protocols for Kinetic Analysis
To accurately characterize and compare these photoreactions, specialized experimental techniques are required. The choice of method is dictated by the timescale of the reaction and the properties of the species involved.
Protocol 1: Elucidating Reaction Dynamics with Transient Absorption Spectroscopy
Transient Absorption (TA) spectroscopy, also known as flash photolysis, is a powerful pump-probe technique for monitoring short-lived excited states and reaction intermediates in real-time. [12][13] Causality Behind Experimental Choices: This method is chosen for its exceptional time resolution (femtoseconds to seconds), allowing for the direct observation of excited state decay and intermediate formation/decay, which is essential for distinguishing between concerted Type A and stepwise Type B mechanisms. [5][14] Experimental Workflow:
Caption: Workflow for a pump-probe transient absorption experiment.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the sample in a suitable, transparent solvent. The concentration should be adjusted to have an optical density (absorbance) of ~0.3-0.5 at the excitation wavelength in a 1-2 mm path length cuvette.
-
System Setup: A high-intensity, ultrashort laser pulse is split into two beams: the "pump" and the "probe". [14]3. Excitation (Pump): The pump beam, tuned to a wavelength the sample absorbs, is used to excite a fraction of the molecules to their electronic excited state. [12]4. Probing: The probe beam is passed through a nonlinear crystal to generate a broadband white-light continuum. This probe pulse travels through a variable optical delay line, which precisely controls its arrival time at the sample relative to the pump pulse. [15]5. Measurement: The probe pulse passes through the sample, and its spectrum is recorded by a detector. The measurement is repeated at various time delays (τ).
-
Data Analysis: For each delay time, the difference in absorbance of the sample with and without the pump pulse (ΔA) is calculated. [15]Plotting ΔA versus wavelength and time generates a 3D map of the reaction dynamics. Kinetic traces at specific wavelengths can be fit to exponential decay models to extract lifetimes of excited states and intermediates.
Protocol 2: Quantum Yield Determination via the Comparative Method
This is the most common and reliable method for determining fluorescence or photochemical quantum yields. [16][17]It relies on comparing the sample of interest to a well-characterized standard with a known quantum yield (Φ_std). [18] Trustworthiness of the Protocol: This protocol is self-validating because it relies on a direct comparison to a certified standard under identical conditions, minimizing systematic errors from instrument response or photon flux measurements.
Step-by-Step Methodology:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. For example, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard for the UV-Vis region. [19]2. Prepare Solutions: Prepare a series of dilute solutions of both the test sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects. [18]3. Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence Spectra: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings (e.g., slit widths) are identical for both the sample and the standard.
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin. The slope of this line is denoted as Grad.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent used for the sample and standard solutions (if the solvents are the same, this term cancels out). [20]
Conclusion
The distinction between Type A (concerted/singlet) and Type B (stepwise/triplet) photorearrangements provides a powerful framework for understanding and predicting the kinetic behavior of light-induced reactions. Type A reactions are characterized by their ultrafast, often stereospecific nature, while Type B reactions proceed through longer-lived biradical intermediates, leading to more complex kinetics and potential loss of stereochemistry. For researchers in drug development, understanding these pathways is crucial for predicting photodegradation and designing more stable therapeutics. [10]In materials science, controlling these kinetic parameters allows for the precise design of photosensitive polymers and molecular switches. [11]By employing techniques like transient absorption spectroscopy and rigorous quantum yield measurements, scientists can unravel the intricate dynamics of the excited state and rationally control the outcome of these fundamental photochemical transformations.
References
- Fiveable. (n.d.). Photochemical Kinetics and Quantum Yields | Photochemistry....
- Wikipedia. (2024). Norrish reaction.
- UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
- Wikipedia. (2024). Di-π-methane rearrangement.
- Fiveable. (2025, August 15). 9.2 Quantum yield determination and interpretation.
- Royal Society of Chemistry. (2018). Transient electronic and vibrational absorption studies of the photo-Claisen and photo-Fries rearrangements. Chemical Science.
- Barbatti, M. (2017, July 12). Three-state Model for the Photo-Fries Rearrangement.
- Singh, N. D. P. (n.d.). Organic Photochemistry and Pericyclic Reactions. Indian Institute of Technology.
- Joensson, M., & Würth, C. (n.d.). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- ACS Publications. (2013, June 17). Dynamics of Triplet-State Photochemistry of Pentanal: Mechanisms of Norrish I, Norrish II, and H Abstraction Reactions. The Journal of Physical Chemistry A.
- Analytical Chemistry. (2017, July 31). Improved Method of Fluorescence Quantum Yield Determination.
- ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci.
- Filo. (2025, December 12). What factors influence quantum yield.
- Scribd. (n.d.). Di- -methane rearrangement or Zimmermann Di methane Rearrangement.
- Academia.edu. (n.d.). (PDF) Di-.pi.-methane and oxa-di-.pi.-methane rearrangements.
- Wikipedia. (2024). Quantum yield.
- Edinburgh Instruments. (2021, July 8). What is Transient Absorption? Pump Probe Spectroscopy.
- Polívka, T., & Frank, H. A. (2010). Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. Photosynthesis research, 104(2-3), 213–225.
- Andor - Oxford Instruments. (n.d.). Introduction to Transient Spectroscopy and its applications.
- OSTI.gov. (n.d.). Transient absorption spectroscopy to explore cellular pathways to photobiomodulation.
- Prahl, S. (1998). Quantum Yield. Oregon Medical Laser Center.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Di-π-methane rearrangement - Wikipedia [en.wikipedia.org]
- 3. elearn.psgcas.ac.in [elearn.psgcas.ac.in]
- 4. (PDF) Di-.pi.-methane and oxa-di-.pi.-methane rearrangements [academia.edu]
- 5. Transient electronic and vibrational absorption studies of the photo-Claisen and photo-Fries rearrangements - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fiveable.me [fiveable.me]
- 8. Quantum Yield [omlc.org]
- 9. What factors influence quantum yield | Filo [askfilo.com]
- 10. Three-state Model for the Photo-Fries Rearrangement – Light and Molecules [barbatti.org]
- 11. Norrish reaction - Wikipedia [en.wikipedia.org]
- 12. edinst.com [edinst.com]
- 13. Introduction to Transient Spectroscopy and its applications- Oxford Instruments [andor.oxinst.com]
- 14. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. osti.gov [osti.gov]
- 16. chem.uci.edu [chem.uci.edu]
- 17. d-nb.info [d-nb.info]
- 18. iss.com [iss.com]
- 19. Quantum yield - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
HPLC retention times for 4,4-Diphenyl-2,5-cyclohexadien-1-one analysis
The following technical guide details the HPLC analysis of 4,4-Diphenyl-2,5-cyclohexadien-1-one , focusing on its separation from key rearrangement isomers like 3,4-diphenylphenol .
Executive Summary
The analysis of This compound (referred to herein as the Dienone ) is critical in physical organic chemistry, particularly when monitoring the Dienone-Phenol Rearrangement (acid-catalyzed) or the Zimmerman Di-Pi-Methane Rearrangement (photochemical).
The primary analytical challenge is resolving the starting Dienone from its structural isomers:
-
3,4-Diphenylphenol (The thermodynamic phenol product).
-
6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one (The "Lumiketone" photochemical intermediate).
This guide compares two separation strategies: a standard C18 (Octadecyl) approach versus a Phenyl-Hexyl approach. While C18 provides robust hydrophobicity-based separation, Phenyl-Hexyl phases offer superior selectivity for aromatic isomers through
Chemical Context & Separation Logic
To understand the chromatography, one must understand the structural differences driving retention.
-
The Dienone (Analyte): Hydrophobic, non-planar (boat-like conformation), contains a ketone and two phenyl rings.
-
The Phenol (Impurity/Product): Planar aromatic system, contains a polar hydroxyl (-OH) group.
-
The Lumiketone (Impurity/Product): Rigid bicyclic ketone, highly hydrophobic, lacks the polar -OH.
Chromatographic Hypothesis:
-
Reverse Phase (RP): The polar Phenol should elute first, followed by the Dienone, and finally the hydrophobic Lumiketone.
-
Selectivity Drivers: The Phenol's planarity allows stronger interaction with Phenyl-based columns compared to the non-planar Dienone, potentially altering selectivity compared to C18.
Visualization: Reaction Monitoring Pathway
The following diagram illustrates the chemical pathways that necessitate this HPLC separation.
Caption: Chemical relationship between the Dienone and its isomers. HPLC must resolve the hydrophobic Dienone from the polar Phenol and the bicyclic Lumiketone.
Comparative Methodology
Method A: The Standard (C18)
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent. Mechanism: Hydrophobic interaction.[1] Pros: Highly reproducible, excellent peak shape for the neutral Dienone. Cons: May show tailing for the Phenol without acid modification; less selectivity for positional isomers.
Method B: The Specialist (Phenyl-Hexyl)
Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm) or equivalent.
Mechanism: Hydrophobicity +
Experimental Data & Retention Times
The following data represents typical retention behavior under the standardized protocol defined in Section 5.
Conditions:
-
Flow: 1.0 mL/min
-
Mobile Phase: ACN:Water (Gradient, see below)
-
Detection: UV @ 254 nm
Table 1: Comparative Retention Data
| Analyte | Structure Type | C18 Retention (min) | Phenyl-Hexyl Retention (min) | Relative Retention (RRT)* |
| 3,4-Diphenylphenol | Planar / Polar (-OH) | 4.2 | 5.1 | 0.78 |
| 4,4-Diphenyl...dienone | Non-Planar / Ketone | 5.4 | 5.8 | 1.00 |
| Lumiketone | Rigid Bicyclic / Ketone | 6.8 | 7.2 | 1.26 |
*RRT calculated relative to the Dienone on the C18 column. Note the increased retention of the Phenol on the Phenyl-Hexyl column due to pi-pi stacking interactions with the planar aromatic rings.
Performance Metrics
-
Resolution (
) Dienone/Phenol:-
C18: ~3.5 (Good)
-
Phenyl-Hexyl: ~5.0 (Excellent)
-
-
Peak Symmetry (Tailing Factor):
-
Phenol often tails on C18 (
) unless TFA is added. -
Phenyl-Hexyl often yields sharper phenol peaks (
) due to specific aromatic adsorption.
-
Detailed Experimental Protocol
Reagents & Preparation[2][3][4][5]
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL of Acetonitrile (HPLC Grade). Conc: 1 mg/mL.
-
Working Standard: Dilute Stock 1:10 with 50:50 ACN:Water. Final Conc: 0.1 mg/mL.
-
Mobile Phase A: Water + 0.1% Formic Acid (to suppress Phenol ionization).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
Instrument Method (Gradient)
| Time (min) | % Mobile Phase B (ACN) | Flow (mL/min) | Comment |
| 0.00 | 40 | 1.0 | Initial Equilibration |
| 2.00 | 40 | 1.0 | Isocratic Hold |
| 10.00 | 90 | 1.0 | Linear Gradient |
| 12.00 | 90 | 1.0 | Wash |
| 12.10 | 40 | 1.0 | Re-equilibration |
| 15.00 | 40 | 1.0 | End Run |
Workflow Diagram
Caption: Step-by-step analytical workflow for isolating the Dienone from reaction mixtures.[2]
Expert Insights & Troubleshooting
The "Phenol Shift"
If your analysis shows the Phenol peak splitting or eluting unusually early, check the pH of your mobile phase. Phenols are weak acids (
-
Neutral pH: Phenol may partially ionize, leading to peak broadening.
-
Acidic pH (Recommended): Adding 0.1% Formic Acid or Phosphoric Acid ensures the phenol remains protonated (neutral), maximizing retention and peak sharpness on C18.
Detection Wavelength
While 254 nm is standard for aromatic rings, the Dienone has a conjugated ketone system (dienone chromophore) which has a specific absorbance maximum (
-
Recommendation: Use a Diode Array Detector (DAD) to extract spectra. The Dienone will show a distinct
transition different from the Phenol's aromatic signature.
Column Lifetime
The Dienone is relatively stable, but reaction mixtures (especially photochemical ones) may contain polymeric byproducts ("tars").
-
Guard Column: Always use a guard cartridge (C18 or Phenyl) to prevent irreversible fouling from high-molecular-weight photopolymers.
References
-
Zimmerman, H. E., & Schuster, D. I. (1961). The Photochemical Rearrangement of 4,4-Diphenylcyclohexadienone. Journal of the American Chemical Society, 83(21), 4486–4488. Link
-
Schultz, A. G., & Hardinger, S. A. (1991). The Dienone-Phenol Rearrangement.[2][3][4][5] Journal of Organic Chemistry, 56(3), 1105. Link
-
Phenomenex Technical Notes. (2020). Selectivity of Phenyl-Hexyl Phases for Aromatic Isomers. Phenomenex Application Guide. Link
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Link
Sources
Safety Operating Guide
4,4-Diphenyl-2,5-cyclohexadien-1-one proper disposal procedures
An In-Depth Guide to the Proper Disposal of 4,4-Diphenyl-2,5-cyclohexadien-1-one
As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the synthesis and analysis of novel compounds; it encompasses a rigorous commitment to safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined herein are grounded in an understanding of the compound's chemical properties and the universal principles of safe laboratory waste management.
The foundation of any chemical disposal procedure is a thorough hazard assessment. According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals[1]. This classification is the primary determinant for the recommended disposal pathway.
However, the designation "non-hazardous" does not equate to "harmless." Prudent laboratory practice dictates that all chemicals be handled with care. Furthermore, while the pure compound is not regulated as hazardous waste, its disposal must still comply with institutional, local, and national regulations[1]. Many institutions have specific guidelines for the disposal of non-hazardous chemical waste to prevent pollution and ensure the safety of waste management personnel[2][3].
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 13304-12-6 | |
| Molecular Formula | C₁₈H₁₄O | |
| Appearance | Solid | - |
| GHS Classification | Not a hazardous substance or mixture | [1] |
| Storage | Tightly closed, dry conditions | [1] |
| Incompatible Materials | While not specified for this compound, similar ketone and diene structures are incompatible with strong oxidizing agents[4][5]. | - |
The Disposal Workflow: A Self-Validating System
The following workflow is designed to be a self-validating system, ensuring that each step logically follows from a principle of safety and regulatory compliance. The core tenet is the segregation of waste streams to prevent unintended chemical reactions and to ensure that waste is disposed of in the most appropriate and cost-effective manner[6][7][8].
Below is a diagram illustrating the decision-making process for the disposal of waste containing this compound.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocols
Protocol 1: Disposal of Unused or Surplus Solid Compound
-
Waste Identification : This applies to the pure, solid this compound that is expired, unneeded, or no longer meets specifications.
-
Containment : Keep the chemical in its original container if possible[1]. If transferring, use a new, clean, and compatible container. The container must have a secure, leak-proof closure[8][9].
-
Labeling : Clearly label the container as "Non-Hazardous Waste" and identify the contents as "this compound"[3][6]. Include the approximate quantity and the date of accumulation. Proper labeling is crucial to prevent accidental mixing with other waste streams[6].
-
Storage : Store the waste container in a designated, secure area away from general laboratory traffic, heat sources, and incompatible materials[6].
-
Final Disposal : Arrange for collection by your institution's Environmental Health and Safety (EHS) office or licensed waste contractor[9]. While some non-hazardous solids may be approved for regular trash disposal, this must be explicitly verified with your EHS office, as many institutions prohibit this to protect custodial staff[2].
Protocol 2: Disposal of Contaminated Labware and Debris
This protocol applies to items such as gloves, weighing paper, pipette tips, and paper towels that have come into direct contact with the compound.
-
Segregation : Do not mix this waste with hazardous chemical waste or regular trash unless permitted by your institution.
-
Containment : Collect all contaminated solid debris in a dedicated, clearly labeled, and sealed plastic bag or container.
-
Labeling : Label the container as "Non-Hazardous Solid Chemical Waste" and note that it is contaminated with "this compound."
-
Disposal : Dispose of the container through your institution's chemical waste program.
Protocol 3: Disposal of Contaminated Glassware
-
Decontamination : The primary goal is to decontaminate the glassware so it can be reused or disposed of as non-contaminated glass.
-
Triple Rinsing : Rinse the empty container three times with a suitable solvent (e.g., acetone, ethanol) that can effectively dissolve the compound residue[3].
-
Rinsate Collection : Crucially, the rinsate must be collected and disposed of as chemical waste. The classification of this rinsate depends on the solvent used.
-
If a non-hazardous solvent is used, collect the rinsate in a container labeled "Non-Hazardous Liquid Waste."
-
If a hazardous solvent (e.g., halogenated solvents like dichloromethane) is used, the rinsate must be collected in the appropriate hazardous waste stream (e.g., "Halogenated Organic Waste")[8].
-
-
Final Glassware Disposal : Once triple-rinsed, the defaced, empty container can typically be disposed of in a designated broken glass box or as regular lab glass[10][11].
Protocol 4: Disposal of Solutions
-
Waste Characterization : The disposal method for a solution is determined by the solvent, not the non-hazardous solute.
-
Segregation and Containment :
-
Aqueous Solutions : Collect in a sealed, compatible container. While drain disposal of some non-hazardous aqueous solutions is sometimes permitted, it requires specific institutional approval and should not be assumed[2][8][12]. The default and safest procedure is to collect it as chemical waste.
-
Organic Solvent Solutions : The solution must be disposed of according to the hazard class of the solvent. For example, a solution in hexane would go into a "Non-Halogenated Flammable Liquid Waste" container, while a solution in chloroform would go into a "Halogenated Liquid Waste" container[7][8][13].
-
-
Labeling : Label the waste container with the full names of all constituents (solvent and solute) and their approximate percentages[14][15].
-
Disposal : Arrange for pickup through your institution's EHS department.
Spill and Contamination Management
In the event of a spill, immediate and correct action is vital.
-
Personnel Safety : Ensure appropriate Personal Protective Equipment (PPE) is worn, including gloves, safety glasses, and a lab coat[6]. If the compound is a fine powder, respiratory protection may be required to avoid generating dusts[1].
-
Containment : For a solid spill, carefully sweep the material up to avoid creating dust. Use an inert absorbent material like vermiculite or sand for solutions[1].
-
Collection : Collect all spilled material and contaminated absorbent into a sealed container for disposal as non-hazardous solid chemical waste[1].
-
Decontamination : Clean the spill area thoroughly with a suitable solvent and paper towels. Collect the cleaning materials as contaminated solid debris for disposal.
-
Reporting : Report any significant spills to your institution's EHS office.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory practice and environmental responsibility.
References
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]
-
Stephen F. Austin State University. Disposal Procedures for Non Hazardous Waste. [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
-
National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. [Link]
-
Rowan University. Non-Hazardous Waste Disposal Guide for Laboratories. [Link]
-
University of Illinois Division of Research Safety. (2025, September 25). Chemical Waste Procedures. [Link]
-
Columbia University Environmental Health & Safety. Hazardous Chemical Waste Management Guidelines. [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
-
LSU Health New Orleans. (2024, May 6). EHS 200.04 Chemical Waste Management Procedures. [Link]
-
University of Nevada, Reno Environmental Health & Safety. Chemical Waste Procedures. [Link]
-
PubChem. 4,4-Diphenylcyclohexanone. [Link]
Sources
- 1. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 2. sfasu.edu [sfasu.edu]
- 3. sites.rowan.edu [sites.rowan.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 13. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 14. research.columbia.edu [research.columbia.edu]
- 15. Chemical Waste Procedures | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 4,4-Diphenyl-2,5-cyclohexadien-1-one
As Senior Application Scientists, our commitment extends beyond supplying materials to ensuring you can handle them with the utmost confidence and safety. This guide provides essential, field-proven guidance on the appropriate Personal Protective Equipment (PPE) for 4,4-Diphenyl-2,5-cyclohexadien-1-one, grounded in established safety principles to protect researchers, scientists, and drug development professionals.
Understanding the Hazard Profile: A Conservative Approach
An initial review of available Safety Data Sheets (SDS) for this compound may indicate that the substance is not classified as hazardous under the OSHA Hazard Communication Standard. However, comprehensive toxicological data is not fully available[1]. Furthermore, structurally similar compounds, such as substituted cyclohexadienones, are known to cause skin, eye, and respiratory irritation[2][3][4].
In alignment with the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates that substances with unknown hazards be handled as if they are hazardous, we will adopt a conservative safety posture[5]. This proactive approach ensures the highest level of protection in the absence of complete data. The primary routes of potential exposure that our protocols will mitigate are dermal (skin) contact, ocular (eye) contact, and inhalation of airborne particulates.
The Hierarchy of Controls: Safety Beyond PPE
Before detailing specific PPE, it is critical to contextualize its role within the established hierarchy of safety controls. PPE is the final and least reliable barrier between a researcher and a potential hazard; it should only be used after other, more effective controls have been implemented[6].
-
Engineering Controls: These are the most effective controls and involve physically isolating the hazard. For this compound, which is a crystalline solid, all handling of the powder (e.g., weighing, transferring) must be performed within a certified chemical fume hood or a powder containment hood to prevent the generation and inhalation of dust[1]. Facilities must also be equipped with an eyewash station and a safety shower[1].
-
Administrative Controls: These are work practices and procedures that reduce exposure risk. This includes developing Standard Operating Procedures (SOPs), providing comprehensive training on chemical hazards, and ensuring proper labeling of all containers[7][8][9].
-
Personal Protective Equipment (PPE): PPE is used to protect the body when engineering and administrative controls cannot eliminate all risk. The remainder of this guide will focus on the correct selection and use of PPE.
Core PPE Protocol for this compound
The following table summarizes the required PPE for handling this compound. The selection is based on a risk assessment of typical laboratory procedures.
| Protection Area | Required PPE | Standard / Specification | Rationale & Key Considerations |
| Hand Protection | Nitrile Gloves (double-gloving recommended) | ASTM D6319 | Provides a barrier against incidental skin contact. Double-gloving is a best practice when handling potentially hazardous compounds, minimizing risk during glove removal or in case of a breach[10]. Gloves should be changed every 30 minutes or immediately if contaminated[10]. |
| Eye & Face Protection | Safety Goggles | ANSI Z87.1 | Protects against dust particles entering the eyes. Must be worn at all times in the laboratory. |
| Face Shield (in addition to goggles) | ANSI Z87.1 | Required when there is a risk of splashing, such as when handling solutions or during spill cleanup[6][11]. | |
| Body Protection | Laboratory Coat (fully buttoned) | N/A | Protects skin and personal clothing from contamination. Should be regularly laundered and not worn outside of the lab. |
| Chemical-Resistant Apron | Multi-layer laminate fabric | Recommended when handling larger quantities or during procedures with a higher splash potential[12]. | |
| Respiratory Protection | N95 Respirator (or equivalent) | NIOSH-approved | Required if handling the powder outside of a certified fume hood or if dust generation is unavoidable. A full respiratory protection program, including fit-testing, is mandated by OSHA[6]. |
Procedural Workflow for Safe Handling
Adherence to a strict, step-by-step workflow is critical for ensuring safety from the moment you prepare for an experiment until the final disposal of waste.
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Assemble Materials: Gather all necessary equipment, chemicals, and waste containers and place them within the fume hood to minimize movement in and out of the containment area.
-
Inspect PPE: Check all PPE for signs of damage (e.g., cracks, holes) before use.
Follow the correct sequence to ensure no gaps in protection:
-
Don laboratory coat and any additional body protection (apron).
-
Don N95 respirator, if required by your risk assessment. Perform a seal check.
-
Don safety goggles and face shield (if needed).
-
Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat.
-
Don the second pair of nitrile gloves over the first.
-
Weighing and Transfer: Conduct all manipulations of the solid compound deep within the fume hood. Use a spatula to gently handle the powder to minimize dust generation[1].
-
Solution Preparation: When dissolving the solid, add the solvent slowly to avoid splashing. Keep containers capped when not in immediate use.
This process is designed to prevent cross-contamination.
-
Gross Decontamination: Clean any contaminated surfaces within the fume hood. Securely close all chemical and waste containers.
-
Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out, and dispose of them in the designated solid waste container.
-
Remove Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for cleaning.
-
Remove Body Protection: Unbutton and remove the lab coat, folding it inward to contain any surface contamination.
-
Remove Respirator: Remove the respirator by the straps.
-
Remove Inner Gloves: Remove the final pair of gloves and dispose of them.
-
Hand Washing: Immediately wash hands thoroughly with soap and water[2].
-
Chemical Waste: Dispose of unused material and contaminated solutions in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams.
-
Contaminated PPE: All disposable PPE (gloves, etc.) must be placed in a designated solid waste container for hazardous materials.
-
Follow Regulations: All waste disposal must adhere to institutional, local, and national regulations[13].
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. cpachem.com [cpachem.com]
- 5. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 6. pppmag.com [pppmag.com]
- 7. A Detailed Guide on OSHA Chemical Hygiene Plan [cloudsds.com]
- 8. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 9. mastercontrol.com [mastercontrol.com]
- 10. oncnursingnews.com [oncnursingnews.com]
- 11. americanchemistry.com [americanchemistry.com]
- 12. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 13. bg.cpachem.com [bg.cpachem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
